Cy7 NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H48ClN3O4 |
|---|---|
Molecular Weight |
682.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate chloride |
InChI |
InChI=1S/C41H48N3O4.ClH/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MXDFEUGSONIEHS-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Cy7 NHS Ester: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of Cy7 N-hydroxysuccinimidyl (NHS) ester, a widely utilized near-infrared (NIR) fluorescent dye. This document is intended for researchers, scientists, and professionals in drug development who leverage fluorescent labeling in their work.
Core Spectral Properties
Cy7 NHS ester is a heptamethine cyanine (B1664457) dye valued for its fluorescence in the near-infrared spectrum.[1] This spectral window is particularly advantageous for biological imaging as it minimizes interference from tissue autofluorescence and absorption by hemoglobin and water, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[1][2] The NHS ester functional group allows for the covalent attachment of the dye to primary amines on biomolecules such as proteins, antibodies, and oligonucleotides.[3]
The key spectral properties of this compound are summarized in the tables below. It is important to note that slight variations in these values can occur depending on the solvent and conjugation state of the dye. Data is presented for both the standard (non-sulfonated) and sulfonated (water-soluble) forms of the dye.
Table 1: Spectral Properties of Standard this compound
| Property | Value | References |
| Excitation Maximum (λex) | ~750 - 756 nm | [2][4][5][6][7] |
| Emission Maximum (λem) | ~773 - 779 nm | [2][4][5][6][7] |
| Molar Extinction Coefficient (ε) | ~199,000 - 255,000 M-1cm-1 | [2][3][4][5][7] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [2][4][5][7] |
| Recommended Laser Lines | 633 nm or 647 nm | [3] |
Table 2: Spectral Properties of Sulfo-Cy7 NHS Ester
| Property | Value | References |
| Excitation Maximum (λex) | ~750 nm | [8][9][10] |
| Emission Maximum (λem) | ~773 - 774 nm | [8][9][10] |
| Molar Extinction Coefficient (ε) | ~240,600 M-1cm-1 | [8][9][10][11] |
| Fluorescence Quantum Yield (Φ) | ~0.24 | [10][11] |
Chemical Reactivity and Labeling Chemistry
The N-hydroxysuccinimidyl ester is a highly efficient amine-reactive functional group. It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[12][13][14] This reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0).[12][14]
Figure 1: Reaction of this compound with a primary amine.
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein and application.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
This compound (standard or sulfo)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for non-sulfonated this compound
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
For non-sulfonated this compound, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
-
For sulfo-Cy7 NHS ester, the dye can be dissolved directly in the reaction buffer or deionized water.
-
Prepare the dye solution immediately before use as the NHS ester is susceptible to hydrolysis.[13]
-
-
Labeling Reaction:
-
Calculate the required amount of this compound. A molar excess of dye to protein (typically 5-20 fold) is recommended. The optimal ratio should be determined empirically for each protein.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. This will react with any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for the Cy7 dye).
-
Pool the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~750 nm and using the Beer-Lambert law.
-
Figure 2: Experimental workflow for protein labeling.
Applications
Due to its near-infrared fluorescence, this compound is a versatile tool for a variety of applications, including:
-
In Vivo Imaging: The deep tissue penetration of NIR light makes Cy7-labeled probes ideal for non-invasive imaging in small animal models to study disease progression, drug distribution, and pharmacokinetics.[1]
-
Flow Cytometry: Cy7 conjugates can be used in multicolor flow cytometry experiments, particularly when using a red laser for excitation.[3]
-
Microscopy: Labeled antibodies and other probes are used for fluorescence microscopy applications where minimizing autofluorescence is critical.[3]
-
Western Blotting: NIR fluorescently labeled secondary antibodies offer a sensitive and quantitative alternative to traditional chemiluminescent or colorimetric detection methods.
Storage and Handling
This compound is sensitive to light and moisture. It should be stored at -20°C, desiccated, and protected from light.[2][4][7] When preparing to use the dye, it is important to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis of the NHS ester.[13] Solutions of the dye should be prepared fresh for each use.
References
- 1. chempep.com [chempep.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound | CAS:1432019-64-1 | AxisPharm [axispharm.com]
- 4. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]
- 5. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. apexbt.com [apexbt.com]
- 8. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Sulfo-Cyanine7 NHS ester CAS#: [amp.chemicalbook.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. neb.com [neb.com]
- 15. medchemexpress.com [medchemexpress.com]
A Technical Guide to Cy7 NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the spectral properties, experimental protocols, and applications of Cy7 N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye crucial for various research and drug development applications.
Core Properties of Cy7 NHS Ester
This compound is a reactive dye widely used for labeling biomolecules, particularly proteins and antibodies, through the formation of a stable amide bond with primary amines.[1][2] Its fluorescence in the near-infrared spectrum makes it an invaluable tool for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[3][4]
Spectral and Physicochemical Characteristics
The spectral and physicochemical properties of this compound can vary slightly between suppliers. The following table summarizes typical quantitative data for this dye.
| Property | Typical Value | Source(s) |
| Excitation Maximum (λex) | 743 - 756 nm | [3][5][6][7] |
| Emission Maximum (λem) | 767 - 779 nm | [3][5][6][7] |
| Molar Extinction Coefficient | ~200,000 - 250,000 M⁻¹cm⁻¹ at ~750 nm | [3][5][7][8] |
| Quantum Yield (Φ) | ~0.3 | [3][7] |
| Solubility | DMSO, DMF | [3][5][7] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][2] |
| Target Functional Group | Primary amines (-NH₂) | [1][2] |
Experimental Protocols
Successful labeling of biomolecules with this compound is contingent on optimizing several key parameters, including pH, dye-to-protein molar ratio, and protein concentration.[8][9]
Protocol 1: Labeling of Antibodies with this compound
This protocol provides a general methodology for conjugating this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[9] This should be done immediately before use.
-
-
Labeling Reaction:
-
The optimal dye-to-antibody molar ratio should be determined, but a starting point of 10:1 to 20:1 is recommended.[8][9]
-
While gently vortexing the antibody solution, add the calculated amount of this compound stock solution dropwise.
-
Incubate the reaction for 1-3 hours at room temperature, protected from light.[8]
-
-
Purification of the Conjugate:
-
Separate the unreacted, free Cy7 dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[8][11]
-
Load the reaction mixture onto the column and elute with PBS. The labeled antibody, being larger, will elute first.[8][11]
-
Collect the colored fractions containing the Cy7-antibody conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which represents the average number of dye molecules per antibody, can be calculated spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy7 (~750 nm, A₇₅₀).
-
The DOL can be calculated using the following formula:
-
Molar concentration of Dye = A₇₅₀ / ε_dye
-
Molar concentration of Antibody = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
DOL = (Molar concentration of Dye) / (Molar concentration of Antibody)
-
Where:
-
ε_dye is the molar extinction coefficient of Cy7 at its absorption maximum (~250,000 M⁻¹cm⁻¹).[8]
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).[8]
-
-
-
Storage of Labeled Antibody:
-
For long-term storage, store the labeled antibody at -20°C or -80°C, potentially with a cryoprotectant like 50% glycerol.[8]
-
For short-term storage, 4°C is suitable.[8]
-
Always protect the fluorescently labeled antibody from light.[8]
Visualizing Key Processes
Chemical Reaction of this compound with a Primary Amine
The fundamental reaction for labeling involves the nucleophilic attack of a primary amine on the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.[1][12] This reaction is pH-dependent, with optimal conditions typically between pH 8.0 and 9.0.[8][13]
Experimental Workflow for Antibody Labeling
The process of labeling an antibody with this compound follows a structured workflow from preparation to final characterization.
References
- 1. biotium.com [biotium.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. chempep.com [chempep.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | CAS:1432019-64-1 | AxisPharm [axispharm.com]
- 7. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. fluidic.com [fluidic.com]
- 13. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Cy7 NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye with significant applications in research and drug development. This guide covers its core photophysical properties, detailed experimental protocols for its use, and its application in targeting specific signaling pathways for in-vivo imaging.
Core Properties of Cy7 NHS Ester
This compound is a reactive fluorescent dye widely used for labeling biomolecules, particularly proteins, antibodies, and peptides. Its fluorescence in the near-infrared spectrum (approximately 750-800 nm) makes it an invaluable tool for applications requiring deep tissue penetration and minimal background autofluorescence, such as in-vivo imaging.[1] The NHS ester group readily reacts with primary amines on target molecules to form stable amide bonds.[1]
Photophysical and Chemical Data
The following table summarizes the key quantitative data for this compound, compiled from various suppliers. It is important to note that the exact values for molar extinction coefficient, excitation, and emission maxima can vary depending on the solvent and the specific molecular structure of the dye provided by different manufacturers.
| Property | Value | Source(s) |
| Molar Extinction Coefficient | 199,000 - 270,000 cm⁻¹M⁻¹ | Varies by supplier and solvent |
| Excitation Maximum (λex) | ~743 - 756 nm | Dependent on solvent and conjugation |
| Emission Maximum (λem) | ~767 - 779 nm | Dependent on solvent and conjugation |
| Molecular Weight | ~682.29 - 1098.28 g/mol | Varies based on counter-ion and modifications |
| Solubility | Soluble in DMSO, DMF | Water-soluble formulations are also available |
| Reactivity | Primary amines | Forms a stable amide bond |
Experimental Protocols
This section provides detailed methodologies for the determination of the molar extinction coefficient of this compound and for a key application: the labeling of a targeting peptide for in-vivo tumor imaging.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a crucial parameter for quantifying the concentration of the dye and determining the degree of labeling of a conjugate. It can be determined experimentally using a UV-Vis spectrophotometer and the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Volumetric flasks
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Serial Dilutions: Perform a series of accurate dilutions of the stock solution in PBS. It is recommended to prepare at least five different concentrations that will yield absorbance values between 0.1 and 1.0 at the dye's maximum absorbance wavelength.
-
Acquire Absorbance Spectra:
-
Use PBS as a blank to zero the spectrophotometer.
-
For each dilution, measure the full absorbance spectrum from approximately 600 nm to 850 nm to determine the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax for each concentration.
-
-
Plot Absorbance vs. Concentration: Create a plot of the absorbance at λmax on the y-axis against the concentration of the dye (in mol/L) on the x-axis.
-
Calculate the Molar Extinction Coefficient: The data should yield a linear plot that passes through the origin. The molar extinction coefficient (ε) is the slope of this line. The slope can be calculated using linear regression analysis.
References
Unveiling the Photon Efficiency of a Near-Infrared Workhorse: A Technical Guide to the Quantum Yield of Cy7
For Immediate Release
This technical guide provides a comprehensive overview of the fluorescence quantum yield of Cyanine (B1664457) 7 (Cy7), a near-infrared (NIR) fluorescent dye integral to advanced biological imaging and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of associated biological and experimental workflows.
Core Photophysical Properties of Cy7
Cy7 is a heptamethine cyanine dye renowned for its fluorescence emission in the near-infrared spectrum, a window where biological tissues exhibit minimal autofluorescence and deeper light penetration can be achieved. These characteristics make it an exceptional tool for in vivo imaging. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for assessing the brightness and suitability of a fluorophore for specific applications.
The quantum yield of Cy7 is influenced by a variety of factors, including its molecular environment, conjugation to biomolecules, and the solvent in which it is dissolved. While the inherent quantum yield of the free dye is a key characteristic, its performance in a biological context is of paramount importance for experimental success.
Quantitative Data Summary
The following table summarizes the key photophysical properties of Cy7 and its derivatives, providing a comparative overview for experimental design.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~750 - 756 nm | Varies slightly with solvent and conjugation. |
| Emission Maximum (λem) | ~773 - 779 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | In aqueous solutions. |
| Quantum Yield (Φ) | ~0.3 | In aqueous solutions. Can be lower than dyes in the visible spectrum. |
| Modified Cy7 Quantum Yield | ~20% increase | Rigidified polymethine chain enhances quantum yield. |
| Stokes Shift | ~23 - 25 nm | |
| Photostability | Moderate | Less photostable than some other cyanine dyes like Cy5. |
| pH Sensitivity | Generally insensitive | Stable over a wide pH range (3-10). |
| Solubility | Low (unmodified) | High (sulfonated versions). |
Experimental Protocols
Accurate determination and application of Cy7's quantum yield necessitate precise experimental protocols. Below are detailed methodologies for measuring quantum yield and for a common application involving Cy7-labeled antibodies.
Measurement of Fluorescence Quantum Yield
The quantum yield of a fluorescent molecule is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. This is known as the relative quantum yield measurement. An absolute measurement can also be performed using an integrating sphere.
1. Relative Quantum Yield Measurement
This protocol outlines the comparative method using a reference standard. Indocyanine green (ICG) is a suitable standard for the NIR region.
-
Materials:
-
Cy7 sample of unknown quantum yield
-
Indocyanine green (ICG) standard of known quantum yield (Φ_std)
-
Spectrofluorometer with excitation and emission monochromators
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO))
-
-
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the Cy7 sample and the ICG standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the Cy7 sample and the ICG standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low absorbance range is crucial to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 750 nm).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the Cy7 sample and the ICG standard. The emission range should cover the entire fluorescence profile of the dyes.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the Cy7 sample and the ICG standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the Cy7 sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Gradient_sample / Gradient_std) * (n_sample² / n_std²)
where:
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent used for the sample and the standard. If the same solvent is used, this term cancels out.
-
-
2. Absolute Quantum Yield Measurement
This method utilizes an integrating sphere to capture all emitted photons.
-
Materials:
-
Spectrofluorometer equipped with an integrating sphere
-
Calibrated light source
-
Cy7 sample
-
-
Procedure:
-
System Calibration: Calibrate the spectrofluorometer and integrating sphere system according to the manufacturer's instructions. This typically involves measuring a calibrated light source to correct for the instrument's spectral response.
-
Measure Scattered Excitation Light (Blank): Place a cuvette containing only the solvent in the integrating sphere and measure the scattered excitation light from the empty cuvette.
-
Measure Sample Emission and Scattered Light: Place the cuvette containing the Cy7 sample in the integrating sphere and measure the total light, which includes the fluorescence emission and the scattered excitation light.
-
Calculate Quantum Yield: The instrument's software will typically calculate the absolute quantum yield by comparing the number of absorbed photons (determined from the reduction in the excitation light) to the number of emitted photons (the integrated fluorescence signal).
-
Labeling of Antibodies with Cy7-NHS Ester
This protocol describes the covalent labeling of an antibody with a Cy7 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.[1]
-
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy7-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS
-
-
Procedure:
-
Prepare the Antibody: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange. The pH of the antibody solution should be adjusted to 8.5 ± 0.5 with 1 M sodium bicarbonate.[2]
-
Prepare the Cy7-NHS Ester Stock Solution: Immediately before use, dissolve the Cy7-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Conjugation Reaction: Slowly add the Cy7-NHS ester stock solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[1]
-
Purification of the Conjugate:
-
Apply the reaction mixture to a pre-equilibrated gel filtration column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, while the free, unconjugated dye will elute later.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7 (~750 nm).
-
Mandatory Visualizations
Experimental Workflow: Relative Quantum Yield Measurement
Caption: Workflow for relative fluorescence quantum yield measurement.
Signaling Pathway: EGFR Signaling Targeted by a Cy7-Labeled Antibody
Caption: EGFR signaling pathway targeted for imaging with a Cy7-labeled antibody.
Experimental Workflow: In Vivo Imaging with a Cy7-Labeled Probe
Caption: General workflow for in vivo imaging using a Cy7-labeled probe.
References
The Chemistry and Application of Cy7 NHS Ester for Biomolecule Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for the covalent labeling of biomolecules.[1][2][3] Its fluorescence emission in the NIR spectrum (typically with excitation around 750 nm and emission around 776 nm) makes it an invaluable tool for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1][4] This characteristic is particularly advantageous for in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2] The NHS ester functional group readily reacts with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[4][5] This guide provides a comprehensive overview of the Cy7 NHS ester reaction with primary amines, including detailed experimental protocols, key reaction parameters, and applications in research and drug development.
Reaction Mechanism and Core Principles
The labeling of biomolecules with this compound is a nucleophilic acyl substitution reaction. The primary amine group on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][6] The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A slightly alkaline pH (typically 8.0-9.0) is optimal as it ensures that the primary amine groups are deprotonated and thus more nucleophilic.[1][7] However, at excessively high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[7][8]
Quantitative Data Summary
The spectral properties of Cy7 and key parameters for labeling reactions are summarized below for easy reference and comparison.
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | ~750 nm | [1][9] |
| Maximum Emission Wavelength (λem) | ~776 nm | [1][10] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ at 756 nm | [1] |
| Quantum Yield (Φ) | ~0.3 | [9] |
Key Experimental Parameters
Successful and reproducible labeling with this compound requires careful optimization of several experimental parameters.
| Parameter | Recommended Range/Value | Notes | References |
| Antibody/Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. Concentrations below 2 mg/mL can significantly decrease efficiency. | [1][11][12] |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent. Lower pH leads to protonation of amines, reducing reactivity. Higher pH increases NHS ester hydrolysis. | [1][7][13] |
| Reaction Buffer Composition | Amine-free buffers (e.g., PBS, sodium bicarbonate, borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and must be avoided. | [9][12][13] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired Degree of Labeling (DOL). A ratio that is too low results in insufficient labeling, while a ratio that is too high can lead to protein precipitation and fluorescence quenching. | [1][4][13] |
| Reaction Time | 1 - 3 hours at room temperature; can be performed overnight at 4°C | Incubation time can be adjusted to control the extent of labeling. | [1][4] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction is typically performed at room temperature. Incubation at 4°C can be used for longer reaction times to minimize protein degradation. | [1][4] |
| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL is application-dependent. For antibodies, a DOL of 2-10 is generally recommended. | [1][13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol 1: Antibody Labeling with this compound
This protocol outlines a general procedure for labeling 1 mg of an IgG antibody. The amounts can be scaled, maintaining the same molar ratios.
Materials:
-
Purified antibody (1 mg) in an amine-free buffer (e.g., 1X PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[9]
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[14]
-
Purification Column (e.g., Sephadex G-25 spin column)[9][13]
-
1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Dissolve or dialyze the antibody into 1X PBS to a final concentration of 2-10 mg/mL.[1][12]
-
If the antibody solution contains Tris or glycine, it must be dialyzed against PBS to remove the free amines.[13]
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.[13][14]
-
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).[4]
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.[9]
-
Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C, protected from light.[1][4] Gentle rotation during incubation can improve conjugation efficiency.[1]
-
-
Purification of the Labeled Antibody:
-
Prepare a Sephadex G-25 spin column according to the manufacturer's instructions.[13]
-
Apply the reaction mixture to the top of the column.[1]
-
Elute the labeled antibody with PBS. The first colored band to elute will be the Cy7-labeled antibody. The second, slower-moving band will be the unconjugated free dye.[1][4]
-
Collect the fractions containing the labeled antibody.
-
Calculation of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[1]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 756 nm (A756).
-
Calculate the concentration of the antibody and the dye using the following formulas:
-
Molar concentration of Antibody = [A280 - (A756 x CF)] / ε_protein
-
Molar concentration of Dye = A756 / ε_dye
-
Where:
-
A756 is the absorbance at 756 nm.
-
ε_dye is the molar extinction coefficient of Cy7 at 756 nm (~250,000 M⁻¹cm⁻¹).[1]
-
-
-
-
DOL = Molar concentration of Dye / Molar concentration of Antibody
Mandatory Visualizations
Reaction of this compound with a Primary Amine
Caption: Chemical reaction between this compound and a primary amine.
Experimental Workflow for Antibody Labeling
Caption: Step-by-step workflow for labeling antibodies with this compound.
Logical Relationship of Key Reaction Parameters
Caption: Interplay of critical parameters in the this compound reaction.
Storage and Stability
This compound: The solid form of this compound should be stored at -20°C, desiccated, and protected from light.[15] Reconstituted dye in anhydrous DMSO or DMF can be stored at -20°C for up to two weeks, but fresh preparation is always recommended for optimal reactivity.[8][13]
Labeled Conjugates: Cy7-labeled proteins should be stored under conditions similar to the unlabeled protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[1] For long-term storage, the addition of a cryoprotectant like glycerol (B35011) and aliquoting to avoid repeated freeze-thaw cycles is recommended.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Suboptimal pH of the reaction buffer.- Presence of amine-containing buffers.- Low protein concentration.- Inactive this compound due to hydrolysis. | - Ensure the reaction pH is between 8.0 and 9.0.- Dialyze the protein against an amine-free buffer.- Increase the protein concentration to 2-10 mg/mL.- Use freshly prepared this compound solution. |
| Protein Precipitation | - High Degree of Labeling (DOL).- Vigorous mixing during the reaction. | - Reduce the dye-to-protein molar ratio.- Mix the reaction gently by pipetting or slow rotation. |
| High Background Fluorescence | - Incomplete removal of unconjugated dye. | - Ensure thorough purification using size-exclusion chromatography or dialysis. |
Conclusion
The reaction of this compound with primary amines is a robust and widely used method for labeling biomolecules for near-infrared fluorescence applications. By carefully controlling key parameters such as pH, reactant concentrations, and molar ratios, researchers can achieve efficient and reproducible conjugation. This guide provides the necessary technical information and protocols to successfully implement this powerful labeling strategy in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. CY7 |CY-7 | fluorescence labeling agent | CAS# 943298-08-6 | InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. benchchem.com [benchchem.com]
- 10. abpbio.com [abpbio.com]
- 11. genecopoeia.com [genecopoeia.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. lumiprobe.com [lumiprobe.com]
The Solubility of Cy7 NHS Ester: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of Cy7 NHS Ester in Dimethyl Sulfoxide (DMSO) and water. This document provides quantitative solubility data, detailed experimental protocols, and logical diagrams to facilitate its effective use in scientific applications.
Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely employed for labeling biological molecules.[1] Its utility in applications such as in vivo imaging, flow cytometry, and microscopy stems from its emission spectrum in the NIR range, which minimizes tissue autofluorescence.[1][2] A critical aspect of working with this compound is understanding its solubility in common laboratory solvents, particularly DMSO and water, to ensure successful conjugation to biomolecules.
Core Principles of this compound Solubility
The solubility of this compound is dictated by its chemical structure. The core structure, consisting of two indolenine rings linked by a polymethine chain, is largely nonpolar, leading to good solubility in organic solvents.[3] Conversely, the non-sulfonated form of this compound has limited solubility in aqueous solutions.[4][5] To address this, sulfonated versions of Cy7 are available, which exhibit improved water solubility.[3][6] This guide focuses on the more common non-sulfonated this compound.
The NHS ester group is highly reactive towards primary amines (e.g., on lysine (B10760008) residues of proteins) at a slightly alkaline pH (typically 8.0-9.0), forming stable amide bonds.[3][7] This reaction is the basis for its use in labeling proteins, antibodies, and other amine-containing molecules.[8][9]
Quantitative Solubility Data
The solubility of this compound in DMSO is significantly higher than in water. For practical laboratory use, it is common to prepare a concentrated stock solution in anhydrous DMSO immediately before a labeling reaction.[3][10]
| Solvent | Reported Solubility | Recommended Stock Concentration |
| DMSO | ≥34.1 mg/mL[11] | 10 mg/mL[3][8][9][12][13] |
| Water (non-sulfonated) | Low / Limited[4][5] | Not Recommended |
| Water (sulfonated) | Good[6] | Varies by product |
Note: The exact solubility can vary slightly between different manufacturers and batches of the dye.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound vial
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a 1 mg vial of this compound, add 100 µL of DMSO.[12][14]
-
Vortex the vial thoroughly to ensure the dye is completely dissolved.[10]
-
This freshly prepared stock solution should be used immediately for the labeling reaction, as the NHS ester is susceptible to hydrolysis.[8][15]
Protocol 2: General Procedure for Labeling an Antibody with this compound
This protocol provides a general workflow for conjugating this compound to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
Freshly prepared 10 mg/mL this compound in DMSO (from Protocol 1)
-
Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)[3][9]
-
Desalting column (e.g., Sephadex G-25) for purification[3][14]
Procedure:
-
Protein Preparation: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[12][13] If the buffer contains primary amines (e.g., Tris), it must be exchanged with an appropriate buffer via dialysis or a desalting column.[9][10]
-
pH Adjustment: Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th of the volume of 1 M sodium bicarbonate buffer.[3][9]
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point, with 10:1 being frequently recommended.[10][16]
-
Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.[3][10]
-
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle shaking.[9][12]
-
Purification: Separate the Cy7-labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.[9][14] Collect the fractions containing the labeled antibody.
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Tracking a cell surface receptor using a Cy7-labeled antibody.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. This compound | CAS:1432019-64-1 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Buy Cy7-NHS ester tetrafluoroborate | 2408482-09-5 [smolecule.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. genecopoeia.com [genecopoeia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Optimal Storage and Handling of Cy7 NHS Ester Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical storage conditions and handling procedures for Cy7 N-hydroxysuccinimide (NHS) ester powder. Adherence to these guidelines is paramount for maintaining the reagent's reactivity and ensuring the success of downstream applications, such as fluorescent labeling of biomolecules for in vivo imaging and flow cytometry.
Core Principles of Cy7 NHS Ester Stability
This compound is a reactive fluorescent dye susceptible to degradation, primarily through hydrolysis. The N-hydroxysuccinimide ester group is sensitive to moisture, which can cleave the ester bond, rendering the dye incapable of reacting with primary amines on target molecules like proteins and antibodies.[1][2][3] Therefore, the cornerstone of proper storage is the stringent exclusion of water.
Recommended Storage Conditions
To ensure the long-term stability and efficacy of this compound powder, the following storage conditions are recommended based on manufacturer guidelines and empirical evidence.[4]
Summary of Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | -20°C | Minimizes the rate of chemical degradation.[4] Some sources suggest that for aliquoted solutions in anhydrous solvents, -80°C may offer even better long-term preservation. |
| Light | In the dark (e.g., in an opaque container or amber vial) | Cyanine dyes are susceptible to photobleaching. |
| Humidity | Desiccated (low humidity) | Prevents hydrolysis of the NHS ester, which is the primary degradation pathway.[1][2][3] The vial should be kept in a desiccator with a suitable drying agent. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) recommended after opening | Minimizes exposure to atmospheric moisture and oxygen, further preserving reactivity. |
| Shipping | Ambient temperature for up to 3 weeks is generally acceptable | While not ideal for long-term storage, short-term exposure to ambient temperatures during shipping has been shown to not significantly impact the product's integrity. |
Handling Procedures for this compound Powder
Proper handling is as crucial as correct storage to prevent contamination and degradation.
-
Equilibration: Before opening a new or stored vial of this compound powder, it is essential to allow it to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which would lead to hydrolysis.
-
Working Environment: Whenever possible, handle the powder in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.
-
Inert Gas Purging: After dispensing the required amount of powder, it is good practice to purge the vial with a dry, inert gas like argon or nitrogen before sealing it for storage. This displaces moist air and helps to maintain a dry environment within the vial.
Storage of Dissolved this compound
Once dissolved, the stability of this compound is significantly reduced.
Guidelines for Storing this compound Solutions
| Solvent | Recommended Storage | Key Considerations |
| Anhydrous DMSO or DMF | -20°C for up to 2 weeks | The solvent must be of high quality and anhydrous to minimize hydrolysis.[5] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and moisture introduction. |
| Aqueous Buffers | Not recommended for storage | NHS esters hydrolyze rapidly in aqueous solutions.[1][5] Solutions in aqueous buffers should be prepared fresh and used immediately. |
Experimental Protocols
Protocol for Antibody Labeling with this compound
This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with a protein stabilizer like BSA)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against the reaction buffer.
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using the reaction buffer.
-
-
Dye Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to antibody (a starting point of 10:1 is common).
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
The first colored band to elute will be the Cy7-conjugated antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
-
Storage of Labeled Antibody:
-
Store the purified Cy7-conjugated antibody at 4°C for short-term storage or at -20°C (with a cryoprotectant like glycerol) for long-term storage, protected from light.
-
Visualizations
Experimental Workflow for In Vivo Imaging with a Cy7-Labeled Antibody
The following diagram illustrates a typical workflow for an in vivo imaging experiment using a Cy7-labeled antibody to target a tumor.
Caption: A generalized workflow for in vivo tumor imaging.
Logical Relationship of Factors Affecting this compound Stability
This diagram illustrates the key factors that influence the stability of this compound powder.
Caption: Factors influencing the stability of this compound.
References
Photostability of Cy7 conjugated antibodies
An In-depth Technical Guide to the Photostability of Cy7-Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photostability of Cyanine (B1664457) 7 (Cy7) when conjugated to antibodies, a critical consideration for its use in fluorescence-based applications. We delve into the chemical nature of Cy7, the mechanisms of photobleaching, factors influencing its stability, and strategies to mitigate signal loss. Detailed experimental protocols and comparative data are provided to aid in the design and execution of robust and reproducible experiments.
Introduction to Cy7
Cy7 is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its fluorescence emission in the 750-800 nm spectral window makes it an invaluable tool for a wide range of biological imaging applications, particularly for in vivo studies where deep tissue penetration and minimal autofluorescence are paramount.[1] The core structure of Cy7 consists of two indolenine rings linked by a seven-carbon polymethine chain.[2] This extended conjugated system is responsible for its absorption and emission properties in the NIR spectrum.[2]
Common modifications to the basic Cy7 structure enhance its utility in biological applications. Sulfonation significantly increases its water solubility, making it ideal for labeling proteins in aqueous environments.[1] Furthermore, Cy7 is frequently supplied with reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, to facilitate covalent conjugation to primary amines on antibodies and other biomolecules.[1][2]
The Challenge of Photostability
A significant drawback of Cy7 is its susceptibility to photobleaching, the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[3][4] This process is induced by the light used for excitation.[3] While cyanine dyes are among the more photostable long-wavelength dyes, minimizing exposure to high-intensity light is crucial for quantitative and long-term imaging.[5]
The Mechanism of Photobleaching
When a Cy7 molecule absorbs a photon of light, it is elevated to an excited singlet state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, the excited molecule can also undergo intersystem crossing to a longer-lived triplet state.[3] In this triplet state, the fluorophore is more susceptible to chemical reactions with surrounding molecules, particularly molecular oxygen, which leads to its permanent degradation.[3]
Factors Influencing the Photostability of Cy7-Conjugated Antibodies
The photostability of a Cy7-conjugated antibody is not an intrinsic constant but is influenced by a multitude of factors:
-
Excitation Light Intensity: Higher laser power increases the rate of excitation and, consequently, the rate of photobleaching.[3] It is crucial to use the lowest possible laser power that provides a sufficient signal-to-noise ratio.[3]
-
Exposure Time: Prolonged exposure to excitation light increases the total number of photons the fluorophore is exposed to, leading to greater photobleaching.[3]
-
Local Chemical Environment: The presence of molecular oxygen is a primary driver of photobleaching.[3] The solvent, pH, and presence of quenching molecules can also affect fluorescence intensity and stability.[5]
-
Conjugation: The process of conjugating Cy7 to an antibody can alter its photophysical properties. Over-labeling an antibody with too many Cy7 molecules can lead to self-quenching and aggregation, reducing the overall fluorescence signal and potentially altering the antibody's solubility.[5][6]
Quantitative Comparison of Photophysical Properties
The selection of a fluorophore is a critical decision in experimental design. The following tables provide a summary of the key photophysical properties of Cy7 and a comparison with other common cyanine and alternative NIR dyes.
| Property | Cy7 | Sulfo-Cy7 | PE-Cy7 | APC-Cy7 |
| Excitation Max (nm) | ~750[2] | ~750[7] | 565[2] | 650[8] |
| Emission Max (nm) | ~773[2] | ~773[7] | 778[2] | 785[8] |
| Molar Absorptivity (ε) (cm⁻¹M⁻¹) | ~250,000[1] | ~250,000[8] | N/A | N/A |
| Quantum Yield (Φ) | ~0.3[2] | ~0.3[1] | ~0.2[9] | N/A |
| Solubility | Organic Solvents (DMSO, DMF)[2] | Aqueous[] | Aqueous | Aqueous |
Table 1: Photophysical properties of Cy7 and its common variants. Data compiled from multiple sources. Values can vary slightly depending on the specific chemical structure and environment.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Relative Photostability |
| Cy7 | ~750 | ~773 | Bright | Moderate |
| Alexa Fluor 750 | ~749 | ~775 | Very Bright | High |
| IRDye 800CW | ~774 | ~789 | Very Bright | High |
| DyLight 800 | ~777 | ~794 | Very Bright | High |
Table 2: Comparison of Cy7 with other near-infrared dyes. Alexa Fluor and DyLight dyes are generally considered to be more photostable than Cy dyes.[3]
Experimental Protocols
Protocol for Labeling Antibodies with Cy7-NHS Ester
This protocol outlines the general steps for the covalent labeling of an antibody with an amine-reactive Cy7 N-hydroxysuccinimide (NHS) ester.[1][4]
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Cy7 NHS ester (dissolved in anhydrous DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS, pH 7.4, to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-5 mg/mL.
-
Reaction Setup: Add the reaction buffer to the antibody solution to achieve a final concentration of approximately 0.1 M.
-
Dye Addition: Immediately before use, dissolve the this compound in DMSO or DMF. Add the desired molar excess of the reactive dye to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 5-15 is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).
Protocol for Quantifying Photobleaching Rate
This protocol describes a method to quantify the rate of photobleaching of a Cy7-conjugated antibody.[3]
Materials:
-
Fluorescence microscope with a suitable laser line and filter set for Cy7
-
Time-lapse imaging software
-
Image analysis software (e.g., ImageJ/Fiji)
-
Your Cy7-conjugated antibody-labeled sample
Procedure:
-
Sample Preparation: Prepare your sample (e.g., cells stained with the Cy7-conjugated antibody) on a microscope slide.
-
Image Acquisition:
-
Locate a region of interest (ROI) containing a clear fluorescent signal.
-
Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment. Keep these parameters constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Measure the mean intensity of a background region for each image and subtract this from your ROI intensity.
-
Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.
-
Plot the normalized intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function. The time it takes for the fluorescence intensity to decrease to 50% of its initial value is the half-life (t₁/₂) of the fluorophore under those specific imaging conditions.
-
Strategies to Mitigate Photobleaching
Several strategies can be employed to minimize photobleaching and preserve the fluorescent signal of Cy7-conjugated antibodies:
-
Optimize Imaging Parameters:
-
Use Antifade Reagents: These are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[3]
-
Oxygen Scavengers: Reagents like glucose oxidase and catalase remove molecular oxygen from the sample environment, reducing the likelihood of oxygen-mediated photochemical reactions.[3]
-
Triplet State Quenchers: Compounds such as n-propyl gallate can deactivate the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[3]
-
-
Choose More Photostable Dyes: When possible, consider using alternative NIR dyes with inherently higher photostability, such as the Alexa Fluor or DyLight series.[3]
-
Structural Engineering: Recent research has focused on modifying the core structure of cyanine dyes to improve their photostability, for example, by incorporating an oxazolidine (B1195125) moiety to create a "buffering" effect that replenishes the fluorescent form.[11]
Visualization of Workflows and Pathways
Experimental Workflow for Antibody Conjugation and In Vivo Imaging
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. APC-Cy®7 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 9. PE-Cy®7 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 11. chinesechemsoc.org [chinesechemsoc.org]
A Technical Guide to the Near-Infrared Properties of Cy7 Dye for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyanine (B1664457) 7 (Cy7) Dye
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye that has become a cornerstone in preclinical in vivo imaging.[1] As a member of the cyanine family, Cy7 is structurally defined by a heptamethine chain, which dictates its long-wavelength spectral properties.[2] Its fluorescence falls within the "NIR window" of biological tissues, typically between 700 and 900 nm.[1][3] This spectral range is highly advantageous because it is where endogenous molecules like hemoglobin and water have minimal light absorption and where tissue autofluorescence is significantly reduced.[1][2][4][5] These characteristics allow for deeper light penetration into tissues and result in a high signal-to-background ratio, making Cy7 an exceptional tool for the sensitive visualization of molecular processes within living organisms.[1][2][3]
Core Properties of Cy7 Dye
The utility of Cy7 in biomedical imaging is rooted in its distinct photophysical and chemical characteristics. These properties can vary slightly based on the dye's specific variant (e.g., sulfonated vs. non-sulfonated) and its immediate chemical environment.[6]
Photophysical Properties
The brightness and spectral suitability of Cy7 are defined by several key parameters. The brightness of a fluorophore is determined by the combination of its molar extinction coefficient and its quantum yield.[7]
| Property | Typical Value | Notes | Source(s) |
| Excitation Maximum (λex) | ~743 - 756 nm | The peak wavelength at which the dye absorbs light. | [1][2][6][8] |
| Emission Maximum (λem) | ~767 - 779 nm | The peak wavelength of emitted fluorescence. | [1][2][6][8] |
| Molar Extinction Coefficient (ε) | ~200,000 - 276,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light; contributes to its brightness. | [1][6] |
| Quantum Yield (Φ) | ~0.28 - 0.3 | The efficiency of converting absorbed photons into emitted photons. Typically lower in aqueous media. | [6][8] |
| Stokes Shift | ~23 - 25 nm | The difference between the excitation and emission maxima. | [2][8] |
Chemical Properties
| Property | Value | Notes | Source(s) |
| Molecular Formula | C35H42N2O8S2 (example) | Varies based on specific structure and modifications. | [6] |
| Molecular Weight | 682.85 g/mol (example) | Varies based on specific structure and modifications. | [6] |
| Solubility | Low in water (unmodified), High (sulfonated) | Standard Cy7 is soluble in organic solvents like DMSO and DMF. Sulfonated versions (sulfo-Cy7) have increased water solubility, which is crucial for biological applications and helps prevent aggregation. | [1][6][9][] |
| Reactive Groups | NHS esters, maleimides, alkynes, etc. | Commonly available with functional groups for covalent conjugation to primary amines (-NH2) or thiols (-SH) on biomolecules. | [1][6][11] |
Advantages and Limitations for In Vivo Imaging
Advantages
-
Deep Tissue Penetration : The NIR excitation and emission wavelengths of Cy7 allow for imaging deeper into tissues compared to fluorophores that operate in the visible spectrum, as light absorption and scattering by biological tissues are minimized.[1][3][4]
-
Low Autofluorescence : Biological tissues exhibit minimal natural fluorescence in the NIR range, leading to a high signal-to-background ratio and improved sensitivity.[1][3][5]
-
High Molar Extinction Coefficient : This property contributes significantly to the brightness of Cy7-conjugated probes, allowing for strong signal generation.[1]
-
Versatile Conjugation Chemistry : Cy7 is commercially available with a variety of reactive groups (e.g., NHS esters, maleimides), enabling straightforward labeling of a wide range of biomolecules such as antibodies, peptides, and nucleic acids.[1][12]
Limitations
-
Photostability : Cy7 can be susceptible to photobleaching, especially under prolonged or high-intensity light exposure.[1][13] However, structural modifications are being developed to enhance its stability.[14] Tandem dyes like PE-Cy7 are also known to be susceptible to light-induced degradation.[15]
-
Quantum Yield in Aqueous Solutions : The fluorescence quantum yield of Cy7 can be lower in aqueous environments compared to organic solvents, which can be influenced by the conjugation partner.[1]
-
Potential for Aggregation : Unmodified Cy7 has a tendency to aggregate in aqueous buffers, which can quench fluorescence. This is often mitigated by using sulfonated versions of the dye that have improved water solubility.[1][9][]
Experimental Protocols
General Experimental Workflow for In Vivo Imaging
A typical in vivo imaging experiment involves several key stages, from preparing the fluorescent probe to analyzing the imaging data.
Detailed Methodology: Antibody Conjugation with Cy7-NHS Ester
This protocol provides a general method for labeling antibodies with Cy7 N-hydroxysuccinimide (NHS) ester, which targets primary amines.
-
Materials :
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4).
-
Cy7-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Purification column (e.g., Sephadex G-25 size-exclusion chromatography).[2]
-
-
Procedure :
-
Prepare the antibody solution by exchanging its buffer with the reaction buffer.
-
Prepare a stock solution of Cy7-NHS ester in anhydrous DMSO (e.g., 10 mM).[11]
-
Add a calculated molar excess of the Cy7 stock solution to the antibody solution. The optimal dye-to-protein ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
Stop the reaction by adding an amine-containing buffer like Tris, if necessary.
-
-
Purification :
-
Separate the Cy7-labeled antibody from unconjugated free dye using a size-exclusion chromatography column.[2]
-
Collect the fractions containing the purified conjugate, which typically elutes first.
-
Characterize the final product by measuring the absorbance at 280 nm (for protein) and ~750 nm (for Cy7) to determine the degree of labeling.[11]
-
Detailed Methodology: Imaging Tumor Integrin αvβ3 Expression with Cy7-RGD Peptide
This protocol outlines a specific application for imaging tumors that overexpress integrin αvβ3 using a Cy7-labeled RGD peptide.[1]
-
Probe Preparation :
-
Conjugation : A cyclic RGD peptide is conjugated to a Cy7 NHS ester in a solution of DMSO and a suitable buffer (e.g., phosphate-buffered saline, PBS) at room temperature in the dark.[1]
-
Purification : The resulting Cy7-RGD conjugate is purified using high-performance liquid chromatography (HPLC) or dialysis to remove any free, unconjugated Cy7 dye.[1]
-
-
Animal Model :
-
Probe Administration and Imaging :
-
Dose : A typical dose of the Cy7-RGD probe is 1-2 nmol per mouse, diluted in sterile PBS.[3] For specific RGD multimers, a dose of 500 pmol per mouse has been used.[16]
-
Administration : The probe is injected intravenously (i.v.) via the tail vein in a volume of 100-200 µL.[3][17]
-
Anesthesia : During imaging, mice are anesthetized, typically with isoflurane.[1]
-
Image Acquisition : Mice are imaged using an in vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for Cy7 (e.g., excitation ~745 nm, emission ~780 nm).[3][16] Images are acquired at various time points post-injection (e.g., 30 minutes, 1, 4, 24, 48 hours) to determine the optimal imaging window and assess probe biodistribution.[3][16]
-
-
Data Analysis :
-
Regions of interest (ROIs) are drawn around the tumor and a non-target background area (e.g., muscle) using the imaging software.[3]
-
The average fluorescence intensity in each ROI is quantified.
-
The tumor-to-background ratio (TBR) is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI to assess targeting specificity.[3]
-
For detailed biodistribution, mice can be euthanized at the final time point, and major organs dissected for ex vivo imaging to quantify probe accumulation.[3]
-
Visualizing Signaling Pathways and Mechanisms
Integrin αvβ3 Targeting
Cy7-labeled RGD peptides are designed to bind to integrin αvβ3, a cell adhesion molecule that is often overexpressed in tumor angiogenesis.[1] The binding of the probe allows for visualization and can represent the initial step in a complex signaling cascade.
Principle of Cy7 Fluorescence
The fluorescence of Cy7 is governed by the absorption of light energy, which promotes an electron to an excited state. The electron then returns to its ground state by emitting a photon of light at a longer wavelength.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 13. researchgate.net [researchgate.net]
- 14. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]
- 15. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Cy7 NHS Ester: A Comprehensive Technical Guide for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy7 NHS ester, a near-infrared (NIR) fluorescent dye, for fluorescence microscopy applications. This guide is designed for both beginners and experienced researchers, offering detailed information on its properties, experimental protocols, and data interpretation.
Introduction to this compound
Cyanine7 (Cy7) NHS ester is a reactive fluorescent dye belonging to the cyanine (B1664457) family. It is characterized by its fluorescence in the near-infrared spectrum, which makes it an invaluable tool for a variety of biological imaging applications.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on biomolecules, such as proteins, antibodies, and peptides, forming a stable covalent bond.[1][5] This property, combined with its spectral characteristics, makes this compound particularly well-suited for deep-tissue in vivo imaging, where minimal autofluorescence and high signal-to-noise ratios are critical.[3][4][6][7][8]
Physicochemical and Spectroscopic Properties
The selection of a fluorophore is critically dependent on its photophysical properties. Cy7 is renowned for its high molar extinction coefficient and good quantum yield in the NIR range.
Table 1: Quantitative Properties of Cy7 Dyes
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [1][2][6] |
| Maximum Emission Wavelength (λem) | ~773 - 779 nm | [1][6][7] |
| Molar Extinction Coefficient (ε) | >200,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | [7][9][10] |
| Recommended Excitation Source | 750 nm laser | [2] |
| Recommended Emission Filter | 780 - 850 nm | [2] |
| Solubility | DMSO, DMF, DCM | [9][10] |
| Storage Conditions | -20°C, desiccated and protected from light | [7] |
Key Applications in Fluorescence Microscopy
The unique spectral properties of Cy7 make it a versatile dye for a range of applications, particularly in drug development and biological research.
-
In Vivo Imaging: This is the most prominent application of Cy7.[4] Its emission in the NIR window allows for deep tissue penetration with minimal absorption by hemoglobin and water, and reduced autofluorescence from biological tissues.[3][8] This enables non-invasive, real-time tracking of biomolecules in living animals, which is crucial for pharmacokinetic studies, monitoring drug distribution, and visualizing tumors.[4]
-
Fluorescence Microscopy: In techniques like confocal microscopy, Cy7 facilitates high-resolution imaging with minimal background interference from cellular autofluorescence.[4][8] This is especially advantageous for multicolor experiments where minimizing spectral overlap is necessary.[4]
-
Flow Cytometry: Cy7 and its tandem conjugates (e.g., PE-Cy7) are widely used in multicolor flow cytometry.[4][11] Its emission is well-separated from many common fluorophores, simplifying compensation and enabling the identification of specific cell populations in complex samples.[4]
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol provides a general methodology for the covalent labeling of antibodies with this compound. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)[1][12]
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0[1][12]
-
Purification column (e.g., Sephadex G-25)[2]
-
Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.[1][13]
-
Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations generally lead to better labeling efficiency.[1][13]
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using the reaction buffer.[1][12]
-
-
This compound Preparation:
-
Conjugation Reaction:
-
A starting molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.[1][12] This ratio should be optimized for each specific antibody and application.
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.[12]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous gentle mixing.[1][2]
-
-
Purification:
-
Characterization (Degree of Labeling - DOL):
-
The DOL is the average number of dye molecules conjugated to each antibody molecule.[1]
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[12][14]
-
Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
-
A_max = Absorbance at the λmax of Cy7 (~750 nm)
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[12]
-
ε_dye = Molar extinction coefficient of Cy7 at its λmax (~250,000 M⁻¹cm⁻¹)[1][12]
-
CF = Correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7)[1]
-
-
-
Storage:
Protocol 2: Immunofluorescence Staining of Cells
This protocol describes the staining of fixed and permeabilized cells with a Cy7-conjugated antibody.
Materials:
-
Cells grown on coverslips or imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 5% BSA or normal serum in PBS[16]
-
Cy7-conjugated antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash cells three times with PBS.
-
Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[2]
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[2]
-
-
Antibody Staining:
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide with antifade mounting medium.
-
Image using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[2]
-
Protocol 3: In Vivo Fluorescence Imaging
This protocol provides a general workflow for in vivo imaging in a mouse model using a Cy7-labeled probe.
Materials:
-
Cy7-labeled probe (e.g., antibody)
-
Anesthetic agent (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for Cy7
-
Animal model (e.g., tumor-bearing mouse)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved protocols.
-
Maintain the animal's body temperature using a warming pad.[2]
-
-
Probe Administration:
-
Administer the Cy7-labeled probe via the desired route (e.g., intravenous injection).[2] The optimal dose should be determined empirically.
-
-
Image Acquisition:
-
Data Analysis:
Visualizations
Caption: Covalent labeling of a biomolecule with this compound.
Caption: Step-by-step workflow for labeling antibodies with this compound.
Caption: General workflow for in vivo fluorescence imaging.
Troubleshooting
Table 2: Common Issues and Solutions in Cy7 Labeling and Imaging
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Presence of primary amines (e.g., Tris, glycine) in the antibody buffer.[13] | Dialyze the antibody against an amine-free buffer like PBS before labeling.[1] |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 8.3 and 9.0 for optimal NHS ester reactivity.[1] | |
| Low protein concentration. | Concentrate the protein to 2-10 mg/mL for more efficient labeling.[13] | |
| Inactive this compound due to hydrolysis. | Prepare the this compound solution fresh in anhydrous DMSO or DMF immediately before use.[2] | |
| High Background Signal | Incomplete removal of unconjugated dye. | Ensure thorough purification of the labeled antibody, for example, by using a longer size-exclusion column. |
| Non-specific binding of the antibody. | Increase the concentration of the blocking agent (e.g., BSA) or the duration of the blocking step.[16] | |
| Autofluorescence of the tissue or cells. | Although minimal in the NIR range, if autofluorescence is an issue, consider using spectral imaging and linear unmixing to separate the signals. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light. Use an antifade mounting medium for microscopy.[16] |
Conclusion
This compound is a powerful and versatile near-infrared fluorescent dye that is indispensable for a wide range of fluorescence microscopy applications. Its favorable spectral properties make it particularly well-suited for in vivo imaging and multicolor analyses where deep tissue penetration and a high signal-to-noise ratio are paramount. By following the detailed protocols and troubleshooting guidance provided in this technical guide, researchers, scientists, and drug development professionals can effectively utilize this compound to achieve high-quality, reproducible results in their fluorescence imaging studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. abpbio.com [abpbio.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. optolongfilter.com [optolongfilter.com]
- 9. Cy7.5 NHS ester, 2708152-94-5 | BroadPharm [broadpharm.com]
- 10. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 11. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. benchchem.com [benchchem.com]
Water-Soluble Alternatives to Cy7 NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of near-infrared (NIR) fluorescence imaging and diagnostics, the choice of a fluorescent label is paramount to achieving high sensitivity and specificity. Cy7 NHS ester, a widely used cyanine (B1664457) dye, has been a staple for labeling biomolecules. However, its limited water solubility often necessitates the use of organic co-solvents, which can be detrimental to sensitive proteins and complex biological systems. This technical guide provides a comprehensive overview of superior water-soluble alternatives to this compound, focusing on their photophysical properties, labeling chemistries, and applications in biological research and drug development.
The Need for Water-Soluble NIR Dyes
Near-infrared (NIR) dyes operating in the 700-900 nm window offer significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence.[1][2] However, the inherent hydrophobicity of many traditional cyanine dyes like Cy7 can lead to aggregation in aqueous environments, resulting in fluorescence quenching and reduced labeling efficiency.[3][4] The introduction of water-soluble NIR dyes has addressed these limitations, offering improved performance and ease of use in a variety of applications.
The primary strategies for enhancing the water solubility of cyanine dyes involve the incorporation of charged sulfonate groups or neutral, hydrophilic polyethylene (B3416737) glycol (PEG) chains.[5][6] These modifications not only improve solubility but also reduce non-specific binding and can enhance the in vivo pharmacokinetic properties of labeled biomolecules.[7]
Leading Water-Soluble Alternatives to this compound
Several commercially available NIR dyes have emerged as excellent water-soluble replacements for this compound. This guide focuses on three prominent alternatives: Sulfo-Cy7 , Alexa Fluor 790 , and IRDye 800CW .
Sulfo-Cy7
Sulfo-Cy7 is a sulfonated version of the Cy7 dye. The addition of sulfonate groups significantly increases its hydrophilicity, allowing for direct labeling in aqueous buffers without the need for organic co-solvents.[5][8] This makes it an ideal choice for labeling sensitive proteins that may be denatured by DMSO or DMF.[9]
Alexa Fluor 790
Alexa Fluor 790 is a member of the Alexa Fluor family of dyes, known for their exceptional brightness and photostability.[3][10][11] It is a sulfonated cyanine dye that exhibits high water solubility and is pH-insensitive over a broad range, making it a robust choice for various labeling and imaging applications.[10][12]
IRDye 800CW
IRDye 800CW is another highly water-soluble NIR dye that is widely used for in vivo imaging and other applications requiring high sensitivity. It is characterized by its high molar extinction coefficient and good quantum yield in aqueous environments.[8][13]
Quantitative Data Presentation
A direct comparison of the key photophysical properties of these dyes is essential for selecting the optimal probe for a specific application. The following tables summarize the available quantitative data for Cy7 and its water-soluble alternatives.
Table 1: Spectral and Physicochemical Properties of NIR Dyes
| Feature | Cy7 | Sulfo-Cy7 | Alexa Fluor 790 | IRDye 800CW |
| Excitation Max (nm) | ~750[4] | ~750[8][13] | ~782-784[3][10] | ~774[4] |
| Emission Max (nm) | ~776[4] | ~773[8][13] | ~805-814[3][10] | ~789[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[4] | ~240,600[14] | ~260,000[3][10] | ~240,000[4] |
| Quantum Yield (Φ) | ~0.28[] | ~0.24 - 0.36[5][14] | Not widely reported | ~0.08 - 0.12[8] |
| Water Solubility | Low[5] | High[5] | High[10][12] | High |
| Reactive Group | NHS Ester | NHS Ester | NHS Ester | NHS Ester |
| Reactivity | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
Note: Spectral characteristics can vary slightly depending on the conjugation partner and the solvent environment.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the labeling of biomolecules with water-soluble NIR NHS esters and their subsequent application in in vivo imaging.
General Protocol for Antibody Labeling with Water-Soluble NIR NHS Esters
This protocol describes a general procedure for labeling antibodies with Sulfo-Cy7, Alexa Fluor 790, or IRDye 800CW NHS esters.
Materials:
-
Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Water-soluble NIR dye NHS ester (e.g., Sulfo-Cy7 NHS ester, Alexa Fluor 790 NHS ester, or IRDye 800CW NHS ester)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (optional, for less soluble dyes)
-
Purification column (e.g., desalting spin column or size-exclusion chromatography column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS, pH 7.4. Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[16][17]
-
Dye Preparation: Allow the vial of the NIR dye NHS ester to warm to room temperature. Prepare a stock solution of the dye (typically 1-10 mg/mL) in anhydrous DMSO, DMF, or directly in the reaction buffer if it is highly water-soluble.[17]
-
Labeling Reaction: While gently vortexing the antibody solution, add the calculated amount of the dye stock solution. The optimal molar ratio of dye to antibody for in vivo imaging is typically between 2:1 and 5:1 to avoid altering the antibody's pharmacokinetic properties.[18][19]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[16]
-
Purification: Separate the labeled antibody from the unreacted dye using a desalting spin column or size-exclusion chromatography.[16][17] Elute with PBS, pH 7.4.
-
Characterization: Determine the Degree of Labeling (DOL) and the protein concentration of the conjugate.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule and is a critical parameter for ensuring the quality and reproducibility of fluorescently labeled antibodies.[1][13][19][20][21]
Procedure:
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law: Concentration_dye (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm: A_protein = A₂₈₀ - (A_max × CF₂₈₀) where CF₂₈₀ is the correction factor (A₂₈₀ of the dye / A_max of the dye).
-
Calculate the concentration of the protein: Concentration_protein (M) = A_protein / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[1]
-
Calculate the DOL: DOL = Concentration_dye / Concentration_protein
An optimal DOL for in vivo imaging applications is generally in the range of 2 to 4.[1] Higher DOLs can lead to fluorescence quenching and altered biodistribution of the antibody.[1][19]
Comparative In Vivo Imaging in a Mouse Tumor Model
This protocol outlines a procedure for comparing the performance of different NIR dye-labeled antibodies in a subcutaneous tumor xenograft mouse model.[10][12][22][23]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells)
-
Antibody conjugates labeled with different NIR dyes (e.g., Anti-EGFR antibody labeled with Sulfo-Cy7, Alexa Fluor 790, and IRDye 800CW)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate lasers and filters for NIR fluorescence detection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.
-
Injection: Inject the antibody-dye conjugates intravenously (e.g., via the tail vein) at an equivalent dose. Include a control group injected with an unlabeled antibody or PBS.
-
Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[22][23] Use appropriate excitation and emission filter sets for each dye.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point to assess the specific targeting of the labeled antibodies.
-
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the fluorescently labeled antibodies.[6]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the MAPK/ERK and EGFR signaling pathways, which are common targets for fluorescently labeled antibodies in cancer research.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the in vivo performance of different NIR dye-labeled antibodies.
Conclusion
The development of water-soluble NIR dyes such as Sulfo-Cy7, Alexa Fluor 790, and IRDye 800CW has significantly advanced the field of fluorescence-based biological research and diagnostics. Their superior water solubility, high brightness, and good photostability make them excellent alternatives to traditional cyanine dyes like Cy7. By understanding their quantitative properties and employing optimized labeling and imaging protocols, researchers can harness the full potential of these powerful tools for a wide range of applications, from fundamental cell biology to preclinical and clinical imaging. This guide provides the foundational knowledge and practical methodologies to aid in the selection and implementation of these advanced fluorescent probes.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. abberior.rocks [abberior.rocks]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. spectralinvivo.com [spectralinvivo.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo subcellular imaging of tumors in mouse models using a fluorophore-conjugated anti-carcinoembryonic antigen antibody in two-photon excitation microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. In Vivo Fluorescence Imaging to Localize Antibodies in a Mouse Tumor Xenograft Model [jove.com]
- 23. m.youtube.com [m.youtube.com]
Methodological & Application
Cy7 NHS Ester Antibody Labeling: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies with near-infrared (NIR) fluorescent dyes is critical for a multitude of applications, from in vitro assays to in vivo imaging. This document provides a comprehensive guide to the principles and practices of labeling antibodies with Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester, a popular choice for NIR fluorescence-based detection.
Cyanine7 (Cy7) is a fluorescent dye that operates in the near-infrared spectrum, with typical excitation and emission maxima around 750 nm and 776 nm, respectively[1]. This characteristic is highly advantageous for biological applications as it allows for deeper tissue penetration and minimizes autofluorescence from endogenous biomolecules[2]. The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent attachment of Cy7 to primary amines, such as the lysine (B10760008) residues present on antibodies, forming a stable amide bond[1][2][3][4]. This protocol details the necessary steps for successful antibody labeling, purification, and characterization.
Core Principles of Cy7 NHS Ester Conjugation
The labeling reaction leverages the reactivity of the NHS ester with primary amino groups on the antibody[2][5][6][7]. To ensure an efficient reaction, the amino groups must be deprotonated, which is achieved by maintaining a slightly alkaline pH, typically between 8.0 and 9.0[1][2][6][7][8]. The process involves careful preparation of the antibody and dye, the conjugation reaction itself, and subsequent purification to remove any unconjugated dye.
Key Experimental Parameters
Several factors influence the success of the labeling reaction. The following table summarizes the key parameters and their recommended ranges, which should be optimized for each specific antibody to achieve the desired degree of labeling (DOL)[1].
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency[1][2][9][10]. |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent; lower pH reduces reactivity by protonating amino groups[1][6][8]. |
| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio is critical for achieving the desired DOL and should be optimized[1][2][3]. |
| Reaction Time | 1 - 3 hours | Incubation time can be adjusted to control the extent of labeling[1][2]. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | The reaction is commonly performed at room temperature[1][3]. |
| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL is dependent on the specific antibody and its intended application[1][11][12]. |
Experimental Protocol
This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The quantities can be scaled as needed, while maintaining the recommended molar ratios.
Materials and Reagents
-
Antibody of interest (purified, in an amine-free buffer)
-
This compound (stored desiccated at -20°C)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) (Optional)
-
Purification Column (e.g., Sephadex G-25 spin column)
-
Storage Buffer (e.g., PBS, pH 7.4)
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4). This can be accomplished using dialysis or a desalting spin column[2][4][8].
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer. Higher concentrations are generally preferred for better labeling efficiency[1][2][9][10].
Dye Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the this compound by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL[3]. This solution should be prepared fresh and protected from light.
Antibody Labeling Reaction
-
Transfer the desired amount of antibody solution (e.g., 1 mg) to a reaction tube.
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated volume of the reaction buffer (e.g., 1 M sodium carbonate or bicarbonate buffer)[8].
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-antibody molar ratio (a 10:1 to 20:1 ratio is a good starting point)[4].
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing[4].
-
Incubate the reaction mixture for 1-3 hours at room temperature, protected from light[1][2]. Gentle rotation during incubation can enhance conjugation efficiency[2].
Purification of the Labeled Antibody
It is crucial to remove any unreacted, free dye from the labeled antibody[4][11][13].
-
Size Exclusion Chromatography (e.g., Spin Column): This is a rapid method suitable for small-scale purifications[4].
-
Equilibrate a desalting spin column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions[3][4].
-
Apply the reaction mixture to the center of the resin bed.
-
Centrifuge the column to collect the purified, labeled antibody. The labeled antibody will elute first, while the smaller, unconjugated dye molecules are retained in the column.
-
Characterization of the Conjugate
Calculation of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically[1][4][14].
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy7 (approximately 750 nm, Amax).
-
Calculate the concentration of the antibody and the dye using the following formulas:
-
Molar concentration of Antibody = [A280 - (Amax x CF)] / ε_protein[1][4]
-
Molar concentration of Dye = Amax / ε_dye[1]
Where:
-
A280 is the absorbance at 280 nm.
-
Amax is the absorbance at the maximum absorption wavelength of Cy7.
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7)[1].
-
ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[4][11].
-
ε_dye is the molar extinction coefficient of Cy7 (e.g., ~250,000 M⁻¹cm⁻¹)[1][4].
-
-
DOL = Molar concentration of Dye / Molar concentration of Antibody
Storage of Labeled Antibody
For short-term storage (up to a month), the labeled antibody can be stored at 4°C. For long-term storage, it is recommended to aliquot the antibody solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles[1][5]. Adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% can also help preserve the antibody during freezing[1].
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams have been generated.
Caption: Experimental workflow for this compound antibody labeling.
Caption: Chemical reaction of this compound with a primary amine on an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols: A Step-by-Step Guide for Protein Conjugation with Cy7 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye extensively used for labeling proteins, antibodies, and other biomolecules for various research and diagnostic applications.[1][2] Its emission spectrum in the NIR window (700-900 nm) offers significant advantages, including deep tissue penetration and reduced autofluorescence, making it an ideal probe for in vivo imaging and other sensitive detection methods.[1][2] This document provides a comprehensive guide to the conjugation of proteins with Cy7 using an N-hydroxysuccinimide (NHS) ester derivative, a common and effective method for fluorescent labeling.
The fundamental principle of this conjugation method lies in the reaction between the Cy7 NHS ester and primary amines on the protein.[1][3][4][5][6][7] The NHS ester group reacts with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the protein to form a stable, covalent amide bond.[1][6] This reaction is typically performed in a buffer with a slightly alkaline pH (8.5-9.5) to ensure the primary amines are deprotonated and thus more nucleophilic.[1][4]
Experimental Workflow Overview
The following diagram illustrates the key steps involved in the protein conjugation process with this compound.
Key Experimental Parameters
Successful protein conjugation with this compound depends on several critical parameters that should be optimized for each specific protein.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[1] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.[8][9] |
| Reaction pH | 8.5 - 9.5 | Optimal for ensuring primary amines are deprotonated and reactive.[1][4] Can be achieved by adding 1/10th volume of 1 M sodium bicarbonate.[1] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | This needs to be optimized for each protein.[1] A ratio that is too high can lead to protein precipitation.[1] |
| Reaction Time | 1-3 hours at room temperature or overnight at 4°C | Incubation at 4°C may reduce hydrolysis of the NHS ester but may require longer incubation.[1][8] |
| Dye Solvent | Anhydrous DMSO or DMF | The volume of the organic solvent should be less than 10% of the total reaction volume to avoid protein precipitation.[1] |
Detailed Experimental Protocols
Protocol 1: Protein Preparation
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris) or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.[1][8] This can be accomplished using dialysis or a desalting column.[1]
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the amine-free buffer.[1] The protein concentration can be determined by measuring the absorbance at 280 nm.
-
pH Adjustment: For optimal labeling, increase the pH of the protein solution to between 8.5 and 9.5.[1] This can be done by adding a small volume (e.g., 1/10th of the protein solution volume) of 1 M sodium bicarbonate buffer (pH 9.0) to the protein solution.[1]
Protocol 2: this compound Solution Preparation
-
Dissolution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[1][10]
-
Vortexing: Vortex the solution to ensure the dye is completely dissolved.[1]
Protocol 3: Conjugation Reaction
-
Calculate Molar Ratio: Determine the volume of the this compound solution needed to achieve the desired dye-to-protein molar ratio. It is recommended to test a range of ratios, such as 5:1, 10:1, 15:1, and 20:1, to find the optimal degree of labeling for your specific protein.[1]
-
Mixing: Slowly add the calculated volume of the this compound solution to the protein solution while gently vortexing.[1]
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C, protected from light.[1] Gentle shaking or rotation during incubation can enhance conjugation efficiency.[1]
Protocol 4: Purification of the Cy7-Protein Conjugate
It is crucial to remove any unconjugated Cy7 dye from the protein conjugate to ensure accurate characterization and to prevent high background signals in downstream applications.[1][2]
-
Column Preparation: Use a size-exclusion chromatography column, such as a desalting column (e.g., Sephadex G-25), equilibrated with an appropriate buffer (e.g., PBS).[10][11]
-
Sample Loading: Apply the reaction mixture to the top of the column.[1]
-
Elution: Elute the conjugate with PBS. The first colored fraction to elute will be the Cy7-protein conjugate, as it is larger and passes through the column more quickly.[1] The smaller, unconjugated Cy7 dye will elute later.[1]
Characterization of the Cy7-Protein Conjugate
Degree of Labeling (DOL) Calculation
The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical quality control parameter.[2][12] An optimal DOL typically falls between 2 and 10 for antibodies, but should be determined experimentally for each protein.[12][13]
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy7 (approximately 750 nm).[1][2]
-
Calculations:
-
Corrected Protein Absorbance (A₂₈₀_corr): The Cy7 dye also absorbs light at 280 nm, so its contribution to the total A₂₈₀ must be subtracted.[2]
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
Where:
-
A₂₈₀ is the measured absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the measured maximum absorbance of the Cy7 dye.
-
CF is the correction factor for Cy7 at 280 nm (the ratio of the dye's absorbance at 280 nm to its maximum absorbance). This value is typically provided by the dye manufacturer.
-
-
-
Molar Concentration of Protein:
-
[Protein] (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
path length is the cuvette path length in cm (typically 1 cm).
-
-
-
Molar Concentration of Cy7:
-
[Cy7] (M) = Aₘₐₓ / (ε_Cy7 × path length)
-
Where:
-
ε_Cy7 is the molar extinction coefficient of Cy7 at its Aₘₐₓ (in M⁻¹cm⁻¹).
-
-
-
Degree of Labeling (DOL):
-
DOL = [Cy7] / [Protein]
-
-
| Parameter | Symbol | Description |
| Molar Extinction Coefficient | ε | A measure of how strongly a substance absorbs light at a given wavelength.[2] |
| Absorbance | A | The quantity of light absorbed by a solution at a specific wavelength.[2] |
| Correction Factor | CF | The ratio of the dye's absorbance at 280 nm to its maximum absorbance.[2] |
Note: The molar extinction coefficient and correction factor for Cy7 can vary slightly between manufacturers. It is recommended to use the values provided by the specific vendor of the Cy7 dye.[2]
Storage and Stability
For long-term storage, protein conjugates should be stored at concentrations greater than 0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% bovine serum albumin).[10] The conjugate solution can be stored at 4°C for up to two months in the presence of a preservative like 2 mM sodium azide (B81097) and protected from light.[10] For longer-term storage, it is recommended to lyophilize the conjugate or divide it into single-use aliquots and store at ≤ –60°C, protected from light.[10] Repeated freeze-thaw cycles should be avoided.[3] It is important to note that PE-Cy7 conjugates have shown higher degradation rates compared to some other tandem dyes, so proper storage is crucial.[14][15]
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Protein concentration is too low.- Reaction pH is not optimal.- Presence of primary amines in the buffer.[1] | - Concentrate the protein.- Adjust the pH to 8.5-9.5.- Perform buffer exchange to remove interfering substances.[1] |
| Protein Precipitation | - Dye-to-protein ratio is too high.- High concentration of organic solvent (DMSO).[1] | - Optimize the dye-to-protein ratio by testing lower ratios.- Ensure the volume of DMSO is less than 10% of the total reaction volume.[1] |
| High Background Signal | - Incomplete removal of unconjugated dye.[1] | - Repeat the purification step or use a longer size-exclusion column.[1] |
| No or Weak Signal | - Insufficient labeling.- Photobleaching of the dye. | - Increase the dye-to-protein molar ratio or reaction time.- Protect the conjugate from light during all steps.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stallardediting.com [stallardediting.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. Flow cytometry and the stability of phycoerythrin-tandem dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Peptides with Cy7 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye widely used for labeling peptides and other biomolecules.[1][2] Its excitation and emission maxima, approximately 750 nm and 776 nm respectively, fall within the NIR window, making it ideal for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[3][4] The N-hydroxysuccinimide (NHS) ester functional group of Cy7 reacts efficiently with primary amines, such as the N-terminal amine or the epsilon-amine of lysine (B10760008) residues on a peptide, to form a stable amide bond.[4][5] This covalent conjugation allows for the sensitive detection and tracking of peptides in various biological assays, including in vivo imaging, fluorescence microscopy, flow cytometry, and receptor-binding studies.[][7][8]
These application notes provide a detailed protocol for the successful labeling of peptides with Cy7 NHS ester, including reaction setup, purification of the conjugate, and determination of the degree of labeling.
Key Experimental Parameters
Successful and reproducible labeling of peptides with this compound is dependent on several critical parameters. These should be optimized for each specific peptide and intended application to achieve the desired degree of labeling (DOL) and to maintain the peptide's biological activity.
| Parameter | Recommended Range/Value | Notes |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. Concentrations below 2 mg/mL may significantly reduce the labeling efficiency.[1][9][10] |
| Reaction Buffer pH | 8.3 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent. A pH below 8.0 will result in the protonation of amino groups, reducing their reactivity with the NHS ester.[5][10][11] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the peptide for reaction with the dye.[9][10] |
| Dye-to-Peptide Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired degree of labeling (DOL). A higher ratio may lead to multiple labeling events on a single peptide, which could affect its function.[10][11] |
| Reaction Time | 1 - 2 hours | Incubation time can be adjusted to control the extent of labeling.[9][10] |
| Reaction Temperature | Room Temperature | The reaction is typically carried out at room temperature.[9][11] |
| Solvent for this compound | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | The dye should be dissolved immediately before use as NHS esters are susceptible to hydrolysis.[5][12] |
Experimental Workflow
The overall process for labeling a peptide with this compound involves preparation of the reagents, the labeling reaction itself, and subsequent purification of the labeled peptide.
Caption: Workflow for labeling peptides with this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a peptide with this compound. Optimization may be required for specific peptides and applications.
Materials
-
Peptide of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5; or 0.1 M phosphate (B84403) buffer, pH 8.3)[5]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Spectrophotometer
Procedure
-
Peptide Preparation:
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the this compound in anhydrous DMSO, for example, at a concentration of 10 mg/mL.[9] This solution should be prepared fresh immediately before use.
-
-
Calculation of Reagent Volumes:
-
Calculate the molar amounts of the peptide and the this compound needed to achieve the desired dye-to-peptide molar ratio (e.g., 10:1).
-
Example Calculation:
-
Assume you have 1 mg of a 2 kDa peptide (MW = 2000 g/mol ).
-
Moles of peptide = (1 mg) / (2000 g/mol ) = 0.5 µmol.
-
For a 10:1 molar ratio, you will need 5 µmol of this compound.
-
Assuming the molecular weight of this compound is ~800 g/mol , the mass of dye needed is (5 µmol) * (800 g/mol ) = 4 mg.
-
If the dye stock is 10 mg/mL, you would add 0.4 mL of the dye solution. Note: Ensure the volume of DMSO added is less than 10% of the total reaction volume to avoid peptide precipitation.[11]
-
-
-
Labeling Reaction:
-
Purification of the Labeled Peptide:
-
The most common method for purifying the labeled peptide and removing unconjugated dye is gel filtration chromatography (e.g., using a Sephadex G-25 column).[1][9]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The labeled peptide will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.[10]
-
Collect the fractions containing the labeled peptide.
-
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each peptide molecule, can be determined spectrophotometrically.[10]
-
Measure the absorbance of the purified Cy7-labeled peptide solution at 280 nm (A280) and at the absorbance maximum of Cy7 (approximately 750 nm, Amax).
-
Calculate the DOL using the following formula:
DOL = (Amax * εpeptide) / [(A280 - (Amax * CF)) * εdye]
Where:
-
Amax = Absorbance of the conjugate at the wavelength maximum of Cy7.
-
A280 = Absorbance of the conjugate at 280 nm.
-
εpeptide = Molar extinction coefficient of the peptide at 280 nm (this can be calculated based on the amino acid sequence).
-
εdye = Molar extinction coefficient of Cy7 at its absorbance maximum (typically ~250,000 M-1cm-1).[4]
-
CF = Correction factor (A280 of the free dye / Amax of the free dye). This value is specific to the dye and is often provided by the manufacturer.
-
Storage of Labeled Peptides
For short-term storage, the labeled peptide solution can be stored at 4°C, protected from light.[11] For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][11]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Peptide concentration is too low. | Increase the peptide concentration to at least 2 mg/mL.[9][10] |
| Incorrect buffer pH. | Ensure the reaction buffer pH is between 8.3 and 9.0.[5][11] | |
| Presence of primary amines in the buffer. | Use an amine-free buffer or dialyze the peptide against a suitable buffer.[10][12] | |
| Hydrolyzed this compound. | Prepare the dye stock solution fresh immediately before use.[12] | |
| Peptide Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the dye stock solution to less than 10% of the total reaction volume.[11] |
| Non-specific Binding in Assays | Excess unconjugated dye. | Ensure thorough purification of the labeled peptide.[10] |
| High degree of labeling. | Optimize the dye-to-peptide molar ratio to achieve a lower DOL. | |
| Photobleaching of Cy7 | Exposure to light. | Protect the labeled peptide from light during storage and experiments. Use anti-fade reagents in imaging applications.[10] |
Applications of Cy7-Labeled Peptides
Cy7-labeled peptides are valuable tools in various research and development areas:
-
In Vivo Imaging: The NIR fluorescence of Cy7 allows for deep tissue imaging in small animal models to study peptide biodistribution, tumor targeting, and other biological processes.[3]
-
Fluorescence Microscopy: Labeled peptides can be used to visualize and track their localization within cells and tissues.[2][7]
-
Flow Cytometry: Quantify peptide binding to cell surface receptors or internal cellular uptake.[8]
-
Receptor-Ligand Interaction Studies: Investigate binding kinetics and affinities.[7]
-
Drug Delivery Studies: Track the delivery and release of peptide-based therapeutics.[]
Signaling Pathway Visualization (Example)
While the core of this document is the labeling protocol, Cy7-labeled peptides are often used to probe specific biological pathways. For instance, a Cy7-labeled RGD peptide could be used to visualize integrin signaling.
References
- 1. CY7 |CY-7 | fluorescence labeling agent | CAS# 943298-08-6 | InvivoChem [invivochem.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. Cy7-Tetrameric arginine-glycine-aspartic acid peptide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. lubio.ch [lubio.ch]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. genecopoeia.com [genecopoeia.com]
Application Notes and Protocols: Cy7 NHS Ester Conjugation to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of Cy7 NHS (N-hydroxysuccinimide) ester to amine-modified oligonucleotides. Cy7 is a near-infrared (NIR) cyanine (B1664457) dye that offers significant advantages for biological imaging applications due to its emission in the NIR spectrum (~770-800 nm), which minimizes autofluorescence from biological samples, leading to an enhanced signal-to-noise ratio.[1] This property is particularly beneficial for deep tissue imaging and multiplexing experiments.[1] The NHS ester functional group allows for the covalent attachment of the Cy7 dye to primary amines, such as those introduced at the 5' or 3' terminus of an oligonucleotide.[1][2]
These protocols will guide researchers through the process of labeling, purification, and application of Cy7-conjugated oligonucleotides, with a specific focus on their use as probes in fluorescence in situ hybridization (FISH).
Data Presentation
Table 1: Spectral Properties of Cy7
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [1] |
| Maximum Emission Wavelength (λem) | ~775 - 779 nm | [1] |
| Molar Extinction Coefficient (at λex) | ~250,000 cm⁻¹M⁻¹ | [1] |
| Stokes Shift | ~25 nm | [1] |
Table 2: Recommended Parameters for Cy7 Oligonucleotide Labeling
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentration | 1 mM in nuclease-free water or TE buffer | Ensure the amine-modified oligonucleotide is nuclease-free.[1] |
| Cy7 NHS Ester Concentration | 20-40 mM in anhydrous DMSO or DMF | Prepare fresh before use.[1] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Bicarbonate buffer is crucial for the NHS ester reaction.[1] A sodium tetraborate (B1243019) buffer (pH 8.5) can also be used. |
| Dye:Oligonucleotide Molar Ratio | 10:1 to 20:1 | The optimal ratio should be determined empirically for each specific oligonucleotide.[1] |
| Reaction Temperature | Room temperature or 4°C | |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Protect the reaction from light.[1] |
Table 3: Purification and Quality Control Parameters
| Parameter | Method | Key Considerations |
| Purification | ||
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC (RP-HPLC) with a C8 or C18 column is commonly used for oligonucleotide purification.[1] This method effectively separates labeled oligonucleotides from unlabeled ones and free dye.[3] | |
| Ethanol Precipitation | Can be used to remove excess, free NHS-ester modification, though it may not be as effective as HPLC in removing all impurities.[4] | |
| Quality Control | ||
| UV-Vis Spectroscopy | The desired Cy7-labeled oligonucleotide will show absorbance at both ~260 nm (oligonucleotide) and ~750 nm (Cy7 dye).[1] | |
| Mass Spectrometry | Can be used to confirm the successful conjugation and the mass of the final product. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Amine-Modified Oligonucleotide Solution (1 mM):
-
Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water or TE buffer to a final concentration of 1 mM.[1]
-
Ensure the solution is fully dissolved by gentle vortexing.
-
-
This compound Stock Solution (20-40 mM):
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare the stock solution by dissolving the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]
-
This solution should be prepared fresh immediately before use as NHS esters are moisture-sensitive.[4]
-
-
Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5):
-
Dissolve sodium bicarbonate in nuclease-free water to a final concentration of 0.1 M.
-
Adjust the pH to 8.3-8.5 using NaOH or HCl.
-
Filter the buffer through a 0.22 µm filter.
-
Protocol 2: this compound Conjugation to Amine-Modified Oligonucleotides
-
In a microcentrifuge tube, combine the following:
-
Amine-modified oligonucleotide solution.
-
Reaction buffer to achieve a final buffer concentration of 0.1 M.
-
Freshly prepared this compound stock solution to achieve the desired molar excess (e.g., 10:1 to 20:1 dye to oligonucleotide).[1]
-
-
Vortex the reaction mixture gently.[1]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[1] It is crucial to protect the reaction from light by wrapping the tube in aluminum foil.[1]
Protocol 3: Purification of Cy7-Labeled Oligonucleotides
Method A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Equilibrate a C18 or C8 reverse-phase HPLC column with an appropriate mobile phase, typically a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).
-
Inject the reaction mixture onto the column.
-
Monitor the elution profile at both 260 nm (oligonucleotide) and ~750 nm (Cy7).
-
The first peak to elute is typically the unreacted, free Cy7 dye.[1] The desired Cy7-labeled oligonucleotide will elute later and will show absorbance at both wavelengths.[1] Unlabeled oligonucleotides will absorb only at 260 nm and elute slightly earlier than the labeled product.[1]
-
Collect the fractions corresponding to the dual-absorbing peak.[1]
-
Lyophilize the collected fractions to remove the mobile phase.[1]
-
Resuspend the purified Cy7-labeled oligonucleotide in nuclease-free water or a suitable storage buffer.[1]
Method B: Ethanol Precipitation
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate.
-
Add 2.5-3 volumes of cold absolute ethanol.[4]
-
Mix well and incubate at -20°C for at least 30 minutes.[4][5]
-
Centrifuge the solution at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the oligonucleotide.[5]
-
Carefully decant the supernatant containing the unreacted dye.
-
Centrifuge again and decant the supernatant.
-
Air-dry the pellet briefly and resuspend in nuclease-free water or TE buffer.
Protocol 4: Application in Fluorescence In Situ Hybridization (FISH)
This protocol provides a general guideline for using the purified Cy7-labeled oligonucleotide probe for FISH on adherent cells or tissue sections. Optimization of probe concentration, hybridization temperature, and wash stringency is recommended.[1]
-
Probe Preparation:
-
Dilute the purified Cy7-labeled oligonucleotide probe in hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate) to the desired final concentration (typically 5-50 ng/µL).[1]
-
-
Hybridization:
-
Apply the diluted probe to the prepared slides with fixed and permeabilized cells or tissue sections.
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the probe and target DNA by incubating at a high temperature (e.g., 75-85°C) for 5-10 minutes.
-
Incubate at the optimal hybridization temperature (e.g., 37-42°C) overnight in a humidified chamber.
-
-
Washing:
-
Carefully remove the coverslip.
-
Wash the slides in a stringent wash buffer (e.g., 2x SSC, 0.1% Tween 20) at an elevated temperature to remove unbound and non-specifically bound probes.[1]
-
Perform a series of washes with decreasing salt concentration or increasing temperature to increase stringency.
-
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy7 (Excitation: ~750 nm, Emission: ~775 nm) and the counterstain.[1]
-
Visualization of Workflows
Caption: Workflow for Cy7 Labeling of Oligonucleotides.
Caption: General Workflow for In Situ Hybridization.
References
Application Notes and Protocols for Cy7 NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules. Its fluorescence emission in the NIR spectrum (approximately 750-776 nm) allows for deep tissue penetration with minimal autofluorescence from biological samples, making it an ideal choice for in vivo imaging and other sensitive applications.[1][2] The NHS ester functional group reacts efficiently with primary amines on proteins and other molecules to form stable amide bonds.[1] This document provides detailed application notes and protocols for successful conjugation of Cy7 NHS ester to proteins, with a primary focus on antibodies.
Recommended Buffers and Reaction Conditions
The success of a labeling reaction with this compound is critically dependent on the buffer composition and reaction pH. The NHS ester moiety is susceptible to hydrolysis, a competing reaction that increases with pH. Therefore, maintaining an optimal pH is crucial for efficient conjugation.
Optimal Reaction pH: The reaction between the NHS ester and a primary amine is most efficient at a slightly basic pH, typically between 8.0 and 9.0.[1] The optimal pH is generally considered to be around 8.5 ± 0.5.[1][2] At this pH, the primary amino groups on the protein are sufficiently deprotonated to be nucleophilic, while the rate of NHS ester hydrolysis is still manageable.
Recommended Buffers:
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5): This is one of the most commonly recommended buffers for NHS ester reactions.[3][4]
-
Phosphate Buffer (0.1 M, pH 8.0-9.0): Phosphate buffers are also a suitable option for these reactions.[1][5]
-
Borate (B1201080) Buffer (50 mM, pH 8.5): Sodium borate buffer can also be used effectively.[6]
Buffers to Avoid: It is critical to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[2][3] Buffers to avoid include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
If the protein of interest is in a buffer containing primary amines, it must be exchanged into a suitable amine-free buffer via dialysis or a desalting column prior to labeling.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a successful this compound labeling reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5)[1][2] | Lower pH reduces reactivity; higher pH increases hydrolysis of the NHS ester. |
| Temperature | Room Temperature (20-25°C)[1] | The reaction is typically performed at room temperature. |
| Reaction Time | 1 - 3 hours[1] | Incubation time can be adjusted to control the degree of labeling. |
Table 2: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL[1][2] | Higher concentrations generally lead to better labeling efficiency. |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF[2] | Prepare fresh immediately before use as NHS esters are moisture-sensitive.[1] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (Starting point: 10:1)[1][2] | This ratio should be optimized to achieve the desired Degree of Labeling (DOL). |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for labeling approximately 1 mg of a protein (e.g., an IgG antibody) with this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL.[3]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[2]
-
Vortex briefly to ensure the dye is completely dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the Cy7 stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).[1]
-
While gently stirring the protein solution, slowly add the calculated volume of the Cy7 stock solution.
-
Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[1]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).
-
The first colored band to elute from the column will be the Cy7-labeled protein.
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7).
-
The DOL can be calculated using the following formula: DOL = (A_max_ of conjugate × ε_protein_) / [(A_280_ of conjugate - (A_max_ of conjugate × CF)) × ε_dye_]
-
A_max_ is the absorbance at the maximum absorption wavelength of the dye.
-
A_280_ is the absorbance at 280 nm.
-
ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye_ is the molar extinction coefficient of Cy7 at its maximum absorption wavelength (~250,000 M⁻¹cm⁻¹).[1]
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7).
-
-
Experimental Workflow Diagram
Caption: Workflow for this compound protein labeling.
Application in Signaling Pathway Visualization
Cy7-labeled molecules, particularly antibodies and ligands, are powerful tools for visualizing and studying signaling pathways in vivo. The deep tissue penetration of NIR fluorescence allows for non-invasive imaging of molecular interactions and cellular processes within a living organism.
A common application is in cancer research, where Cy7-labeled antibodies or peptides targeting specific cell surface receptors can be used to visualize tumors and monitor their response to therapy.[7] For example, targeting the Human Epidermal Growth Factor Receptor 2 (HER2) or integrin αvβ3, which are often overexpressed in cancer cells, allows for the visualization of these key signaling molecules.[1][7]
Example Signaling Pathway: Integrin αvβ3 Targeting in Angiogenesis
Integrin αvβ3 plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Cy7-labeled RGD (arginine-glycine-aspartic acid) peptides, which bind to integrin αvβ3, can be used to image this process.[1]
Caption: Integrin αvβ3 signaling in angiogenesis.
This diagram illustrates how a Cy7-labeled RGD peptide can be used to visualize the initial step of a signaling cascade that promotes tumor angiogenesis. The binding of the Cy7-RGD probe to integrin αvβ3 on the surface of endothelial cells can be detected through in vivo imaging, providing a readout for the activation of downstream signaling pathways like FAK, PI3K/Akt, and MAPK/ERK, which ultimately lead to the processes of angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CY7 |CY-7 | fluorescence labeling agent | CAS# 943298-08-6 | InvivoChem [invivochem.com]
- 6. Fluorescent Ligands for Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Optimizing Cy7 NHS Ester Conjugation to Proteins: A Detailed Guide
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to optimizing the conjugation of Cy7 NHS ester to proteins, a critical process for developing near-infrared (NIR) probes for various applications, including in vivo imaging, flow cytometry, and immunofluorescence assays. The efficiency and success of this amine-reactive conjugation are highly dependent on reaction conditions, with pH being the most critical parameter.
Core Principles of this compound Conjugation
The conjugation of Cy7 N-hydroxysuccinimide (NHS) ester to a protein relies on the reaction between the NHS ester and primary amines (–NH₂) on the protein.[1] These primary amines are predominantly found on the N-terminus of the polypeptide chain and the side chain of lysine (B10760008) residues.[1] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the Cy7 dye to the protein.[2]
The reaction pH is a crucial factor that governs the balance between two competing reactions:
-
Amine Reactivity: For the primary amine to be an effective nucleophile, it must be in its deprotonated state (–NH₂). At acidic or neutral pH, these amines are largely protonated (–NH₃⁺) and thus unreactive. As the pH increases above the pKa of the amine (typically around 10.5 for lysine, but can be lower depending on the protein's microenvironment), the concentration of the reactive, deprotonated amine increases.[3]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process where the ester is cleaved by water, rendering it inactive for conjugation. The rate of this hydrolysis reaction significantly increases at higher pH values.[3][4]
Therefore, the optimal pH for conjugation is a compromise that maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis.
The Optimal pH for Conjugation
The empirically determined optimal pH for the reaction of NHS esters with primary amines on proteins is 8.3 to 8.5 .[5][6][7][8][9] This pH range provides a favorable balance, leading to efficient conjugation. While a broader pH range of 7.2 to 9.5 can be used, it is important to note the following:[1][10]
-
At lower pH (e.g., 7.2-7.4): The conjugation reaction will be significantly slower due to the lower concentration of deprotonated amines. However, the NHS ester will be more stable, with a longer half-life. This may necessitate longer incubation times to achieve the desired degree of labeling.[1][11]
-
At higher pH (e.g., > 9.0): While the concentration of reactive amines is high, the rapid hydrolysis of the this compound can lead to lower conjugation efficiency as the dye becomes inactivated before it can react with the protein.[3][5][7]
Quantitative Data: pH Effect on NHS Ester Stability and Reaction Kinetics
The following tables summarize the impact of pH on the stability of NHS esters and the kinetics of the conjugation reaction.
Table 1: Effect of pH on NHS Ester Stability
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours[1] |
| 8.6 (at 4°C) | 10 minutes[1] |
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[3]
Table 2: Relative Reaction Rates at Different pH Values
| pH | Relative Amidation Rate (Conjugation) | Relative Hydrolysis Rate |
| 7.5 | Moderate | Low |
| 8.5 | High | Moderate |
| 9.5 | Very High | High |
This table provides a qualitative comparison of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While the rate of both reactions increases with pH, the amidation reaction is more favorably accelerated within the optimal range, leading to a higher yield of the desired conjugate.
Experimental Workflow and Protocols
The following diagram and protocol outline the key steps for successful this compound conjugation to a protein.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fluidic.com [fluidic.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Determining the Molar Ratio of Cy7 NHS Ester to Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye commonly used for labeling proteins, particularly antibodies, for various research and diagnostic applications. The NHS ester group reacts with primary amines on the antibody, such as the side chains of lysine (B10760008) residues, to form a stable covalent bond.[1] The efficiency of this conjugation and the final performance of the labeled antibody are critically dependent on the molar ratio of dye to protein, also known as the Degree of Labeling (DOL).[2][3] An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and potentially compromise the antibody's biological activity.[2][4]
These application notes provide a detailed protocol for labeling an antibody with Cy7 NHS ester, purifying the conjugate, and subsequently calculating the DOL using a spectrophotometric method.
Key Experimental Parameters
Successful and reproducible antibody labeling relies on the careful control of several experimental parameters. The following table summarizes the recommended starting conditions, which may require further optimization depending on the specific antibody and its intended application.[1]
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[3][5] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris will compete with the antibody for the NHS ester.[6] |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent; a basic pH is required for the deprotonation of primary amines.[1][6] |
| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired DOL.[5][7] |
| Reaction Time | 1 - 3 hours | Incubation time can be adjusted to control the extent of labeling.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature.[1][7] |
| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL is application-dependent.[3][4] |
Experimental Workflow
The overall process for determining the DOL of a Cy7-antibody conjugate involves the initial conjugation reaction, purification of the conjugate, and subsequent spectrophotometric analysis to calculate the final molar ratio.
Detailed Experimental Protocol
This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. The volumes can be scaled as needed while maintaining the recommended molar ratios.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0
-
Purification Column: Sephadex G-25 spin column or equivalent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Antibody Labeling Reaction:
-
Transfer 0.5 mL of the 2 mg/mL antibody solution (1 mg of antibody) to a microcentrifuge tube.
-
Add 50 µL of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to the optimal range for the NHS ester reaction (pH 8.5-9.0).[5]
-
Calculate the required volume of the 10 mM this compound stock solution for the desired molar ratio (e.g., 10:1). An example calculation is provided below.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[6]
-
Incubate the reaction for 1-3 hours at room temperature, protected from light.[1]
-
-
Purification of the Labeled Antibody:
-
It is crucial to remove any unreacted dye from the labeled antibody.[9]
-
Equilibrate a desalting spin column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS. The first colored band to elute will be the Cy7-labeled antibody. The slower-moving band will be the unconjugated free dye.[1][6]
-
Collect the fractions containing the purified antibody conjugate.
-
Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule and is determined spectrophotometrically.[2]
Constants for Calculation:
| Constant | Value | Notes |
| ε_protein | 210,000 M⁻¹cm⁻¹ | Molar extinction coefficient of IgG at 280 nm.[1][5] |
| ε_dye | ~250,000 M⁻¹cm⁻¹ | Molar extinction coefficient of Cy7 at its absorbance maximum (~750 nm).[1][5] This value can vary slightly between suppliers.[10][11][12] |
| Correction Factor (CF) | ~0.05 | Correction for the absorbance of Cy7 at 280 nm.[1] This is the ratio of the dye's absorbance at 280 nm to its maximum absorbance.[6] |
Calculation Steps:
-
Measure Absorbance:
-
Calculate Molar Concentrations:
-
Calculate the Degree of Labeling (DOL):
Example Calculation:
Assuming the following spectrophotometer readings for a purified Cy7-IgG conjugate:
-
A₂₈₀ = 0.85
-
A_max (at 750 nm) = 0.70
Molar concentration of Antibody = [0.85 - (0.70 x 0.05)] / 210,000 M⁻¹cm⁻¹ = (0.85 - 0.035) / 210,000 M⁻¹cm⁻¹ = 0.815 / 210,000 M⁻¹cm⁻¹ ≈ 3.88 x 10⁻⁶ M
Molar concentration of Dye = 0.70 / 250,000 M⁻¹cm⁻¹ = 2.80 x 10⁻⁶ M
DOL = (2.80 x 10⁻⁶ M) / (3.88 x 10⁻⁶ M) ≈ 0.72
This DOL is low, suggesting the initial dye-to-antibody ratio in the reaction might need to be increased for future labeling.
Logical Relationship for DOL Calculation
The calculation of the Degree of Labeling is based on the Beer-Lambert law and requires correcting for spectral overlap between the protein and the dye at 280 nm.
Storage of Labeled Antibody
For short-term storage (up to one month), the labeled antibody can be kept at 4°C, protected from light.[5] For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5] The addition of a cryoprotectant like glycerol (B35011) may also be considered.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]
- 11. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 12. abpbio.com [abpbio.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
Optimizing Cy7 NHS Ester Reactions: A Guide to Time and Temperature Dependent Conjugation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared (NIR) fluorescent dyes, such as Cyanine7 (Cy7), are invaluable tools in biological research and drug development. Their emission properties in the NIR spectrum allow for deep tissue penetration and minimal autofluorescence, making them ideal for applications like in vivo imaging, flow cytometry, and immunofluorescence. Cy7 N-hydroxysuccinimide (NHS) ester is a popular amine-reactive derivative used for covalently labeling proteins, antibodies, and other biomolecules. The NHS ester group reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) to form a stable amide bond.
While standard protocols for Cy7 NHS ester conjugation are widely available, optimizing reaction parameters is crucial for achieving the desired degree of labeling (DOL) and ensuring the preservation of the biomolecule's function. This application note provides a detailed guide to optimizing the reaction time and temperature for this compound conjugations, enabling researchers to fine-tune their labeling reactions for specific applications.
Key Parameters Influencing this compound Conjugation
Several factors influence the efficiency of the conjugation reaction. Besides reaction time and temperature, these include:
-
pH: The reaction is highly pH-dependent. A pH range of 8.0-9.0 is generally recommended to ensure that the primary amines on the protein are deprotonated and thus nucleophilic.[1]
-
Protein Concentration: Higher protein concentrations (2-10 mg/mL) tend to result in better labeling efficiency.[1][2]
-
Dye-to-Protein Molar Ratio: The molar ratio of this compound to the protein is a critical parameter that needs to be optimized to achieve the desired DOL.[1][2]
The Interplay of Time and Temperature
Reaction time and temperature are directly related. Increasing the temperature generally accelerates the reaction rate, allowing for shorter incubation times. Conversely, lower temperatures may require longer incubation periods to achieve the same degree of labeling. However, it is important to consider the stability of the protein and the hydrolysis of the NHS ester. Elevated temperatures can lead to protein denaturation, while prolonged incubation times, especially at higher pH, can result in significant hydrolysis of the this compound, reducing the labeling efficiency.
Data Presentation: Optimizing Reaction Conditions
To determine the optimal reaction time and temperature for a specific protein, a matrix of experiments should be performed. The following tables provide an example of how to structure such an optimization study and present the resulting data.
Table 1: Effect of Reaction Time on Degree of Labeling (DOL) at Room Temperature (25°C)
| Reaction Time (minutes) | Molar Ratio (Dye:Protein) | Average DOL | Standard Deviation |
| 30 | 10:1 | 3.2 | ± 0.4 |
| 60 | 10:1 | 5.1 | ± 0.5 |
| 90 | 10:1 | 6.8 | ± 0.6 |
| 120 | 10:1 | 7.5 | ± 0.7 |
| 180 | 10:1 | 7.8 | ± 0.8 |
Table 2: Effect of Reaction Temperature on Degree of Labeling (DOL) for a 60-minute Incubation
| Reaction Temperature (°C) | Molar Ratio (Dye:Protein) | Average DOL | Standard Deviation |
| 4 | 10:1 | 2.5 | ± 0.3 |
| 25 (Room Temp) | 10:1 | 5.1 | ± 0.5 |
| 37 | 10:1 | 7.2 | ± 0.6 |
Note: The data presented in these tables are illustrative and will vary depending on the specific protein and other reaction conditions.
Experimental Protocols
This section provides a detailed methodology for performing a time and temperature optimization study for this compound conjugation.
Materials
-
This compound
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be prepared fresh.
-
Protocol 2: Optimization of Reaction Time and Temperature
-
Reaction Setup:
-
For each reaction condition (a specific time and temperature), prepare a separate reaction mixture.
-
In a microcentrifuge tube, add the appropriate volume of the protein solution.
-
Add 1/10th of the protein solution volume of the 1 M sodium bicarbonate buffer (pH 8.5) to the protein solution and mix gently.
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).[1][]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
-
Incubation:
-
Incubate the reaction mixtures at the different temperatures to be tested (e.g., 4°C, 25°C, 37°C).
-
At each specified time point (e.g., 30, 60, 90, 120, 180 minutes), stop the reaction by proceeding to the purification step.
-
-
Purification:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with PBS. The first colored band to elute is the Cy7-labeled protein. The free, unconjugated dye will elute later.
-
Collect the fractions containing the labeled protein.
-
Protocol 3: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified Cy7-labeled protein solution at 280 nm (A280) and at the maximum absorbance of Cy7 (approximately 750 nm, Amax).
-
-
DOL Calculation:
-
Calculate the molar concentration of the protein and the dye using the Beer-Lambert law:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Dye Concentration (M) = Amax / ε_dye
-
-
Where:
-
A280: Absorbance at 280 nm.
-
Amax: Absorbance at ~750 nm.
-
CF: Correction factor for the absorbance of the dye at 280 nm (for Cy7, this is typically around 0.05).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[1]
-
ε_dye: Molar extinction coefficient of Cy7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).[1]
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Experimental workflow for optimizing this compound conjugation.
Conclusion
Optimizing the reaction time and temperature for this compound conjugation is a critical step in producing consistently and appropriately labeled biomolecules for research and drug development. By systematically evaluating these parameters, researchers can achieve the desired degree of labeling while maintaining the integrity and functionality of their target protein. The protocols and illustrative data provided in this application note serve as a comprehensive guide for developing a tailored and optimized conjugation strategy.
References
Purification of Cy7 Labeled Antibody Using Gel Filtration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes, such as Cyanine7 (Cy7), to monoclonal antibodies is a critical process for a wide range of applications, including in vivo imaging, flow cytometry, and immunofluorescence microscopy. Cy7, a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo studies due to its deep tissue penetration and minimal autofluorescence.[1] Following the labeling reaction, a crucial purification step is required to remove unconjugated free dye. The presence of free Cy7 can lead to high background signals and inaccurate quantification in downstream applications.[1]
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a gentle and effective method for separating molecules based on their size.[2][3][4] This technique is ideally suited for purifying large antibody molecules (~150 kDa) from small, unconjugated Cy7 dye molecules (~1 kDa).[2] This application note provides a detailed protocol for the purification of Cy7 labeled antibodies using gel filtration, along with methods for characterizing the final conjugate.
Key Principles of Gel Filtration
Gel filtration separates molecules based on their hydrodynamic radius.[5] The chromatography column is packed with porous beads.[3][4] Larger molecules, like antibodies, cannot enter the pores and are excluded, thus they travel through the column more quickly and elute first in the void volume.[5] Smaller molecules, such as free Cy7 dye, can enter the pores, which retards their movement through the column, causing them to elute later.[2][5] This differential elution allows for the effective separation of the labeled antibody from the free dye.[2][6]
Experimental Protocols
Part 1: Cy7 Labeling of Antibody
This protocol provides a general procedure for labeling an antibody with a Cy7 NHS ester. Optimization may be necessary for specific antibodies and applications.[6]
Materials:
-
Purified antibody in amine-free buffer (e.g., 1X PBS, pH 7.2-8.5) at a concentration of 2-10 mg/mL.[6]
-
This compound, dissolved in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
Reaction tubes.
-
Vortexer and shaker.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, the antibody must be purified, for example, by dialysis against 1X PBS.[6]
-
Reaction Setup: In a reaction tube, combine the antibody solution with the Reaction Buffer.
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM Cy7 stock solution to achieve the desired molar ratio of dye to antibody (a common starting point is a 10:1 ratio).[6]
-
Slowly add the calculated volume of Cy7 stock solution to the antibody solution while gently mixing.[6]
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light, with gentle shaking.[6]
-
Part 2: Purification of Cy7-Labeled Antibody using Gel Filtration
This protocol describes the purification of the Cy7-labeled antibody from the unreacted dye using a pre-packed Sephadex G-25 desalting column.
Materials:
-
Sephadex G-25 desalting column (e.g., PD-10 desalting columns).[7]
-
Equilibration/Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
Collection tubes.
-
Centrifuge (for spin columns) or chromatography system.
Procedure:
-
Column Preparation:
-
Remove the column's top and bottom caps (B75204) and allow the storage solution to drain.
-
Equilibrate the column by washing it with 3-5 column volumes of Equilibration/Elution Buffer.[8]
-
-
Sample Application:
-
Carefully load the entire volume of the labeling reaction mixture onto the center of the gel bed.[6] Avoid disturbing the gel surface.
-
-
Elution:
-
Elute the labeled antibody with 1X PBS. The larger Cy7-antibody conjugate will pass through the column more quickly.[6]
-
The purified, labeled antibody will appear as the first colored band to elute from the column.[6] The smaller, unconjugated Cy7 dye will be retained longer and elute as a second, slower-moving colored band.
-
-
Fraction Collection:
-
Collect fractions as the colored bands elute. Typically, the first peak corresponds to the purified Cy7-labeled antibody.
-
-
Storage: Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[6]
Data Presentation and Analysis
Elution Profile
A typical gel filtration elution profile for a fluorescently labeled antibody will show two distinct peaks when monitored at both 280 nm (for protein) and the maximum absorbance of the dye (around 750 nm for Cy7). The first peak, eluting at the void volume of the column, will exhibit absorbance at both wavelengths, indicating the presence of the Cy7-labeled antibody. A second, later-eluting peak will show strong absorbance at the dye's wavelength but minimal to no absorbance at 280 nm, representing the free, unconjugated Cy7 dye.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Gel Filtration Resin | Sephadex G-25 | [2][6][7] |
| Exclusion Limit | ~5,000 Da | [2][7] |
| Antibody Recovery | 70-95% | [9] |
| Desalting Capacity | >90% | [9] |
| Optimal Degree of Labeling (DOL) | 2-10 | [6] |
Characterization of Purified Cy7-Labeled Antibody
Degree of Labeling (DOL) Calculation:
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical quality parameter.[1] It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy7 (approximately 750 nm).[1][6]
Formula for DOL Calculation:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)[6]
Where:
-
A_max : Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).
-
A_280 : Absorbance of the conjugate at 280 nm.
-
ε_protein : Molar extinction coefficient of the antibody at 280 nm (for IgG, typically 210,000 M⁻¹cm⁻¹).
-
ε_dye : Molar extinction coefficient of Cy7 at its absorbance maximum (typically 250,000 M⁻¹cm⁻¹).
-
CF : Correction factor (A_280 of the free dye / A_max of the free dye). For Cy7, this is approximately 0.05.
Concentration of Labeled Antibody:
The concentration of the purified Cy7-labeled antibody can be calculated using the corrected absorbance at 280 nm.
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)[1]
Antibody Concentration (M) = Corrected A₂₈₀ / ε_protein[1]
Antibody Concentration (mg/mL) = Antibody Concentration (M) × Molecular Weight of Antibody (for IgG, ~150,000 g/mol )
Visualizations
Caption: Workflow for Cy7 antibody labeling, purification, and characterization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inactive this compound due to moisture.- Presence of primary amines (e.g., Tris, glycine) in the antibody buffer.- Suboptimal reaction pH. | - Use fresh, anhydrous DMSO for dye reconstitution.- Perform buffer exchange of the antibody into an amine-free buffer like PBS.[6]- Ensure the reaction pH is between 8.0 and 9.0. |
| Antibody Precipitation | - Over-labeling of the antibody, leading to aggregation.- High antibody concentration. | - Reduce the molar ratio of dye to antibody in the labeling reaction.- Perform labeling at a lower antibody concentration. |
| Poor Separation of Free Dye | - Incorrect gel filtration matrix for the size separation.- Column overloading. | - Use a desalting resin with an appropriate exclusion limit, such as Sephadex G-25, which separates molecules above ~5 kDa from smaller molecules.[2][7]- Ensure the sample volume does not exceed the column's recommended capacity (typically 10-15% of the column bed volume). |
| Low Antibody Recovery | - Non-specific binding of the antibody to the column matrix.- Excessive dilution of the sample. | - Ensure the elution buffer has sufficient ionic strength (e.g., PBS) to minimize ionic interactions.[8]- Use a column size appropriate for the sample volume to minimize dilution. |
References
- 1. benchchem.com [benchchem.com]
- 2. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]
- 3. Gel Filtration Chromatography | Bio-Rad [bio-rad.com]
- 4. goldbio.com [goldbio.com]
- 5. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
- 8. Performing a Separation with Sephadex® [sigmaaldrich.com]
- 9. labmartgh.com [labmartgh.com]
Application Note: Efficient Removal of Free Cy7 Dye from Labeled Biomolecules Using Spin Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules, such as antibodies and other proteins, with near-infrared (NIR) fluorescent dyes like Cyanine7 (Cy7) is a cornerstone of modern biological research and drug development. This technique enables high-sensitivity in vivo imaging and other fluorescence-based assays. A critical step following the conjugation reaction is the removal of unconjugated, free Cy7 dye. The presence of free dye can lead to high background signal, non-specific binding, and inaccurate quantification of labeled biomolecules, thereby compromising experimental results.[1]
Spin columns based on size exclusion chromatography (SEC) offer a rapid and efficient method for purifying Cy7-labeled biomolecules.[1] This method separates molecules based on their size; the larger Cy7-protein conjugates pass through the column quickly, while the smaller, free Cy7 dye molecules are retained in the porous resin, allowing for their effective removal.[2][3] This application note provides a detailed protocol and performance data for the use of spin columns in the purification of Cy7-conjugated proteins.
Principle of Separation
Size exclusion chromatography (SEC), also known as gel filtration, is a chromatographic method that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. The stationary phase consists of porous beads. Molecules larger than the pores are excluded and travel through the interstitial space, eluting first. Smaller molecules can enter the pores, which increases their path length and causes them to elute later. This principle is highly effective for separating large labeled proteins from small, unconjugated dye molecules.[2][3]
Advantages of Using Spin Columns for Free Cy7 Removal
-
Speed and Convenience: The entire purification process can be completed in a matter of minutes using a standard laboratory microcentrifuge.[4]
-
High Recovery of Labeled Protein: Modern spin columns are designed with specialized resins that minimize non-specific binding, leading to excellent recovery of the Cy7-protein conjugate.
-
Efficient Dye Removal: These columns are highly effective at removing unconjugated dyes, often achieving greater than 95% removal of free dye and other small molecule contaminants.[4]
-
Minimal Sample Dilution: Compared to traditional gravity-flow chromatography, spin columns result in minimal dilution of the purified sample.
Data Presentation: Performance of Spin Columns for Free Dye Removal
The following table summarizes representative quantitative data for the performance of spin columns in removing free cyanine (B1664457) dyes from protein labeling reactions. While specific performance can vary based on the protein, buffer composition, and specific spin column used, these values provide a general expectation of efficiency.
| Parameter | Typical Performance | Notes |
| Free Dye Removal Efficiency | >95% | A single spin column is typically sufficient, but for high dye-to-protein labeling ratios, a second pass may be beneficial.[5] |
| Protein Recovery | >90% | Recovery can be influenced by the protein's characteristics and concentration. Using columns with low-binding resins can maximize yield. |
| Processing Time | < 15 minutes | Includes column preparation, sample loading, and centrifugation.[4] |
| Required Sample Volume | 2 µL to 4 mL | A variety of spin column sizes are available to accommodate different sample volumes. |
| Final Sample Dilution | Minimal | Spin columns are designed to yield a concentrated sample. |
Experimental Protocols
Materials
-
Cy7-labeled protein solution
-
Spin column with an appropriate molecular weight cutoff (MWCO) for the protein of interest (e.g., 7K MWCO for proteins >7 kDa)
-
Microcentrifuge
-
Collection tubes
-
Equilibration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
Protocol for Removal of Free Cy7 Dye
This protocol is a general guideline. Always refer to the specific manufacturer's instructions for the spin column you are using.
-
Column Preparation:
-
Remove the spin column from its storage buffer by breaking off the bottom seal and placing it in a collection tube.
-
Centrifuge the column for 1-2 minutes at 1,000 x g to remove the storage solution. Discard the flow-through.
-
-
Column Equilibration:
-
Place the spin column into a new collection tube.
-
Add 300-500 µL of equilibration buffer (e.g., PBS) to the top of the resin.
-
Centrifuge for 1-2 minutes at 1,000 x g. Discard the flow-through.
-
Repeat the equilibration step at least once more to ensure the column is fully equilibrated with the desired buffer.
-
-
Sample Application and Purification:
-
Place the equilibrated spin column into a clean, labeled collection tube.
-
Slowly apply the Cy7-labeling reaction mixture to the center of the resin bed. Avoid disturbing the resin.
-
Centrifuge the column for 2-3 minutes at 1,000 x g.
-
The purified Cy7-labeled protein will be in the collection tube. The free Cy7 dye will be retained in the resin.
-
-
Storage:
-
Store the purified Cy7-protein conjugate protected from light at 4°C for short-term storage or at -20°C for long-term storage.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using spin columns for free Cy7 dye removal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Recovery | Protein binding to the column resin. | Ensure the use of a column with low-protein-binding resin. Pre-treating the column with a blocking agent like BSA may help in some cases, but consult the manufacturer's instructions. |
| Protein precipitation. | Ensure the protein is soluble in the equilibration buffer. Adjust buffer conditions (pH, salt concentration) if necessary. | |
| Incomplete Dye Removal | High initial concentration of free dye. | For reactions with a large molar excess of dye, a second pass through a new spin column may be necessary.[5] |
| Inappropriate column size for the sample volume. | Use a spin column with the appropriate capacity for your sample volume as recommended by the manufacturer. | |
| Sample is Diluted | Incorrect centrifugation speed or time. | Adhere strictly to the manufacturer's protocol for centrifugation parameters. |
Conclusion
The use of spin columns for the removal of free Cy7 dye is a highly effective, rapid, and reliable method for purifying labeled biomolecules. By following the outlined protocols, researchers can obtain highly pure Cy7-protein conjugates with excellent recovery, which is essential for the accuracy and reliability of downstream applications in research and drug development.
References
Protocol for Dissolving Cy7 NHS Ester in Dimethyl Sulfoxide (DMSO)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the dissolution of Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester in dimethyl sulfoxide (B87167) (DMSO). Cy7 NHS ester is a near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] Proper dissolution and handling of this reactive dye are critical for successful conjugation and to ensure the integrity of the final labeled product. This protocol outlines the necessary steps, precautions, and storage conditions to maintain the reactivity of the this compound.
Materials and Equipment
-
This compound
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and pipette tips
-
Vortex mixer
-
Nitrogen gas (optional)
Quantitative Data Summary
The following tables summarize key quantitative data for the dissolution and use of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble, approx. 10 mg/mL | [3] |
| DMF | Soluble, approx. 10 mg/mL | [3] |
| Dichloromethane | Soluble | |
| Water | Low solubility | [4] |
Table 2: Recommended Stock Solution Concentrations
| Concentration (by Mass) | Concentration (Molar) | Solvent | Reference |
| 10 mg/mL | ~14.6 mM | Anhydrous DMSO | [1][5][6][7] |
| 1 mg/mL | ~1.46 mM | Anhydrous DMSO | [1] |
| 10 mM | - | Anhydrous DMSO | [5][6][8] |
Note: The molar concentration is calculated based on a molecular weight of approximately 682.8 g/mol for this compound. This value may vary slightly between suppliers.
Experimental Protocol
This protocol describes the preparation of a this compound stock solution in anhydrous DMSO.
3.1. Pre-dissolution Preparation:
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening. This is crucial to prevent condensation of moisture, which can hydrolyze the NHS ester and reduce its reactivity.
-
Use Anhydrous DMSO: It is critical to use anhydrous (dry) DMSO to minimize hydrolysis of the NHS ester. If the DMSO is not new, it is recommended to use a freshly opened bottle or one that has been properly stored to prevent moisture absorption.
3.2. Dissolution Procedure:
-
Aliquot this compound: Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Add Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound).[1]
-
Vortex: Vortex the vial for a short period to ensure the dye is completely dissolved.[1] Gentle pipetting up and down can also aid in dissolution. The solution should be a clear, dark green color.
3.3. Handling and Storage of the Stock Solution:
-
Immediate Use: It is highly recommended to prepare the this compound stock solution immediately before use, as the reactive NHS ester is not very stable in solution.[1]
-
Short-Term Storage: If immediate use is not possible, the DMSO stock solution can be stored for a short period. For storage, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C, protected from light and moisture.[5][9][10] Some sources suggest a storage duration of up to 1-2 months at -20°C.[11]
-
Inert Gas: For longer-term storage of the stock solution, purging the vial with an inert gas like nitrogen before sealing can help to displace moisture and oxygen, further preserving the reactivity of the ester.[3]
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing and using a this compound DMSO stock solution for biomolecule labeling.
Caption: Workflow for dissolving this compound and subsequent biomolecule labeling.
Signaling Pathway and Logical Relationships
The reaction between this compound and a primary amine on a biomolecule is a direct conjugation and does not involve a signaling pathway. The logical relationship is a straightforward nucleophilic acyl substitution.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cyanine7.5 NHS-эфир | CAS#:2708152-94-5 [ru.lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols for Cy7 NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy7 NHS ester for labeling biological molecules and their subsequent application in flow cytometry. Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that offers significant advantages for multicolor flow cytometry, primarily due to its emission in a spectral region with minimal cellular autofluorescence, leading to an improved signal-to-noise ratio.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient covalent labeling of primary amines on proteins, such as antibodies, and other biomolecules.[5]
Introduction to Cy7 in Flow Cytometry
Cy7 is a fluorescent dye with an excitation maximum typically around 750-756 nm and an emission maximum in the range of 775-779 nm.[1][6] Its properties make it an excellent candidate for applications requiring deep tissue penetration and reduced background autofluorescence from biological samples.[2][3] In the context of flow cytometry, Cy7 is frequently employed as a component of tandem dyes, such as PE-Cy7 and APC-Cy7.[1][7][8] This involves Förster Resonance Energy Transfer (FRET), where a donor fluorophore (like PE or APC) is excited by a common laser (e.g., 488 nm or 633/640 nm), and the energy is transferred to Cy7, which then emits in the far-red spectrum.[1] This strategy significantly expands the capabilities of multicolor flow cytometry panels.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for labeling reactions and flow cytometry staining. Note that optimal conditions may vary depending on the specific antibody and cell type used.
Table 1: Key Parameters for Antibody Labeling with this compound
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[5][9] |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent; lower pH reduces the reactivity of primary amines.[5][10] |
| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 | This needs to be optimized for each antibody to avoid over-labeling, which can affect antibody function.[9] |
| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Incubation time can be adjusted to achieve the desired degree of labeling.[11] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. |
Table 2: Typical Parameters for Cell Staining with Cy7-Conjugated Antibodies
| Parameter | Recommended Value | Notes |
| Cell Concentration | 1 x 107 cells/mL | A standard concentration for many flow cytometry protocols.[1] |
| Antibody Concentration | 0.5 - 1 µg per 106 cells | This is a starting point and should be titrated for optimal staining.[12] |
| Incubation Time | 30 minutes | A common incubation time for cell surface staining.[1][12] |
| Incubation Temperature | 2 - 8°C (on ice) | Incubation on ice helps to reduce non-specific binding and internalization of surface antigens.[1] |
| Wash Steps | 2-3 washes | Essential for removing unbound antibody and reducing background fluorescence.[1] |
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol provides a general guideline for conjugating this compound to an IgG antibody.
Materials:
-
Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)[5][9]
-
This compound[11]
-
Anhydrous Dimethylsulfoxide (DMSO)[11]
-
1 M Sodium Bicarbonate, pH 8.5-9.0[13]
-
Phosphate-Buffered Saline (PBS)[13]
Procedure:
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Slowly add the calculated amount of this compound stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9][11]
-
-
Purification of the Conjugate:
-
Prepare a spin desalting column according to the manufacturer's instructions to separate the labeled antibody from the unconjugated dye.[9][13]
-
Apply the reaction mixture to the column and centrifuge to collect the purified Cy7-antibody conjugate. The labeled antibody will elute first as a colored band.[5]
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
The DOL (the average number of dye molecules per antibody molecule) can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[5][11]
-
The antibody concentration can be calculated using the following formula:
-
Molar concentration of Antibody = [A280 - (A756 x CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7) and ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[5]
-
-
The dye concentration is calculated as:
-
Molar concentration of Dye = A756 / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy7 at 756 nm (typically ~250,000 M⁻¹cm⁻¹).[5]
-
-
DOL = Molar concentration of Dye / Molar concentration of Antibody.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use (less than a month) and at -20°C or -80°C for long-term storage.[5] It is recommended to add a cryoprotectant like glycerol (B35011) and to aliquot for single use to avoid freeze-thaw cycles.[5] Always protect the fluorescently labeled antibody from light.[5]
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol describes the staining of cells with a Cy7-conjugated antibody for flow cytometric analysis.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cy7-conjugated primary antibody
-
Isotype control antibody (conjugated with Cy7)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% Sodium Azide)[1]
-
Fc Receptor Blocking Reagent (optional, but recommended)[1]
-
Viability Dye (optional, but recommended)
-
5 mL polystyrene round-bottom tubes (FACS tubes)[1]
Procedure:
-
Cell Preparation:
-
Fc Receptor Blocking (Optional but Recommended):
-
Aliquot 100 µL of the cell suspension (1 x 106 cells) into the required number of FACS tubes.[1]
-
Add an Fc blocking reagent to prevent non-specific binding of the antibody to Fc receptors on cells like B cells and monocytes.[1]
-
Incubate for 10-15 minutes at room temperature. Do not wash the cells after this step.[1]
-
-
Antibody Staining:
-
Washing:
-
Final Resuspension:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy7 detection (e.g., excitation with a 633/640 nm laser and detection with a filter around 780 nm).[1]
-
Ensure that proper compensation controls (single-stained samples for each fluorochrome in the panel) are included to correct for spectral overlap.[1]
-
Visualizations
Caption: Workflow for labeling an antibody with this compound.
Caption: Workflow for cell surface staining with a Cy7-conjugated antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. chempep.com [chempep.com]
- 4. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 5. benchchem.com [benchchem.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the advantage of tandem dyes in flow cytometry? | AAT Bioquest [aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. genecopoeia.com [genecopoeia.com]
Application Notes and Protocols for In Vivo Imaging with Cy7 Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that has become an indispensable tool for in vivo imaging in preclinical research.[1][2][3] Its spectral properties, with excitation and emission maxima in the NIR window (700-900 nm), offer significant advantages for visualizing biological processes in living organisms.[1][3] This region of the electromagnetic spectrum is characterized by minimal light absorption and autofluorescence from biological tissues, which allows for deeper tissue penetration and a superior signal-to-background ratio compared to fluorophores that operate in the visible light spectrum.[1][4] These characteristics make Cy7 an ideal candidate for a wide range of in vivo applications, including cancer research, drug development, and cellular tracking.[1][5][6]
This document provides detailed protocols and application notes for utilizing Cy7-labeled probes in small animal in vivo imaging studies.
Core Principles of Cy7 for In Vivo Imaging
The effectiveness of Cy7 for in vivo imaging is rooted in its photophysical properties. Operating within the NIR window minimizes interference from endogenous fluorophores and chromophores like hemoglobin and melanin, thereby enhancing detection sensitivity.[6] This allows for the non-invasive visualization and quantification of molecular and cellular events in real-time within a living animal.
Key Advantages of Cy7:
-
Deep Tissue Penetration: NIR light can penetrate several centimeters into biological tissue, enabling the imaging of deep-seated structures and organs.[4][6][7]
-
Low Autofluorescence: The reduced background fluorescence in the NIR range leads to a higher signal-to-noise ratio, improving the clarity and sensitivity of the images.[4][6]
-
Minimal Phototoxicity: The lower energy of NIR light is less damaging to cells and tissues compared to shorter wavelength light, making it suitable for longitudinal studies that require repeated imaging over extended periods.[5][6]
-
Versatile Conjugation Chemistry: Cy7 is commercially available with various reactive groups (e.g., NHS esters, maleimides) for straightforward conjugation to a wide array of biomolecules, including antibodies, peptides, nanoparticles, and small molecules.[2][8]
Physicochemical and Spectroscopic Properties of Cy7
A thorough understanding of the properties of Cy7 is crucial for designing and executing successful in vivo imaging experiments.
| Property | Value | Notes |
| Excitation Maximum (λex) | 743 - 756 nm | The peak wavelength at which the dye most efficiently absorbs light.[2] |
| Emission Maximum (λem) | 767 - 779 nm | The peak wavelength of the emitted fluorescence.[2] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[2] |
| Quantum Yield (Φ) | Varies (typically lower in aqueous media) | The efficiency of converting absorbed photons into emitted photons. This can be affected by conjugation.[2] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble formulations (e.g., Sulfo-Cy7) are available to prevent aggregation in biological buffers.[2] |
| Reactivity | Commonly available as NHS esters or maleimides | Enables conjugation to primary amines (-NH2) or sulfhydryls (-SH) on biomolecules, respectively.[2] |
Experimental Protocols
Application 1: In Vivo Tumor Imaging with a Cy7-Labeled Antibody
This protocol describes the use of a Cy7-labeled antibody to target and visualize a specific receptor, such as HER2, on tumor cells in a xenograft mouse model.
Materials:
-
Mice bearing tumors that express the target of interest (e.g., HER2-positive BT-474 xenografts).[1]
-
Cy7-labeled antibody targeting the protein of interest (e.g., Trastuzumab-Cy7).[1]
-
Sterile phosphate-buffered saline (PBS).[1]
-
Anesthesia (e.g., isoflurane).[1]
-
In vivo imaging system equipped with appropriate NIR filters (e.g., IVIS Spectrum).[1][7]
-
Syringes and needles.[1]
Procedure:
-
Animal Preparation:
-
To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free or low-fluorescence diet for at least one week prior to imaging.[1]
-
Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).[1]
-
Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[1]
-
-
Probe Administration:
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess any intrinsic autofluorescence.[1]
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for maximal tumor-to-background contrast.[1]
-
For Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.[1]
-
Adjust the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.[1]
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.[1]
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Illustrative Quantitative Data:
| Time Post-Injection (hours) | Tumor-to-Background Ratio (TBR) |
| 1 | 1.5 ± 0.3 |
| 4 | 2.8 ± 0.4 |
| 24 | 6.2 ± 0.7 |
| 48 | 5.5 ± 0.6 |
| 72 | 4.9 ± 0.5 |
| Note: This data is for illustrative purposes. Actual values can vary based on the tumor model, imaging system, and probe concentration.[1] |
Application 2: Biodistribution Study of a Cy7-Labeled Probe
This protocol outlines a typical biodistribution study to determine the accumulation and clearance of a Cy7-labeled compound in various organs.
Materials:
-
Healthy or tumor-bearing mice.
-
Cy7-labeled compound of interest.
-
Sterile PBS or other appropriate vehicle.[1]
-
Anesthesia (e.g., isoflurane).[1]
-
In vivo imaging system.[1]
-
Surgical tools for dissection.
Procedure:
-
Animal and Probe Preparation:
-
Follow the animal preparation steps as described in the tumor imaging protocol.
-
Prepare the Cy7-labeled compound at the desired concentration in a sterile vehicle.
-
-
Probe Administration and In Vivo Imaging:
-
Ex Vivo Organ Analysis:
-
At each designated time point, euthanize a cohort of mice.
-
Perfuse the animals with saline to clear the blood from the organs.[1]
-
Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor, if applicable.[1][8]
-
Arrange the organs in the imaging chamber and acquire a fluorescence image.[1]
-
-
Data Quantification:
Illustrative Biodistribution Data (24 hours post-injection):
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 22.5 ± 3.8 |
| Spleen | 15.2 ± 2.9 |
| Kidneys | 6.8 ± 1.5 |
| Lungs | 2.5 ± 0.7 |
| Tumor | 9.3 ± 2.1 |
| Blood | 1.5 ± 0.4 |
| Note: This data is for illustrative purposes. Actual biodistribution profiles are highly dependent on the properties of the labeled molecule or nanoparticle.[1] |
Visualizations
Caption: General experimental workflow for in vivo imaging with Cy7-labeled probes.
Caption: Targeting the HER2 signaling pathway with a Cy7-labeled antibody probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 6. benchchem.com [benchchem.com]
- 7. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocol: High-Sensitivity Quantitative Western Blotting with Cy7 Conjugated Secondary Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction Western blotting is a cornerstone technique for the identification and quantification of specific proteins within complex biological samples. Traditionally, detection has relied on chemiluminescent substrates, which, while sensitive, often suffer from signal instability and a narrow dynamic range, limiting quantitative accuracy. The advent of fluorescent detection, particularly in the near-infrared (NIR) spectrum, has revolutionized the field. Cy7, a near-infrared fluorescent dye, offers a robust alternative for quantitative Western blotting.[1][2] When conjugated to secondary antibodies, Cy7 enables highly sensitive and specific protein detection with significant advantages over traditional methods.[1][3]
This document provides a comprehensive guide to the principles, advantages, and practical application of Cy7-conjugated secondary antibodies in Western blotting, complete with detailed protocols and troubleshooting advice.
Principle of the Method The fluorescent Western blotting procedure follows the same fundamental steps as traditional methods: protein separation by SDS-PAGE, transfer to a membrane, and antibody-based detection.[4] The key difference lies in the visualization step. A primary antibody specifically binds to the target protein immobilized on the membrane. Subsequently, a secondary antibody conjugated to the Cy7 fluorophore binds to the primary antibody. An imaging system equipped with an appropriate light source excites the Cy7 dye, which then emits light at a longer wavelength.[5] This emitted light is captured by a digital imager, and the signal intensity, which is directly proportional to the amount of protein, is digitized for precise quantification.[2][5]
Advantages of Near-Infrared (NIR) Detection with Cy7 Using Cy7-conjugated antibodies for Western blotting offers several distinct advantages:
-
High Signal-to-Noise Ratio: Biological materials and blotting membranes, such as polyvinylidene difluoride (PVDF), exhibit minimal autofluorescence in the NIR spectrum (700-900 nm).[6][7] This results in a lower background and a significantly higher signal-to-noise ratio compared to fluorophores in the visible spectrum.[8][9]
-
Accurate Quantification: Fluorescent signals are stable over time and directly proportional to the amount of target protein, providing a wider linear dynamic range than enzyme-based chemiluminescent reactions, which can become saturated.[2][3][5][10] This makes NIR detection the gold standard for quantitative Westerns.[2]
-
Multiplexing Capability: The distinct spectral properties of NIR dyes allow for the simultaneous detection of multiple proteins on the same blot without stripping and reprobing.[2][5][11] By using primary antibodies from different host species and corresponding secondary antibodies conjugated to spectrally distinct fluorophores (e.g., Cy5 and Cy7), researchers can analyze a target protein and a loading control in the same lane, improving quantitative accuracy.[5][11][12]
-
Signal Stability: Unlike chemiluminescent signals which are enzyme-kinetic and decay over time, the fluorescent signal from Cy7 is stable, allowing for repeated imaging and archiving of the blot for future analysis.[3][10][12]
Data & Performance Characteristics
Quantitative data is summarized in the tables below to provide key performance indicators and starting parameters for experimental design.
Table 1: Spectroscopic Properties of Cy7 Fluorophore
| Property | Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | ~750 - 756 nm[1][13] | Varies slightly based on conjugation and environment. |
| Emission Maximum (λem) | ~773 - 779 nm[1][13] | Falls within the NIR spectrum, reducing background autofluorescence.[7] |
| Molar Absorptivity (ε) | ~250,000 cm⁻¹M⁻¹[1] | Indicates high efficiency of light absorption. |
| Stokes Shift | ~23 - 25 nm[1] | The difference between excitation and emission maxima. |
Table 2: Recommended Starting Dilutions & Reagents
| Component | Recommended Range/Type | Rationale & Considerations |
|---|---|---|
| Primary Antibody | 1:500 – 1:2,500 | Often requires a 2-5 fold higher concentration than for chemiluminescence.[14] Always optimize. |
| Cy7 Secondary Antibody | 1:5,000 – 1:20,000 | Higher concentrations can lead to non-specific binding and background.[14] Start with the manufacturer's recommendation. |
| Membrane Type | Low-Fluorescence PVDF or Nitrocellulose | Standard PVDF membranes can autofluoresce, increasing background.[10][15][16] Nitrocellulose generally has lower autofluorescence.[17] |
| Blocking Buffer | Commercial Fluorescent-Specific Blocker or 5% BSA in TBS-T | Non-fat milk is not recommended as it can increase background fluorescence.[8][10] |
| Protein Load | 5 – 30 µg of cell lysate | The optimal amount depends on target protein abundance. The wide dynamic range of fluorescence accommodates varied expression levels.[4] |
Experimental Workflow & Signaling Pathway Diagrams
Visual aids are provided below to clarify the experimental process and a relevant biological application.
Caption: Workflow for quantitative Western blotting using Cy7 secondary antibodies.
Caption: Simplified MAPK/ERK signaling pathway, often analyzed by Western blot.
Detailed Experimental Protocol
This protocol outlines the steps for performing a fluorescent Western blot using a Cy7-conjugated secondary antibody.
A. Reagents and Materials
-
Transfer Membrane: Low-fluorescence PVDF membrane (recommended) or nitrocellulose membrane.[15][18]
-
Buffers:
-
Antibodies:
-
Primary antibody specific to the protein of interest.
-
Cy7-conjugated secondary antibody appropriate for the host species of the primary antibody.
-
-
Equipment:
-
SDS-PAGE electrophoresis system.
-
Western blotting transfer system (wet or semi-dry).
-
Incubation trays (opaque or covered with foil to protect from light).
-
Orbital shaker/rocker.
-
Fluorescent imaging system with NIR detection capabilities (e.g., lasers/filters for excitation ~750 nm and emission ~780 nm).[6][7]
-
B. Procedure
-
Protein Separation and Transfer a. Separate protein samples (10-30 µg lysate per lane) using standard SDS-PAGE. b. Transfer the separated proteins from the gel to a low-fluorescence PVDF membrane.[11] Before transfer, pre-wet the PVDF membrane in 100% methanol (B129727) for 15-30 seconds, followed by equilibration in transfer buffer for at least 5 minutes.[16][21] c. Ensure complete protein transfer by staining the gel post-transfer with Coomassie blue.
-
Membrane Blocking a. After transfer, rinse the membrane briefly with deionized water and then with TBS-T. b. Block the membrane by incubating it in Blocking Buffer for 1 hour at room temperature with gentle agitation.[22] This step is critical to prevent non-specific binding of antibodies.[19]
-
Primary Antibody Incubation a. Dilute the primary antibody in fresh Blocking Buffer. The optimal dilution must be determined empirically, but a starting point of 1:1,000 is common. Note that fluorescent Westerns may require a higher antibody concentration than chemiluminescent protocols.[14] b. Discard the blocking buffer and incubate the membrane with the diluted primary antibody solution overnight at 4°C with gentle agitation.[4]
-
Washing a. Decant the primary antibody solution (which can often be stored at 4°C and reused). b. Wash the membrane three times for 5-10 minutes each with a generous volume of TBS-T at room temperature with agitation.[21][23] Thorough washing is crucial for reducing background.
-
Secondary Antibody Incubation a. Dilute the Cy7-conjugated secondary antibody in fresh Blocking Buffer to its optimal concentration (e.g., 1:10,000 to 1:20,000). b. From this point forward, protect the membrane from light by using an opaque incubation box or by covering the container with aluminum foil.[24] c. Incubate the membrane in the diluted secondary antibody solution for 1 hour at room temperature with gentle agitation.[24]
-
Final Washes a. Decant the secondary antibody solution. b. Wash the membrane four times for 5-10 minutes each with TBS-T at room temperature with continued agitation and protection from light.[24] c. Perform a final brief rinse with 1X TBS (without Tween-20) to remove any residual detergent, which can interfere with imaging.
-
Image Acquisition and Analysis a. Place the membrane on the clean surface of a compatible NIR fluorescent imaging system. Ensure there are no air bubbles between the membrane and the surface. b. Acquire the image in the 700-800 nm channel (Cy7 channel). Adjust the exposure time to achieve a strong signal without saturating the detector. c. Use densitometry software to quantify the band intensities. For accurate quantification, normalize the signal of the target protein to a loading control (e.g., a housekeeping protein detected in a different fluorescent channel or a total protein stain).[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Inadequate blocking.[25] 2. Antibody concentration too high.[14][23] 3. Insufficient washing.[23][26] 4. Membrane autofluorescence.[10][23] 5. Contaminated buffers or equipment. | 1. Increase blocking time to 90 minutes or overnight at 4°C. Use a commercial blocker optimized for fluorescence.[27] 2. Titrate both primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise.[23] 3. Increase the number and duration of wash steps (e.g., 4-5 washes of 10 minutes each).[26][27] 4. Switch to a certified low-fluorescence PVDF membrane or a nitrocellulose membrane.[16][23] Ensure the membrane is completely dry before imaging if recommended by the imager manufacturer.[23] 5. Use fresh, filtered buffers and clean incubation trays.[27] |
| Weak or No Signal | 1. Inefficient protein transfer. 2. Low protein abundance. 3. Primary or secondary antibody not effective. 4. Incorrect imaging settings. | 1. Confirm transfer efficiency with a total protein stain (e.g., Ponceau S) on the membrane. 2. Increase the amount of protein loaded onto the gel.[17] Consider an immunoprecipitation step to enrich the target protein. 3. Ensure the secondary antibody is compatible with the primary antibody's host species.[28] Use a positive control lysate to validate antibody performance. 4. Confirm you are using the correct excitation and emission filters/lasers for Cy7 (~750 nm excitation, ~780 nm emission).[7] Increase exposure time, but be careful not to saturate strong bands. |
| Speckled or Uneven Signal | 1. Aggregated antibodies. 2. Particulate matter in blocking buffer (e.g., undissolved milk powder). 3. Membrane dried out during incubation.[17] | 1. Centrifuge the antibody vial (primary and secondary) briefly before dilution to pellet any aggregates.[29] Filter the diluted antibody solution if necessary. 2. Use high-quality BSA or a protein-free commercial blocking buffer. Ensure all components are fully dissolved.[10] 3. Ensure the membrane is fully submerged in liquid and agitated during all incubation and wash steps.[27] |
References
- 1. benchchem.com [benchchem.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. licorbio.com [licorbio.com]
- 4. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Western blotting [jacksonimmuno.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. researchgate.net [researchgate.net]
- 9. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips to Optimize Your Fluorescent Western Blot Protocol - FluoroFinder [fluorofinder.com]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. Fluorescent Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. biocompare.com [biocompare.com]
- 15. bio-rad.com [bio-rad.com]
- 16. licorbio.com [licorbio.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. Invitrogen™ Low Fluorescence PVDF Membranes | Fisher Scientific [fishersci.ca]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. Blocking Buffer for Fluorescent Western Blotting | ABIN925618 [antibodies-online.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. biotium.com [biotium.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. research.fredhutch.org [research.fredhutch.org]
- 25. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. youtube.com [youtube.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Long-Term Storage of Cy7-Labeled Proteins
Introduction
Cy7-labeled proteins are invaluable tools in biomedical research and drug development, widely used in applications such as in vivo imaging, flow cytometry, and fluorescence microscopy. The near-infrared (NIR) fluorescence of Cy7 allows for deep tissue penetration and minimizes autofluorescence from biological samples. However, the long-term stability of these conjugates is critical for reproducible and reliable experimental outcomes. Both the protein and the fluorescent dye can degrade over time if not stored under optimal conditions. These application notes provide a comprehensive guide to the principles and protocols for the long-term storage of Cy7-labeled proteins, ensuring the preservation of their structural integrity and functional activity.
Principles of Long-Term Storage
The stability of a Cy7-labeled protein is influenced by a combination of factors that affect both the protein's structure and the chemical integrity of the Cy7 dye. Understanding these factors is key to selecting the appropriate storage strategy.
-
Temperature: Lower temperatures slow down chemical reactions, including proteolysis and dye degradation. While 4°C is suitable for short-term storage (days to weeks), long-term storage requires temperatures of -20°C or -80°C.[1][2] Repeated freeze-thaw cycles are highly detrimental as they can cause protein denaturation and aggregation.[1][2]
-
Light Exposure: Cyanine dyes, including Cy7, are susceptible to photobleaching upon exposure to light.[2][3] This leads to an irreversible loss of fluorescence. It is imperative to store Cy7-conjugates in light-protected vials (e.g., amber tubes or tubes wrapped in aluminum foil).[2]
-
Buffer Composition: The storage buffer should be sterile and have a pH within the optimal range for the protein's stability, typically between 7.2 and 7.6.[2] Buffers containing primary amines, such as Tris, should be used with caution if the protein was labeled using an NHS-ester chemistry, as residual reactive groups could be affected, though this is less of a concern for fully quenched and purified conjugates.
-
Additives for Stabilization:
-
Cryoprotectants: Agents like glycerol (B35011) or ethylene (B1197577) glycol are essential for storage at -20°C.[1] At a final concentration of 50%, they prevent the formation of damaging ice crystals by vitrifying the solution, allowing for repeated access to the stock solution without full thawing.[1]
-
Carrier Proteins: For dilute protein solutions (<1 mg/mL), adding a carrier protein such as Bovine Serum Albumin (BSA) to a concentration of 1-5 mg/mL can prevent loss of the conjugate due to surface adsorption and provide a stabilizing effect.[1]
-
Antimicrobial Agents: For storage at 4°C, adding an antimicrobial agent like sodium azide (B81097) (0.02-0.05%) can prevent microbial growth.[1] Note that sodium azide can be an inhibitor for some enzymes and should be avoided in applications involving live cells.
-
-
Oxygen and Oxidation: Cyanine dyes can be susceptible to oxidative degradation.[3][4] While not always standard practice, de-gassing the buffer or overlaying the sample with an inert gas like argon can provide additional protection for highly sensitive applications.
Caption: Key factors influencing the long-term stability of Cy7-labeled proteins.
Recommended Storage Protocols
The choice of storage protocol depends on the intended duration of storage and the nature of the protein conjugate.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage | Long-Term Storage | Extended Long-Term Storage |
| Duration | 1 day to 4 weeks | 1 month to 1 year | > 1 year |
| Temperature | 4°C | -20°C | -80°C or Liquid Nitrogen |
| Requirement | Sterile, light-protected vial | Single-use aliquots or addition of 50% glycerol | Single-use aliquots, flash-frozen |
| Buffer | Sterile PBS or other suitable buffer, pH 7.2-7.6 | Sterile PBS or other suitable buffer, pH 7.2-7.6 | Sterile PBS or other suitable buffer, pH 7.2-7.6 |
| Additives | 0.02% Sodium Azide (optional) | 50% Glycerol (if not aliquoted) | Cryoprotectants (e.g., sucrose) may be beneficial |
| Key Precaution | Prevent microbial contamination | Avoid all freeze-thaw cycles | Avoid all freeze-thaw cycles |
Experimental Protocols
Protocol 2.1: Short-Term Storage (at 4°C)
-
Ensure the purified Cy7-labeled protein is in a sterile, physiological buffer (e.g., PBS, pH 7.4).
-
If desired, add sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial growth.
-
Store the solution in a sterile, light-protected (amber or foil-wrapped) microcentrifuge tube.
-
Seal the tube tightly and store at 4°C.
Protocol 2.2: Long-Term Storage (at -20°C)
-
Method A: Single-Use Aliquots (Recommended)
-
Dispense the Cy7-labeled protein into small, single-use volumes in sterile, light-protected microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to a -20°C freezer. Do not use a frost-free freezer, as their temperature cycles can damage the protein.[2]
-
For use, thaw one aliquot rapidly in a room temperature water bath and immediately place it on ice. Do not refreeze any unused portion.
-
-
Method B: With Glycerol
-
Add an equal volume of sterile, pure glycerol to the protein solution to achieve a final concentration of 50% (v/v).
-
Mix gently but thoroughly by pipetting up and down. Avoid introducing air bubbles.
-
Store in a light-protected tube at -20°C. The solution will remain liquid, allowing for the removal of small volumes without thawing the entire stock.[1]
-
Protocol 2.3: Extended Long-Term Storage (at -80°C)
-
Prepare single-use aliquots as described in Protocol 2.2, Method A.
-
Flash-freeze the aliquots in liquid nitrogen.
-
Store the frozen aliquots in a labeled cryobox at -80°C. This method is the most effective for preserving conjugate activity over several years.[1]
Quality Control of Stored Cy7-Labeled Proteins
It is crucial to perform quality control (QC) checks on stored conjugates before their use in critical experiments, especially after long-term storage.
Caption: Experimental workflow for quality control of stored Cy7-labeled proteins.
Protocol 3.1: Assessment of Fluorescence and Degree of Labeling (DOL)
-
Materials: UV-Vis Spectrophotometer, quartz cuvettes.
-
Procedure: a. Dilute a small amount of the stored conjugate in PBS to a concentration where the absorbance at 280 nm and ~750 nm is within the linear range of the spectrophotometer. b. Measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (~750 nm, A₇₅₀). c. Calculate the protein concentration and DOL using the following formulas:
- Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
- CF is the correction factor for the dye's absorbance at 280 nm (for Cy7, CF ≈ 0.05).
- ε_protein is the molar extinction coefficient of the protein at 280 nm.
- Dye Concentration (M) = A₇₅₀ / ε_dye
- ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).
- Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
Interpretation: A significant decrease in the A₇₅₀/A₂₈₀ ratio or the calculated DOL compared to the initial measurement indicates dye degradation.
Protocol 3.2: Assessment of Protein Integrity (SDS-PAGE)
-
Materials: SDS-PAGE gel, running buffer, loading buffer, protein ladder, Coomassie stain or fluorescence scanner.
-
Procedure: a. Prepare samples of the stored conjugate (reducing and non-reducing conditions) and a "fresh" or pre-storage control sample if available. b. Run the samples on an SDS-PAGE gel. c. Visualize the protein bands. This can be done by Coomassie staining to see the total protein or by scanning the gel on a fluorescence imager using the appropriate NIR channel to visualize only the Cy7-labeled protein.
-
Interpretation: The appearance of lower molecular weight bands may indicate proteolysis. The presence of high molecular weight bands that fail to enter the gel suggests aggregation.
Protocol 3.3: Assessment of Functional Activity (Binding Assay Example)
This protocol provides a general framework for a direct ELISA to test the binding of a Cy7-labeled antibody.
-
Materials: ELISA plate, target antigen, blocking buffer (e.g., 5% BSA in PBS), wash buffer (PBST), Cy7-labeled antibody.
-
Procedure: a. Coat an ELISA plate with the target antigen overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the plate with blocking buffer for 1-2 hours at room temperature. d. Wash the plate three times. e. Prepare a dilution series of the stored Cy7-labeled antibody and a control antibody. Add to the wells and incubate for 1-2 hours. f. Wash the plate five times to remove unbound antibody. g. Read the fluorescence intensity in each well using a plate reader capable of NIR detection (Ex/Em ~750/773 nm).
-
Interpretation: A significant decrease in the fluorescence signal for the stored antibody compared to the control at the same concentration indicates a loss of binding activity. The binding curve can be used to estimate the binding affinity (Kd), which can be compared to the pre-storage value.[5]
Troubleshooting
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | 1. Photobleaching due to light exposure.2. Degradation of the Cy7 dye.[3][6] 3. Protein degradation/loss. | 1. Always store in dark tubes and minimize light exposure during handling.2. Perform QC checks (Protocol 3.1).3. Check protein integrity (Protocol 3.2). Use carrier protein for dilute samples. |
| High Background Staining | 1. Protein aggregation.2. Non-specific binding of the conjugate. | 1. Centrifuge the thawed aliquot (e.g., 14,000 x g for 10 min) to pellet aggregates.2. Increase the number of washes in staining protocols; optimize blocking buffer. |
| Inconsistent Results | 1. Repeated freeze-thaw cycles.[1][2]2. Inaccurate pipetting from glycerol stock. | 1. Strictly adhere to the single-use aliquot protocol.2. Ensure thorough but gentle mixing of glycerol stock before taking a sample. Use calibrated positive-displacement pipettes. |
| Loss of Biological Activity | 1. Protein denaturation during freezing/storage.2. Proteolytic degradation. | 1. Ensure proper use of cryoprotectants or flash-freezing.2. Consider adding a protease inhibitor cocktail to the storage buffer if the protein is particularly sensitive. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Antibody Storage and Antibody Shelf Life [labome.com]
- 3. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cy7 NHS Ester Labeling Technical Support Center
Welcome to the technical support center for Cy7 NHS ester labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this compound conjugation.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low labeling efficiency and other problems during your experiments.
Q1: Why is my labeling efficiency with this compound consistently low?
Low labeling efficiency is a common problem that can be attributed to several factors. The most frequent culprits are related to the reaction conditions and the quality of the reagents.
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is between 8.0 and 9.0, with many protocols recommending a pH of 8.3-8.5.[1][2][3][4] At a lower pH, the primary amines on your protein will be protonated and therefore less reactive.[1][3]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the this compound, leading to significantly reduced labeling efficiency.[1][5][6] Ensure that your protein is in an amine-free buffer like phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffer.[1][5][7]
-
Low Protein Concentration: The concentration of your protein can impact the reaction kinetics. A low protein concentration can favor the hydrolysis of the this compound over the desired labeling reaction.[5][7] It is recommended to use a protein concentration of at least 2 mg/mL, with a range of 2-10 mg/mL being optimal.[2][5][6][8][9][10][11][12]
-
Hydrolyzed/Degraded this compound: Cy7 NHS esters are moisture-sensitive.[13] Exposure to moisture can cause the NHS ester to hydrolyze, rendering it inactive. Always use high-quality, anhydrous DMSO or DMF to dissolve the dye and prepare the stock solution immediately before use.[1][3][9][10][12]
Q2: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
Standard this compound is not readily soluble in aqueous solutions.[14][15]
-
Use an Organic Co-solvent: You must first dissolve the this compound in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][10][14][15][16] This stock solution is then added to your protein solution in the appropriate aqueous buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation of your protein.[8]
-
Consider a Water-Soluble Alternative: For proteins that are sensitive to organic solvents, a water-soluble version of this compound, such as sulfo-Cy7 NHS ester, is available and recommended.[17][18]
Q3: My labeled antibody has precipitated out of solution. Why did this happen?
Antibody precipitation after labeling is often a sign of over-labeling.[13]
-
High Degree of Labeling (DOL): Attaching too many bulky and hydrophobic Cy7 molecules to an antibody can alter its solubility and lead to aggregation and precipitation.[13]
-
Troubleshooting: To resolve this, you need to optimize the dye-to-antibody molar ratio. It is advisable to perform a titration with different molar ratios to find the ideal balance between sufficient labeling for your application and maintaining the antibody's stability.[13]
Q4: My conjugated antibody shows weak or no fluorescence. What are the possible causes?
A weak or absent fluorescent signal can stem from several issues beyond a failed conjugation reaction.
-
Dye-Dye Quenching: Over-labeling can lead to self-quenching, where the Cy7 fluorophores are too close to each other, resulting in a decrease in the overall fluorescence signal.[12][13] Determining the Degree of Labeling (DOL) is crucial to diagnose this issue.
-
Photobleaching: Cy7, like all fluorophores, is susceptible to photobleaching. Protect your labeled conjugate from light during storage and experiments.[6][8][13]
-
Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters on your imaging system for Cy7 (typically around 750 nm for excitation and 780 nm for emission).[6][13]
Q5: How can I remove unconjugated Cy7 dye after the labeling reaction?
It is critical to remove any free, unconjugated Cy7 dye, as it can cause high background signals in your downstream applications.[13]
-
Size-Exclusion Chromatography: The most common method for purification is size-exclusion chromatography, using a resin like Sephadex G-25.[9][13] This technique effectively separates the larger, labeled antibody from the smaller, unconjugated dye molecules.[6]
Key Experimental Parameters
Successful labeling with this compound depends on optimizing several key parameters. The following table summarizes the recommended ranges for these parameters.
| Parameter | Recommended Range/Value | Notes |
| Antibody/Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[2][5][6][8][9][10][11][12] |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is highly pH-dependent.[1][2][3][4] Lower pH reduces amine reactivity.[1][3] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (Start with 10:1) | This ratio needs to be optimized to achieve the desired Degree of Labeling (DOL).[2][8][9] |
| Reaction Time | 1 - 4 hours | Incubation time can be adjusted to control the extent of labeling.[2][3][7][8] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is typical, but 4°C can be used, potentially requiring a longer incubation time.[2][5][7][8] |
| Recommended Buffers | Phosphate, Bicarbonate, Borate | Buffers must be free of primary amines.[1][5][7] |
| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL is application-dependent.[2][9] |
Experimental Protocols
This section provides a detailed methodology for labeling a protein (e.g., an antibody) with this compound.
Protocol 1: Protein and Dye Preparation
-
Buffer Exchange (if necessary):
-
Prepare this compound Stock Solution:
Protocol 2: Conjugation Reaction
-
Calculate Molar Ratio: Determine the volume of the this compound stock solution required to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 molar ratio of dye to protein is recommended.[6][8][9]
-
Initiate the Reaction:
-
Incubation:
-
Quenching the Reaction (Optional):
Protocol 3: Purification of the Labeled Protein
-
Prepare a Desalting Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).[6][9][13]
-
Separate Conjugate from Free Dye:
Protocol 4: Characterization of the Conjugate
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (approximately 750 nm).[2][6]
-
Calculate Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using the following formulas:
-
Molar concentration of Protein = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein
-
Molar concentration of Dye = A₇₅₀ / ε_dye
-
DOL = Molar concentration of Dye / Molar concentration of Protein
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₇₅₀ is the absorbance at ~750 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).[2]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (approximately 250,000 M⁻¹cm⁻¹).[2]
-
Visualizations
The following diagrams illustrate key aspects of the this compound labeling process.
Workflow for this compound protein labeling.
Chemical reaction of this compound with a primary amine.
Troubleshooting decision tree for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
- 15. apexbt.com [apexbt.com]
- 16. glenresearch.com [glenresearch.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Cy7 NHS Ester Conjugation Technical Support Center
Welcome to the technical support center for Cy7 NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] The reaction is highly pH-dependent. At a lower pH, the primary amine groups on your molecule will be protonated, making them unreactive.[1][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the overall conjugation efficiency.[1][3][4] For many applications, a pH of 8.3-8.5 is considered optimal.[1][3]
Q2: Which buffers should I use for the conjugation reaction?
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][4][5][6] A frequently recommended choice is 0.1 M sodium bicarbonate buffer.[1][3] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this may slow down the reaction rate and require longer incubation times.[1]
Q3: Are there any buffers I should avoid?
Yes, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][7][8] These buffers will compete with your target molecule for reaction with the this compound, leading to lower conjugation yield and the formation of undesired byproducts.[1][7] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated Cy7 NHS esters have low water solubility.[1] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][3][4][9][10] It is crucial to use high-quality, amine-free solvents.[1][3] The final concentration of the organic solvent in the reaction mixture should be kept low, typically under 10%, to avoid denaturation of proteins.[11]
Q5: How should I store my this compound?
Cy7 NHS esters are sensitive to moisture and light.[7][12][13] They should be stored at -20°C in the dark and desiccated.[12][14] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[15][16]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
This is one of the most common issues and can stem from several factors.
| Possible Cause | Recommended Solution |
| Failed Conjugation Reaction | Review the key experimental parameters in the tables below. Ensure the pH is optimal, the buffer is amine-free, and the molar ratio is appropriate.[7] |
| Hydrolyzed this compound | Use a fresh vial of this compound. Ensure proper storage and handling to prevent moisture contamination.[7][15] Prepare the dye stock solution immediately before use.[9][13][15][17] |
| Dye-Dye Quenching | This occurs due to over-labeling of the target molecule.[7] Determine the Degree of Labeling (DOL) and optimize the dye-to-antibody molar ratio by performing a titration.[7] |
| Incorrect Filter Sets | Ensure you are using the appropriate excitation and emission filters for Cy7 (typically around 750 nm for excitation and 780 nm for emission).[7] |
| Low Protein Concentration | The efficiency of the conjugation reaction can be significantly reduced if the antibody concentration is too low. A concentration of at least 2 mg/mL is recommended.[2] |
Issue 2: Antibody/Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| Over-labeling | Attaching too many hydrophobic Cy7 molecules can alter the solubility of the protein and lead to aggregation.[7] Optimize the dye-to-antibody molar ratio by performing a titration with different ratios to find the best balance between labeling efficiency and protein stability.[7] |
| High Concentration of Organic Solvent | Ensure the final volume of DMSO or DMF is less than 10% of the total reaction volume to prevent protein denaturation.[11] |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful this compound conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Reaction is strongly pH-dependent.[1][3] |
| Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures can minimize hydrolysis but may require longer incubation times.[1][2] |
| Incubation Time | 1 - 2 hours at room temperature or overnight at 4°C | Can be adjusted to control the extent of labeling.[9] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[8][11][18] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This should be optimized to achieve the desired Degree of Labeling (DOL).[9][11][13] |
| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL depends on the specific antibody and its application.[13] |
Table 2: Buffer Recommendations
| Buffer Type | Recommended | Not Recommended |
| Phosphate (e.g., PBS) | Yes | |
| Carbonate-Bicarbonate | Yes | |
| HEPES | Yes | |
| Borate | Yes | |
| Tris | Yes | |
| Glycine | Yes |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Antibody
This protocol provides a general guideline for labeling 1 mg of an IgG antibody.
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., 1X PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be purified via dialysis or a desalting spin column against an appropriate buffer.[7][9]
-
Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate.[9]
2. This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[9]
-
Vortex thoroughly to ensure the dye is completely dissolved.[13]
3. Conjugation Reaction:
-
Calculate the required volume of the Cy7 stock solution to achieve the desired molar ratio (e.g., 10:1 dye to antibody).[9]
-
Slowly add the Cy7 stock solution to the antibody solution while gently mixing. Avoid vigorous vortexing to prevent antibody denaturation.[9]
-
Incubate the reaction in the dark for 1-2 hours at room temperature or overnight at 4°C.[9]
4. Purification of the Conjugate:
-
Remove unconjugated dye using a desalting spin column or size-exclusion chromatography.[9][]
-
Equilibrate the column with PBS or your desired storage buffer.
-
Apply the reaction mixture to the column and centrifuge or elute according to the manufacturer's instructions. The first colored band to elute will be the Cy7-labeled antibody.[13]
5. Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).[9]
Visualizations
Caption: Experimental workflow for this compound antibody conjugation.
Caption: Troubleshooting decision tree for low Cy7 conjugation yield.
Caption: Competing reactions in this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. bidmc.org [bidmc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting protein precipitation during Cy7 labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Cy7 for labeling proteins and other biomolecules.
Troubleshooting Guide: Protein Precipitation During Cy7 Labeling
Q1: My protein precipitated after adding the Cy7 NHS ester. What are the common causes?
Protein precipitation during Cy7 labeling is a common issue that can arise from several factors related to the labeling chemistry and the protein's intrinsic properties. The primary causes include:
-
High Dye-to-Protein Ratio: Using an excessive molar ratio of Cy7 dye to your protein can lead to over-labeling. The attachment of multiple hydrophobic Cy7 molecules can significantly increase the overall hydrophobicity of the protein, causing it to aggregate and precipitate out of solution.[1][2][3]
-
Hydrophobicity of Cy7 Dye: Cyanine dyes, especially those with larger ring systems like Cy7, are inherently hydrophobic.[1] Covalently attaching these molecules to the protein surface can mask charged or polar groups, reducing the protein's solubility in aqueous buffers.
-
High Concentration of Organic Solvent (DMSO): Cy7 NHS esters are typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being added to the protein solution.[4][5][6] High concentrations of DMSO (generally above 10% of the total reaction volume) can destabilize the protein's tertiary structure, leading to unfolding and aggregation.[2][7][8][9]
-
Suboptimal Buffer Conditions:
-
pH Near the Protein's Isoelectric Point (pI): If the pH of the labeling buffer is close to the protein's pI, the protein will have a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[10]
-
Presence of Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines (lysine residues and the N-terminus) for reaction with the this compound, reducing labeling efficiency and potentially leading to other side reactions.[4][6]
-
-
High Protein Concentration: While a higher protein concentration can improve labeling efficiency, excessively high concentrations can also promote aggregation, especially once the hydrophobic dye molecules are introduced.[1][4]
Q2: How can I prevent protein precipitation during my Cy7 labeling experiment?
To prevent protein precipitation, it is crucial to optimize several parameters of the labeling reaction. Here are key strategies:
-
Optimize the Dye-to-Protein Molar Ratio: Start with a lower molar ratio of Cy7 to protein (e.g., 5:1 or 10:1) and perform a titration to find the optimal ratio for your specific protein that achieves sufficient labeling without causing precipitation.[2][4]
-
Control the DMSO Concentration: Ensure that the volume of DMSO used to dissolve the Cy7 dye does not exceed 10% of the total reaction volume.[2] Add the DMSO-dye solution to the protein solution slowly while gently mixing to avoid localized high concentrations of the organic solvent.[3]
-
Use an Appropriate Labeling Buffer:
-
Amine-Free Buffer: Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[2][4] If your protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column before labeling.[2][4][6]
-
Optimal pH: The labeling reaction with NHS esters is most efficient at a slightly alkaline pH of 8.5 to 9.5, as this ensures that the primary amino groups on the protein are deprotonated and more nucleophilic.[2][4][6] However, if your protein is unstable at this pH, a lower pH (around 7.5-8.0) can be used, though the reaction may be slower.[3]
-
-
Adjust Protein Concentration: A protein concentration of 2-10 mg/mL is generally recommended for efficient labeling.[2][4][5][6] If you observe precipitation at a high concentration, try reducing it. Conversely, if the concentration is too low (<2 mg/mL), the labeling efficiency may be significantly reduced.[4][5][6]
-
Consider Additives: In some cases, the addition of stabilizing agents like glycerol (B35011) (e.g., 5%) may help to prevent protein aggregation.[11]
Q3: What should I do if my protein has already precipitated?
If precipitation has already occurred, you can try the following steps to recover your protein:
-
Centrifugation: Pellet the precipitated protein by centrifugation.[12][13]
-
Solubilization: Attempt to redissolve the pellet in a buffer containing a mild denaturant (e.g., 2-4 M urea) and then dialyze against a suitable storage buffer to refold the protein.[11] However, be aware that this may not always restore the protein's activity.
-
Purification: After labeling, it is essential to remove any remaining precipitate and unconjugated dye. This can be achieved using size exclusion chromatography (e.g., a desalting column) or dialysis.[4][6][14]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Cy7 Labeling
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency, but concentrations >10 mg/mL may increase aggregation risk.[2][4][5][6] |
| Buffer Type | Amine-free (e.g., PBS, Bicarbonate) | Buffers with primary amines (Tris, Glycine) compete with the protein for the dye.[4][6] |
| Buffer pH | 8.5 - 9.5 | Optimal for the reaction between NHS esters and primary amines.[2][4][6] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | A starting point of 10:1 is common, but this should be optimized for each protein.[2][4] |
| DMSO Concentration | < 10% of total reaction volume | Higher concentrations can denature the protein.[2][7] |
| Reaction Temperature | Room Temperature (20-25°C) | A standard temperature for the labeling reaction.[4][14] |
| Reaction Time | 1 - 2 hours | Sufficient time for the labeling reaction to proceed to completion.[3][4][14] |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein
This protocol provides a general procedure for labeling a protein with a this compound. Optimization may be required for your specific protein.
1. Protein Preparation and Buffer Exchange:
- Ensure your protein is in an amine-free buffer (e.g., 1X PBS).
- If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis against the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
- Adjust the protein concentration to 2-10 mg/mL in the labeling buffer.[2][4][5][6]
2. Preparation of Cy7 Stock Solution:
- Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[4][5][6] This should be done immediately before use.
3. Labeling Reaction:
- Calculate the required volume of the Cy7 stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
- Slowly add the calculated volume of the Cy7 stock solution to the protein solution while gently vortexing.[3]
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3][4][14]
4. Purification of the Labeled Protein:
- Remove unconjugated dye and any protein aggregates using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., 1X PBS).[4][6][14]
- Collect the fractions containing the labeled protein (typically the first colored band to elute).
5. Characterization of the Conjugate:
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
- Calculate the protein concentration and the Degree of Labeling (DOL) using the following formula:[4] DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:
- A_max = Absorbance at ~750 nm
- A_280 = Absorbance at 280 nm
- ε_protein = Molar extinction coefficient of the protein at 280 nm
- ε_dye = Molar extinction coefficient of Cy7 at ~750 nm
- CF = Correction factor (A_280 of free dye / A_max of free dye)
6. Storage:
- Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.[4][14]
Visualizations
Caption: Experimental workflow for Cy7 protein labeling.
Caption: Troubleshooting logic for protein precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Beware of proteins in DMSO - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Effect of amine-containing buffers like Tris on Cy7 labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of amine-containing buffers, such as Tris, during Cy7 labeling procedures.
Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer for my Cy7 NHS ester labeling reaction?
It is strongly recommended to avoid using Tris buffer or any other buffer containing primary amines (e.g., glycine) for this compound labeling reactions.[1][2][3][4] The primary amine in the Tris molecule directly competes with the primary amines (N-terminus and lysine (B10760008) residues) on your target protein or biomolecule.[1] This competition significantly reduces the efficiency of the labeling reaction, leading to a lower degree of labeling (DOL).[1]
Q2: I've seen some sources say that low concentrations of Tris are acceptable. Is this true?
While some protocols suggest that modest concentrations of Tris (up to 20 mM) may be tolerated, this is generally not recommended for achieving optimal and reproducible labeling results.[5] The reactivity of Tris's primary amine, although described by some as having a low affinity for NHS esters, is sufficient to interfere with the desired reaction.[6] Quantitative studies show a dramatic difference in labeling efficiency, especially at physiological pH. For instance, at pH 7.4, the conversion of an NHS ester reaction in PBS buffer can be as high as 82%, while in Tris buffer, it is as low as 3%.[7] To ensure the highest possible labeling efficiency, it is always best practice to use an amine-free buffer.[2][3]
Q3: What are the recommended buffers for this compound labeling?
Amine-free buffers are ideal for this compound reactions. The optimal pH for the reaction is typically between 8.0 and 9.0, with many protocols recommending a pH of 8.3-8.5.[4][6] This slightly basic pH ensures that the target primary amines on the protein are deprotonated and therefore nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[1][8]
Commonly recommended amine-free buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Bicarbonate buffer (often recommended at 0.1 M, pH 8.3-8.5)[4][6]
-
Borate buffer
-
HEPES buffer
-
MOPS buffer
Q4: My protein is currently in a Tris-based buffer. What should I do before starting the labeling reaction?
If your protein is in a Tris-containing buffer, you must perform a buffer exchange to an appropriate amine-free buffer before adding the this compound.[2][9] Failure to remove the Tris will result in significantly reduced labeling efficiency.[1] Common methods for buffer exchange include dialysis and the use of desalting spin columns.
Q5: How can I stop (quench) the labeling reaction?
Interestingly, the same properties that make Tris buffer incompatible with the labeling reaction make it an excellent quenching agent. To stop the reaction, a small amount of a concentrated primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, can be added.[4][8] The excess Tris will react with any remaining this compound, preventing further labeling of your target molecule.
Troubleshooting Guide: Low Labeling Efficiency
Low or no signal from your Cy7-labeled molecule is a common issue. This guide provides a systematic approach to troubleshooting the problem, with a focus on buffer-related issues.
Symptom: Low Degree of Labeling (DOL) or Weak Fluorescent Signal
dot
Caption: Troubleshooting workflow for low Cy7 labeling efficiency.
Step 1: Buffer Composition Analysis
-
Problem: The most common cause of poor NHS ester labeling efficiency is the presence of competing primary amines in the reaction buffer.[1][4]
-
Solution:
-
Verify the composition of all buffers used to prepare your protein sample.
-
If Tris, glycine, or any other primary amine-containing compound is present, it must be removed.
-
Perform a buffer exchange into an amine-free buffer such as PBS or sodium bicarbonate, pH 8.3. See Protocol 2 for a detailed methodology.
-
Step 2: Buffer pH Verification
-
Problem: The labeling reaction is highly pH-dependent.[1][8] If the pH is too low (e.g., < 7.5), the primary amines on the protein will be protonated and non-reactive. If the pH is too high (e.g., > 9.0), the hydrolysis of the this compound will accelerate, deactivating the dye before it can label the protein.[8]
-
Solution:
Step 3: Other Factors
If the buffer composition and pH are correct, consider these other potential issues:
-
Protein Concentration: Labeling is more efficient at higher protein concentrations (ideally 2-10 mg/mL).[2][3]
-
Dye Quality: Ensure the this compound has been stored correctly (desiccated and protected from light) and is not hydrolyzed.
-
Molar Ratio: Optimize the molar ratio of dye to protein. A starting point of a 10:1 to 20:1 molar excess of dye is common.[9]
Data Presentation
Table 1: Comparison of NHS Ester Reaction Efficiency in Tris vs. PBS Buffers
This table summarizes the percentage of a model reaction conversion in Tris and PBS buffers at various pH levels, demonstrating the significant inhibitory effect of Tris, particularly at lower pH.
| Buffer | pH | Reaction Conversion (%) |
| Tris | 7.4 | 3% |
| PBS | 7.4 | 82% |
| Tris | 7.9 | 86% |
| PBS | 7.9 | 94% |
| Tris | 8.4 | 98% |
| PBS | 8.4 | 95% |
| Data adapted from a study on NHS ester chemistry.[7] |
Table 2: Recommended Amine-Free Buffers for Cy7 Labeling
| Buffer | Recommended Concentration | Optimal pH Range |
| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 |
| Phosphate-Buffered Saline (PBS) | 1X | 7.5 - 8.5 |
| Borate | 50-100 mM | 8.0 - 9.0 |
| HEPES | 50-100 mM | 7.5 - 8.5 |
Experimental Protocols & Workflows
Chemical Reaction and Interference Pathway
dot
Caption: Competing reactions in the presence of Tris buffer.
Protocol 1: Cy7 Labeling of Proteins in Phosphate-Buffered Saline (PBS)
This protocol provides a general procedure for labeling a protein with a this compound.
Materials:
-
Protein of interest (2-10 mg/mL in 1X PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer like 1X PBS. If not, perform a buffer exchange first (see Protocol 2). The protein concentration should be at least 2 mg/mL.
-
pH Adjustment: For every 1 mL of protein solution, add 100 µL of 1 M Sodium Bicarbonate to raise the pH to the optimal range of ~8.3-8.5. Mix gently.
-
Cy7 Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution. Vortex until fully dissolved. Protect from light.
-
Labeling Reaction:
-
Calculate the volume of Cy7 stock solution needed to achieve the desired molar excess (e.g., 10:1 dye-to-protein).
-
Slowly add the calculated volume of Cy7 stock solution to the pH-adjusted protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching Reaction: Add 50 µL of 1 M Tris-HCl (pH 8.0) per 1 mL of reaction mixture. Incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove the unconjugated Cy7 dye and quenching buffer by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., 1X PBS). The labeled protein will elute first.
Protocol 2: Removal of Tris Buffer using a Desalting Spin Column
This protocol describes the use of a pre-packed desalting spin column (e.g., 7K MWCO) to exchange a protein sample from a Tris-containing buffer to an amine-free buffer.
Materials:
-
Protein sample in Tris buffer
-
Desalting Spin Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Amine-free buffer for exchange (e.g., 1X PBS, pH 7.4)
-
Microcentrifuge and collection tubes
Procedure:
-
Column Preparation:
-
Column Equilibration:
-
Buffer Exchange:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply your protein sample to the center of the compacted resin.
-
Centrifuge the column at 1,500 x g for 2 minutes to collect your protein sample, which is now in the desired amine-free buffer.[11][12]
-
The protein is now ready for the labeling reaction as described in Protocol 1.
-
Experimental Workflow Diagram
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 4. youtube.com [youtube.com]
- 5. Desalt columns [profoldin.com]
- 6. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. prep-hplc.com [prep-hplc.com]
- 9. abcam.com [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support: Troubleshooting Cy7 NHS Ester Reactions
This guide addresses common issues encountered when a Cy7 N-hydroxysuccinimide (NHS) ester fails to react with a primary amine on a target molecule, such as a protein or antibody.
Frequently Asked Questions (FAQs)
Q1: Why is my Cy7 NHS ester not reacting with my protein/antibody?
There are several critical factors that can lead to a failed conjugation reaction. The most common culprits are:
-
Incorrect Reaction pH: The pH of the buffer is the most critical parameter. The reaction requires a slightly alkaline environment to ensure the primary amines on your protein are deprotonated and thus nucleophilic, but not so alkaline that the NHS ester hydrolyzes before it can react.[1][2][3]
-
Presence of Competing Amines: Buffers or additives containing primary amines (e.g., Tris, glycine) will compete with your target molecule, significantly reducing or completely preventing the labeling of your protein.[1][4]
-
Hydrolysis of the NHS Ester: NHS esters are highly sensitive to moisture. The ester can be inactivated by hydrolysis before it has a chance to react with the protein.[1][5] This can happen if the dye powder or the solvent used to dissolve it is not anhydrous.
-
Degraded Dye: Improper storage of the this compound (e.g., exposure to light or moisture) can lead to degradation and loss of reactivity.[6][7]
-
Low Protein Concentration: The efficiency of the labeling reaction can be significantly reduced if the protein concentration is too low (typically <2 mg/mL).[4][8][9][10]
Q2: What is the optimal pH for the reaction and which buffer should I use?
The optimal pH for an NHS ester reaction is between 8.0 and 9.0 .[8][11] A pH of 8.5 is a common and effective starting point.[1][2][12]
-
Recommended Buffers:
-
Buffers to Avoid:
-
Tris-based buffers (e.g., TBS): Tris contains a primary amine and will directly compete with your protein for reaction with the this compound.[1]
-
Glycine (B1666218): Often used to quench NHS reactions, glycine should not be present during the conjugation.
-
Buffers containing ammonium (B1175870) salts (e.g., ammonium sulfate) which are often used in protein precipitation.[8]
-
Q3: How can I tell if my this compound has gone bad?
While a failed reaction is a strong indicator, you can assess the reactivity of an NHS ester by measuring its hydrolysis.[14] The N-hydroxysuccinimide leaving group released upon hydrolysis has a strong absorbance around 260 nm.[1][14] A simple quality control check involves dissolving the NHS ester in a buffer and intentionally hydrolyzing it with a mild base (e.g., NaOH).[14] A significant increase in absorbance at 260 nm after hydrolysis indicates that the reagent was active.[14] If there is little to no change, the ester has likely already hydrolyzed and is inactive.[14]
Q4: My dye is dissolved in DMSO. Can the solvent be the problem?
Yes. This compound should be dissolved in high-quality, anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][8] If the solvent has absorbed moisture from the atmosphere, it can cause rapid hydrolysis of the dye, even before it is added to your protein solution.[15] Always use a fresh vial or a properly stored bottle of anhydrous solvent. Prepare the dye solution immediately before use and do not store it in the solvent for extended periods.[8][15]
Troubleshooting Workflow
If your reaction has failed, follow this logical workflow to diagnose the issue.
Chemical Reaction & Competing Hydrolysis
The success of your experiment depends on the desired amidation reaction occurring faster than the competing hydrolysis reaction.
Quantitative Data: NHS Ester Stability
The stability of the NHS ester is highly dependent on pH. As the pH increases, the rate of reaction with amines increases, but the rate of hydrolysis increases even more dramatically. This makes timing and pH control critical.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | ~4-5 hours |
| 8.6 | 4°C | ~10 minutes |
| Data sourced from Thermo Fisher Scientific and Lumiprobe.[1][5] |
Key Experimental Protocols
Protocol 1: Preparation of 100 mM Sodium Bicarbonate Buffer (pH 8.5)
-
Weigh 0.84 g of sodium bicarbonate (NaHCO₃).
-
Dissolve in ~90 mL of deionized water.
-
Adjust the pH to 8.5 by adding small volumes of 1 M NaOH while monitoring with a calibrated pH meter.
-
Add deionized water to bring the final volume to 100 mL.
-
Filter sterilize if necessary and store at 4°C. Confirm pH before each use.
Protocol 2: General Protocol for Antibody Labeling with this compound
This protocol is a general guideline for labeling ~1 mg of an IgG antibody and should be optimized.
-
Antibody Preparation:
-
Dialyze ~1 mg of your antibody against 1L of 100 mM sodium bicarbonate buffer (pH 8.5) overnight at 4°C with at least one buffer change. This removes any interfering primary amines.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[11]
-
-
This compound Preparation:
-
Conjugation Reaction:
-
Calculate the volume of dye solution needed for a 10:1 to 20:1 molar excess of dye to antibody. A 10:1 ratio is a good starting point.[9][10][11]
-
While gently stirring, add the calculated volume of this compound solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11][13]
-
-
Purification:
-
Remove unreacted, hydrolyzed dye by passing the reaction mixture over a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[8][9][10]
-
The first colored fraction to elute will be your labeled antibody. The free dye will elute later.
-
Collect the purified conjugate and store appropriately, typically at 4°C for short-term or -20°C for long-term storage.[11]
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. genecopoeia.com [genecopoeia.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. glenresearch.com [glenresearch.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.dutscher.com [pdf.dutscher.com]
Quenching Cy7 NHS Ester Labeling Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching Cy7 N-hydroxysuccinimide (NHS) ester labeling reactions. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench a Cy7 NHS ester labeling reaction?
Quenching the labeling reaction is a critical step to stop the conjugation process. This is essential for several reasons:
-
Preventing Over-labeling: Allowing the reaction to proceed indefinitely can lead to the attachment of too many Cy7 molecules to your target protein or molecule. This over-labeling can result in protein aggregation, loss of biological activity, and self-quenching of the fluorescent signal.[1]
-
Minimizing Non-Specific Labeling: If the reaction is not stopped, the highly reactive this compound can continue to react with other primary amines in the sample, leading to non-specific labeling and high background signals in downstream applications.
-
Ensuring Reproducibility: Quenching the reaction at a defined time point ensures that the degree of labeling (DOL) is consistent across different experiments, leading to more reproducible results.
Q2: What are the common quenching reagents for NHS ester reactions?
The most common method to quench an NHS ester reaction is to add a small molecule containing a primary amine. This amine will react with and consume any excess NHS ester that has not reacted with the target molecule. Commonly used quenching reagents include:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used buffer and quenching agent.[2][3][4][5][6]
-
Glycine (B1666218): A simple amino acid that effectively quenches NHS ester reactions.[2][3][4][5]
-
Hydroxylamine: Another effective quenching agent that can also be used to cleave certain ester bonds.[2][3][7][8]
-
Ethanolamine: A primary amine that can also be used for quenching.[2][3][4]
Q3: How do I choose the right quenching reagent?
Tris and glycine are the most frequently recommended quenching reagents for routine this compound labeling due to their effectiveness, availability, and ease of use.[6] Hydroxylamine is also a robust quenching agent but can sometimes have unintended side reactions, such as modifying the carboxyl groups on the labeled protein.[7][9] The choice of reagent may also depend on the downstream application and the specific properties of your labeled molecule.
Q4: Can I quench the reaction by adjusting the pH?
Yes, another method to stop the reaction is to raise the pH of the reaction mixture to above 8.6.[2][3][5] At this alkaline pH, the hydrolysis of the NHS ester is significantly accelerated, with a half-life of only about 10 minutes, effectively stopping the labeling reaction by converting the reactive NHS ester to a non-reactive carboxyl group.[2][3][5] However, it is important to consider if your target molecule is stable at this higher pH.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in downstream applications | Incomplete quenching of the this compound, leading to continued reaction with other molecules. | Increase the concentration of the quenching reagent (e.g., to 100 mM). Increase the quenching incubation time (e.g., to 30 minutes). Ensure thorough purification after quenching to remove all unreacted dye and quenching reagent. |
| Low fluorescence signal from the labeled conjugate | Over-labeling leading to self-quenching of the Cy7 dye.[1][10] | Optimize the dye-to-protein ratio during the labeling reaction. Ensure the quenching step is performed promptly to prevent excessive labeling. |
| Precipitation of the labeled protein after quenching | The addition of the quenching reagent caused a change in the buffer composition, leading to protein aggregation. | Add the quenching reagent slowly while gently mixing. Consider using a quenching reagent that is more compatible with your protein and buffer system. Ensure the final concentration of the quenching reagent is not excessively high. |
| Inconsistent degree of labeling (DOL) between experiments | The quenching step is not being performed consistently. | Standardize the quenching protocol, including the concentration of the quenching reagent, incubation time, and temperature. |
Experimental Protocols
Protocol 1: Quenching with Tris-HCl
This protocol describes the quenching of a this compound labeling reaction using Tris-HCl.
-
Prepare a 1 M Tris-HCl stock solution, pH 8.0.
-
At the end of the desired labeling reaction time, add the 1 M Tris-HCl stock solution to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction volume.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring or rotation.
-
Proceed with the purification of your Cy7-labeled molecule to remove the unreacted dye and quenching reagent.
Protocol 2: Quenching with Glycine
This protocol outlines the steps for quenching a this compound labeling reaction using glycine.
-
Prepare a 1 M glycine stock solution, pH 7.4.
-
After the labeling reaction has proceeded for the desired time, add the 1 M glycine stock solution to the reaction mixture to a final concentration of 50-100 mM. For instance, add 5-10 µL of 1 M glycine to a 100 µL reaction.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Purify the Cy7-labeled conjugate to separate it from the excess dye and glycine.
Quantitative Data Summary
The following table summarizes the recommended conditions for common quenching reagents for NHS ester reactions. Note that the optimal conditions may vary depending on the specific protein and reaction conditions and should be empirically determined.
| Quenching Reagent | Typical Final Concentration | Recommended Incubation Time | pH |
| Tris-HCl | 20-100 mM[2][3][4][6] | 10-30 minutes | ~8.0[6] |
| Glycine | 20-100 mM[2][3][4] | 10-30 minutes | ~7.4 |
| Hydroxylamine | 10-50 mM[2][3][7] | 15-60 minutes | ~8.5 |
| Ethanolamine | 20-50 mM[2][3][4] | 15-30 minutes | Not specified |
Visualizing the Workflow and Logic
Experimental Workflow for Quenching
Caption: A typical experimental workflow for quenching a this compound labeling reaction.
Troubleshooting Logic for Ineffective Quenching
Caption: A decision-making diagram for troubleshooting high background signals potentially caused by ineffective quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cy7 Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dye-to-protein ratio for Cy7 conjugation. Find troubleshooting tips and answers to frequently asked questions to ensure successful labeling of your proteins and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for Cy7 conjugation?
A1: A common starting point for Cy7 conjugation is a 10:1 molar ratio of dye to protein.[1][2][3] However, the optimal ratio is highly dependent on the specific protein and its intended application. It is strongly recommended to perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, and 20:1) to determine the ideal conditions for your experiment.[1][2][3][4]
Q2: What is the recommended protein concentration for labeling with Cy7?
A2: For efficient labeling, a protein concentration of 2-10 mg/mL is generally recommended.[1][4][5][6] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[1][6][7]
Q3: What are the ideal buffer conditions for Cy7 conjugation?
A3: The conjugation reaction should be performed in an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, at a pH of 8.5 ± 0.5.[1][2][4] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the Cy7 NHS ester and must be avoided.[1][6][8] If your protein is in an amine-containing buffer, a buffer exchange step is necessary before conjugation.[1][4][8]
Q4: How should I prepare the Cy7 dye for the conjugation reaction?
A4: this compound should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[1][6] This stock solution should be prepared fresh right before use and protected from light.[1] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.[1][6]
Q5: What is the Degree of Labeling (DOL) and why is it important?
A5: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to a single protein molecule.[1][4][9] It is a critical parameter for ensuring the quality and consistency of the labeled conjugate.[1] An optimal DOL provides a strong fluorescent signal without compromising the biological activity of the protein.[1][9] For most antibodies, a DOL of 2-10 is recommended.[1][10][11]
Q6: How do I calculate the Degree of Labeling (DOL)?
A6: The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the absorbance maximum of Cy7 (around 750 nm).[1][4][9] The formula for calculating DOL is:
-
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
-
Where:
-
A_max = Absorbance of the conjugate at the wavelength maximum of Cy7.[1]
-
A_280 = Absorbance of the conjugate at 280 nm.[1]
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.[1]
-
ε_dye = Molar extinction coefficient of Cy7 at its absorbance maximum.[1]
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye).[1]
-
-
Troubleshooting Guide
This guide addresses common issues encountered during Cy7 conjugation experiments.
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency / Weak or No Fluorescence | 1. Suboptimal dye-to-protein ratio. [4] 2. Low protein concentration. [4][8] 3. Incorrect reaction pH. [4][8] 4. Presence of primary amines in the buffer (e.g., Tris, glycine). [1][4][8] 5. Degraded or hydrolyzed Cy7 dye. [8] 6. Over-labeling leading to self-quenching. [8] | 1. Optimize the dye-to-protein molar ratio by testing a range of ratios (e.g., 5:1, 10:1, 15:1).[4] 2. Concentrate the protein to 2-10 mg/mL.[1][4][6] 3. Adjust the pH of the reaction buffer to 8.5-9.5.[2][4] 4. Perform buffer exchange into an amine-free buffer like PBS.[1][4][8] 5. Use a freshly prepared dye stock solution. 6. Determine the Degree of Labeling (DOL) and aim for a lower dye-to-protein ratio.[8] |
| Protein Precipitation | 1. Dye-to-protein ratio is too high. [4][8] 2. High concentration of organic solvent (DMSO). [4] | 1. Optimize the dye-to-protein ratio by testing lower ratios.[4] 2. Ensure the volume of DMSO is less than 10% of the total reaction volume.[2][4] |
| High Background Signal | Incomplete removal of unconjugated dye. [4] | Repeat the purification step (e.g., size-exclusion chromatography) or use a longer column.[4] |
| Altered Antibody Functionality | Over-labeling of the antibody. [12][13] | Reduce the dye-to-protein molar ratio to achieve a lower DOL.[13] It's crucial to find a balance between sufficient labeling for detection and maintaining the antibody's binding affinity.[13] |
Experimental Protocols
Protocol 1: this compound Protein Conjugation
This protocol provides a general procedure for labeling a protein with a this compound. Optimization may be required for specific proteins and applications.
1. Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4).[1] If the buffer contains primary amines, perform a buffer exchange using a desalting column.[4][8]
-
Adjust the pH of the protein solution to 8.5-9.5 using 1 M sodium bicarbonate.[2][6]
2. Cy7 Stock Solution Preparation:
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL or 10 mM immediately before use.[1][2][6]
3. Conjugation Reaction:
-
Calculate the required volume of the Cy7 stock solution for the desired dye-to-protein molar ratio (e.g., 10:1).[1][4]
-
Slowly add the Cy7 stock solution to the protein solution while gently vortexing.[14]
-
Incubate the reaction mixture for 1-3 hours at room temperature, protected from light, with gentle shaking.[2][4]
4. Purification of the Conjugate:
-
Remove unconjugated dye using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25).[2][3][15]
-
Equilibrate the column with 1X PBS.[1]
-
Apply the reaction mixture to the column.[15]
-
Elute the conjugate with 1X PBS. The labeled protein will elute first as a colored band, followed by the free dye.[1][15]
-
Collect the fractions containing the labeled protein.[15]
5. Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm and ~750 nm.[1][4][9]
-
Calculate the Degree of Labeling (DOL) using the formula provided in the FAQ section.[1]
Protocol 2: Storage of Labeled Protein
-
Store the labeled protein at 4°C, protected from light.[1][2]
-
For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the downstream application) and storing at -20°C or -80°C in single-use aliquots.[1][2]
Visualizations
Caption: Experimental workflow for Cy7 protein conjugation.
Caption: Troubleshooting workflow for low fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genecopoeia.com [genecopoeia.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Reducing Non-specific Binding of Cy7 Labeled Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with non-specific binding of Cy7 labeled antibodies in their experiments.
Troubleshooting Guide
High background or non-specific signal can be a significant issue in experiments using Cy7 labeled antibodies, leading to a low signal-to-noise ratio and potentially inaccurate results.[1] This guide provides a systematic approach to identify and resolve the source of high background fluorescence.
Initial Assessment: Is it Autofluorescence or Non-Specific Antibody Binding?
The first step is to determine the source of the unwanted signal.
Q1: My unstained control sample shows high background in the Cy7 channel. What does this indicate?
A1: High background in an unstained control is a clear indicator of autofluorescence.[1] Autofluorescence is the natural emission of light by biological materials like cells and tissues when excited by light.[1][2] While generally lower in the near-infrared region where Cy7 emits, certain endogenous molecules can still contribute to background fluorescence.[1][3]
Common Causes of Autofluorescence in the Cy7 Channel:
-
Endogenous Fluorophores: Molecules naturally present in tissues, such as collagen, elastin, lipofuscin, and the heme group in red blood cells, can fluoresce in the far-red spectrum.[1][2][3][4]
-
Fixation Methods: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1][2][5]
-
Extracellular Matrix Components: Besides collagen and elastin, other components of the extracellular matrix can also contribute to background fluorescence.[1]
-
Diet-Induced Autofluorescence: In animal studies, standard rodent chow containing chlorophyll (B73375) can cause strong autofluorescence in the gastrointestinal tract.[3]
Solutions for Autofluorescence:
-
Pre-fixation Perfusion: If possible, perfuse tissues with PBS prior to fixation to remove red blood cells, a source of heme-related autofluorescence.[2][4]
-
Choice of Fixative: Consider using an organic solvent fixative like chilled methanol (B129727) or ethanol (B145695) instead of aldehyde-based fixatives.[2][5] If aldehydes must be used, keep the fixation time to a minimum.[4]
-
Chemical Quenching: Treat tissues with a quenching agent to reduce autofluorescence.
| Quenching Agent | Target | Reported Effectiveness | Notes |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Mixed results reported.[2] Can reduce autofluorescence.[1][4][5] | Prepare fresh solution immediately before use.[1] |
| Sudan Black B | Lipofuscin | Effective at quenching lipofuscin-related autofluorescence.[1][2] | Can sometimes introduce its own background in red/far-red channels; optimization is key.[1] |
| Trypan Blue | Intracellular autofluorescence | ~5-fold increase in signal-to-noise ratio in flow cytometry.[1] | Primarily used in flow cytometry.[1][5] |
| Commercial Reagents (e.g., TrueVIEW) | Multiple causes | Can reduce autofluorescence from various sources.[2][6][7] | May require optimization of incubation time.[6][7] |
Troubleshooting Non-Specific Antibody Binding
If your unstained control is clean, but you observe high background in your stained samples, the issue is likely non-specific binding of the Cy7 labeled antibody.
Q2: My isotype control shows high background. What could be the cause?
A2: A high background signal with an isotype control suggests that the non-specific binding is related to the antibody itself, rather than its specific antigen-binding site. This can be caused by several factors.
Primary Causes of Non-Specific Antibody Binding:
-
Hydrophobic Interactions: Cyanine dyes, including Cy7, can be hydrophobic and prone to non-specific binding to hydrophobic surfaces or proteins.[3][8][9][10]
-
Electrostatic Interactions: The net charge of the antibody-dye conjugate can lead to unwanted binding to oppositely charged molecules in the sample.[3][9]
-
Fc Receptor Binding: If your sample contains cells with Fc receptors (e.g., macrophages, monocytes), the Fc region of the antibody can bind non-specifically.[3][11][12]
-
Antibody Concentration Too High: Using an excessive concentration of the labeled antibody increases the likelihood of low-affinity, non-specific interactions.[13][14][15]
-
Insufficient Blocking: Inadequate blocking of reactive sites on the tissue or substrate leaves them open for the antibody to bind non-specifically.[9][11][14]
-
Inadequate Washing: Insufficient washing may not effectively remove all unbound or weakly bound antibodies.[3][14][15][16][17]
-
Probe Aggregation: At high concentrations, dye-conjugated antibodies can form aggregates that are more prone to non-specific binding.[9]
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A step-by-step logical diagram for troubleshooting non-specific binding.
Frequently Asked Questions (FAQs)
Q3: What is the best blocking agent to use for Cy7 labeled antibodies?
A3: The choice of blocking agent is critical for reducing non-specific binding. There is no single "best" blocker, as the optimal choice depends on the sample type and the antibodies being used.
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% in PBS-T[18] | Highly effective. Use serum from the same species as the secondary antibody host to block non-specific binding of the secondary antibody.[11][18] | Can be expensive. If the primary antibody is from the same species as the serum, it can increase background.[11] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T[18] | A common and effective general protein blocker. | Ensure the BSA is IgG-free to avoid cross-reactivity with secondary antibodies.[18] Not recommended for phosphorylated protein detection due to potential interference.[18] |
| Non-fat Dry Milk | 1-5% in PBS-T[18] | Inexpensive and effective for many applications. | Not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[14][18] |
| Fish Gelatin | 0.1-0.5% in PBS | Can be a good alternative to BSA, especially to avoid cross-reactivity with mammalian proteins. | |
| Commercial Blocking Buffers | Varies | Often optimized for fluorescent applications and can contain a mixture of blocking agents to reduce background from various sources. | Can be more expensive than preparing your own. |
Q4: How can I optimize my washing steps to reduce background?
A4: Proper washing is crucial for removing unbound and weakly bound antibodies.
-
Increase Wash Duration and Volume: Do not shorten the washing steps.[16] Increase the length and volume of your washes to ensure thorough removal of non-specifically bound antibodies.[14][15][19]
-
Add Detergent: Including a mild non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer can help to disrupt weak, non-specific interactions.[3][17][20]
-
Gentle Agitation: Place your samples on a rocker or orbital shaker during washing to ensure efficient buffer exchange.[21]
Q5: Can the concentration of my Cy7 labeled antibody affect non-specific binding?
A5: Yes, absolutely. A high antibody concentration is a common cause of high background.[13][14][22] It is essential to perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.[3][13] A good starting range for titration is typically from 0.1 µg/mL to 10 µg/mL.[3]
Experimental Protocols
Protocol 1: Antibody Titration to Determine Optimal Concentration
This protocol outlines a general procedure to determine the optimal concentration of a Cy7-conjugated antibody.
-
Prepare a Dilution Series: Prepare a series of dilutions of your Cy7-conjugated antibody in your blocking buffer. A typical starting range is 0.1 µg/mL to 10 µg/mL.[3]
-
Sample Preparation: Prepare identical samples (cells or tissue sections) for each antibody concentration to be tested.
-
Blocking: Block all samples according to your standard protocol to minimize non-specific binding.[3]
-
Antibody Incubation: Incubate each sample with a different concentration of the diluted antibody. Ensure all other incubation parameters (time, temperature) are kept constant.[3]
-
Include Controls:
-
No Primary Antibody Control: A sample that goes through the entire staining process but is not incubated with the Cy7-conjugated antibody. This helps to assess autofluorescence.[3]
-
Isotype Control: A sample incubated with a non-specific antibody of the same isotype and at the same concentration as your primary antibody. This helps to determine non-specific binding of the antibody itself.[3]
-
-
Washing: Wash all samples using your standard, optimized washing protocol. It is critical that the washing steps are identical for all samples.[3]
-
Imaging: Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).[3]
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each antibody concentration. The optimal concentration is the one that yields the highest signal-to-background ratio.[3]
Protocol 2: General Blocking and Antibody Incubation Workflow
This protocol provides a general workflow for blocking and antibody incubation to minimize non-specific binding.
Caption: A general experimental workflow for immunofluorescence staining.
-
Sample Preparation: Prepare your cells or tissue sections as required for your experiment, including fixation and permeabilization steps.
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute your primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the samples with the diluted primary antibody for the recommended time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute your Cy7 labeled secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the samples with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash the samples three times for 5-10 minutes each with PBS-T, protected from light.
-
Perform a final rinse with PBS.
-
-
Mounting and Imaging:
-
Mount your samples with an antifade mounting medium.
-
Image your samples using appropriate laser lines and emission filters for Cy7.
-
References
- 1. benchchem.com [benchchem.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. youtube.com [youtube.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 12. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 13. biotium.com [biotium.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. researchgate.net [researchgate.net]
- 17. ibidi.com [ibidi.com]
- 18. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sinobiological.com [sinobiological.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Handling Moisture-Sensitive Cy7 NHS Ester
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the moisture-sensitive fluorescent dye, Cy7 NHS ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound labeling efficiency low?
Low labeling efficiency is a common issue that can arise from several factors related to the reaction conditions and reagent quality.
-
Suboptimal pH: The reaction between the this compound and primary amines on your biomolecule is highly pH-dependent. The optimal pH range is typically 8.0-9.0, with an ideal pH of around 8.5.[1][2] At lower pH values, the primary amines are protonated and less available to react.[2][3]
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for the this compound, significantly reducing labeling efficiency.[2][4][5]
-
Hydrolysis of this compound: this compound is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired labeling reaction.[3][6][7] The rate of hydrolysis increases with pH.[3][8][9]
-
Inactive Reagent: Prolonged exposure to moisture can lead to the hydrolysis of the this compound powder, rendering it inactive.[7][10]
-
Low Reactant Concentration: Low concentrations of your protein or the this compound can slow down the reaction kinetics, leading to lower efficiency.[1][4][11]
Q2: How can I prevent the hydrolysis of my this compound?
Proper handling and storage are critical to prevent hydrolysis and maintain the reactivity of your this compound.
-
Storage: Store the solid this compound at -20°C in a desiccated, dark environment.[12][13]
-
Equilibration: Before opening the vial, always allow it to warm to room temperature to prevent condensation of atmospheric moisture inside.[6][10]
-
Solvent Preparation: Use anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[3][10] Ensure the DMF is of high quality and does not have a fishy odor, which indicates degradation to dimethylamine.[2]
-
Stock Solution Storage: Prepare stock solutions fresh for immediate use.[4][14] If short-term storage is necessary, aliquot the stock solution in an anhydrous solvent and store at -20°C for no more than 1-2 months.[2][15][16] Avoid repeated freeze-thaw cycles.[4] Aqueous solutions of the ester should be used immediately.[2]
Q3: What is the optimal buffer for the labeling reaction?
The choice of buffer is crucial for a successful labeling reaction.
-
Recommended Buffers: Use amine-free buffers such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer with a pH between 8.0 and 9.0.[1][2][5][16]
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange into a suitable labeling buffer via dialysis or a desalting column before starting the reaction.[4]
Q4: My labeled protein has precipitated out of solution. What could be the cause?
Protein precipitation during or after labeling can occur due to over-labeling. A high degree of labeling (DOL) can alter the protein's solubility characteristics. To address this, reduce the molar excess of the this compound in the reaction mixture.[11]
Q5: How do I remove unconjugated this compound after the labeling reaction?
It is essential to remove any unreacted dye for accurate downstream applications.
-
Purification Methods: The most common method for purifying the labeled protein is size-exclusion chromatography using a gel filtration column (e.g., Sephadex G-25).[1][4][11][15] The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[1][11]
-
Quenching the Reaction: To stop the labeling reaction before purification, you can add a small molecule with a primary amine, such as Tris or glycine.[9]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for working with this compound.
| Parameter | Recommended Value/Range |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~773-776 nm |
| Molar Extinction Coeff. (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ at ~750 nm |
| Storage Temperature (Solid) | -20°C (desiccated and protected from light)[12][13] |
| Reaction Parameter | Recommended Condition |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5)[1][2] |
| Protein Concentration | 2 - 10 mg/mL[1][4][17] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (start with 10:1)[1][15] |
| Reaction Time | 1 - 3 hours[1] |
| Reaction Temperature | Room Temperature (20-25°C)[1] |
| Quenching Agent | Tris or glycine buffer[9] |
Detailed Experimental Protocol: Antibody Labeling with this compound
This protocol provides a general guideline for labeling 1 mg of an IgG antibody.
Materials:
-
1 mg of IgG antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Purification Column: Sephadex G-25 desalting column
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Prepare the Antibody:
-
Prepare the this compound Stock Solution:
-
Perform the Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.5 using the Labeling Buffer if necessary.[1]
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10:1).
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.[14]
-
Incubate the reaction for 1-3 hours at room temperature, protected from light.[1]
-
-
Purify the Labeled Antibody:
-
Equilibrate the Sephadex G-25 column with Storage Buffer.
-
Apply the reaction mixture to the top of the column.[1]
-
Elute the labeled antibody with the Storage Buffer. The first colored band to elute is the labeled antibody.[1][11] The second, slower-moving band is the free dye.
-
Collect the fractions containing the labeled antibody.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ((A_280 - A_max × CF) × ε_dye) Where:
-
A_max is the absorbance at ~750 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (~250,000 M⁻¹cm⁻¹).[1]
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7).[1]
-
-
-
Storage of the Labeled Antibody:
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. N-Hydroxysuccinimide active ester [schem.jp]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 17. researchgate.net [researchgate.net]
Impact of protein concentration on labeling efficiency
Welcome to the technical support center for protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of protein concentration on labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for labeling reactions?
A1: The ideal protein concentration typically falls within the range of 1 to 10 mg/mL.[1][2][3] Higher protein concentrations generally lead to greater labeling efficiency.[2][4][5] For instance, with succinimidyl ester labeling, a protein concentration of 2.5 mg/mL can yield a labeling efficiency of around 35%, which may decrease to 20-30% at a concentration of 1 mg/mL.[6] For specific applications like biotinylation using NHS esters, a concentration of at least 1 mg/mL is recommended to ensure a successful reaction.[7] If your protein concentration is below 2 mg/mL, it is advisable to use a higher molar excess of the labeling reagent.[8]
Q2: Can a low protein concentration be compensated for by increasing the amount of labeling reagent?
A2: While increasing the molar ratio of the labeling reagent to the protein can help, it may not fully compensate for a low protein concentration. Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis of the labeling reagent in aqueous buffers.[9] For dilute protein solutions, a higher dye-to-protein ratio may be necessary, but this also increases the risk of non-specific labeling and protein modification issues.[6][10] It is often better to concentrate the protein sample before labeling.[11]
Q3: What are the consequences of using a protein concentration that is too high?
A3: While higher concentrations are generally favorable, excessively high concentrations can sometimes lead to issues. Very high protein concentrations (above 40 µM in some enzymatic reactions) may require supplementation with additional co-factors like biotin (B1667282) to maintain the optimal molar ratio.[8] Additionally, over-modification of the protein at accessible sites, which can be exacerbated at high concentrations, may alter the protein's isoelectric properties, leading to aggregation and precipitation.[12]
Q4: How does protein concentration affect the degree of labeling (DOL)?
A4: The degree of labeling (DOL), which is the average number of label molecules per protein molecule, is positively correlated with the protein concentration.[5] Experiments have shown that as the protein concentration increases, the molar incorporation of the label also increases.[5] It is crucial to optimize the DOL because both under-labeling and over-labeling can be problematic.[10][13] Over-labeling can lead to fluorescence quenching and loss of biological activity.[10][14]
Q5: Are there specific buffer requirements related to protein concentration for labeling?
A5: Yes, the buffer composition is critical. Buffers should be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with amine-reactive labels (e.g., NHS esters).[9][15][16] Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is commonly recommended.[1][9][17] If your protein is in an incompatible buffer, buffer exchange via dialysis or size-exclusion chromatography is necessary before labeling.[1][15]
Troubleshooting Guide
This guide addresses common issues encountered during protein labeling experiments related to protein concentration.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Low Protein Concentration: The concentration of your protein is below the optimal range (e.g., < 1 mg/mL), leading to inefficient reaction kinetics.[9][11] | Concentrate the protein sample using methods like ultrafiltration or spin columns before proceeding with the labeling reaction.[11] If concentration is not possible, consider increasing the molar excess of the labeling reagent, but be aware of the potential for increased non-specific labeling.[8] |
| Incompatible Buffer: The protein sample is in a buffer containing primary amines (e.g., Tris, glycine) which compete with the labeling reaction.[9][15] | Perform a buffer exchange into an amine-free buffer such as PBS at the appropriate pH (typically 7.2-8.5) using dialysis or a desalting column.[1][15] | |
| Protein Precipitation During or After Labeling | Over-labeling: High protein concentration combined with a high molar excess of the labeling reagent can lead to excessive modification, altering protein solubility.[12][18] | Reduce the molar ratio of the label to the protein.[18] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to better control the reaction.[9] |
| Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for your specific protein, especially after modification.[4] | Optimize the pH and/or ionic strength of the reaction buffer. Adding non-ionic detergents (e.g., 0.05-0.1% Tween-20) may also help to prevent precipitation.[19] | |
| Inconsistent Labeling Results | Variable Protein Concentration: Inconsistent starting protein concentrations between experiments will lead to variable labeling efficiencies and DOLs.[5] | Accurately determine the protein concentration using a reliable method (e.g., Bradford or BCA assay) before each labeling reaction to ensure consistency. |
| Low Fluorescence Signal (for fluorescent labels) | Over-labeling (Quenching): Too many fluorescent molecules in close proximity on the protein can lead to self-quenching, reducing the overall fluorescence signal.[18][20] | Determine the Degree of Labeling (DOL). If it is too high, reduce the molar ratio of the dye to the protein in the labeling reaction.[18] |
| Low Labeling Efficiency: The protein concentration may have been too low to achieve a sufficient DOL for a strong signal.[6] | Re-optimize the labeling reaction with a higher protein concentration or a moderately increased dye-to-protein ratio. |
Data Summary
Recommended Protein Concentrations for Labeling
| Labeling Chemistry/Application | Recommended Protein Concentration | Reference |
| General NHS-Ester Labeling | 1 - 10 mg/mL | [1][3] |
| Biotinylation (NHS-based) | 1 - 10 mg/mL | [1] |
| Biotinylation for Biosensors | At least 1 mg/mL | [7] |
| Enzymatic Biotinylation (BirA) | At least 1 mg/mL (ideally >40 µM) | [4][21] |
| Fluorescent Dye Labeling | Around 1 mg/mL | [22] |
Impact of Protein Concentration on Labeling Efficiency
| Protein | Label | Protein Concentration | Molar Incorporation (DOL) | Reference |
| Murine IgG | Fluorescein | 0.1 mg/mL | 2.7 | [5] |
| Murine IgG | Fluorescein | 0.25 mg/mL | 3.6 | [5] |
| Murine IgG | Fluorescein | 0.5 mg/mL | 4.2 | [5] |
| Murine IgG | Fluorescein | 1.0 mg/mL | 5.0 | [5] |
| Murine IgG | Biotin | 0.1 mg/mL | 1.6 | [5] |
| Murine IgG | Biotin | 0.25 mg/mL | 2.6 | [5] |
| Murine IgG | Biotin | 0.5 mg/mL | 4.2 | [5] |
| Murine IgG | Biotin | 1.0 mg/mL | 5.0 | [5] |
Experimental Protocols
Protocol 1: General Amine Labeling using NHS Esters
This protocol provides a general procedure for labeling proteins with N-hydroxysuccinimide (NHS) ester-activated labels, which react with primary amines.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS)
-
NHS ester-activated label (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Prepare Label Stock Solution:
-
Allow the vial of NHS ester to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the label in anhydrous DMSO or DMF.[6]
-
-
Labeling Reaction:
-
Calculate the required volume of the label stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess of label to protein is common).
-
Add the calculated volume of the label stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[2]
-
-
Quench Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted label and quenching reagents using a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) using spectrophotometry.
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Impact of protein concentration on labeling outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. biotium.com [biotium.com]
- 7. sartorius.com [sartorius.com]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. glenresearch.com [glenresearch.com]
- 18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - ID [thermofisher.com]
- 19. neb.com [neb.com]
- 20. researchgate.net [researchgate.net]
- 21. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 22. Protein labeling protocol [abberior.rocks]
Technical Support Center: Purification of Cy7-Conjugated Molecules
This guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove unconjugated Cy7 NHS ester from a reaction mixture after a labeling procedure. Proper purification is essential for accurate downstream applications by eliminating background noise and ensuring precise determination of dye-to-protein ratios.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unconjugated this compound?
The most common methods for removing small molecules like unconjugated Cy7 dye from larger macromolecules (e.g., proteins, antibodies) are size exclusion chromatography (also known as gel filtration), dialysis, and precipitation.[2][3] Each method separates the larger, labeled molecule from the smaller, free dye based on significant differences in their molecular weight.
Q2: How do I choose the best purification method for my specific experiment?
Choosing the right method depends on several factors, including the characteristics of your protein (size, stability), the required final purity, sample volume, and the time available for purification.[4]
-
Size Exclusion Chromatography (SEC) / Spin Columns: Ideal for rapid and efficient removal of free dye, especially for small to medium sample volumes.[5][6][7] Commercial spin columns with a 7K MWCO are highly effective for proteins >7 kDa and can process samples in under 15 minutes.[5][6]
-
Dialysis: A gentle method suitable for large sample volumes and for proteins that may be sensitive to the shear forces of chromatography or precipitation.[8] However, it is a much slower process, often requiring overnight incubation and multiple buffer changes.[9]
-
Precipitation (e.g., with TCA/acetone): A versatile method that can concentrate the protein while removing contaminants.[2][10] It is effective but can sometimes be harsh, potentially leading to protein denaturation or difficulty in resolubilizing the protein pellet.[10]
Q3: What Molecular Weight Cut-Off (MWCO) should I use for dialysis?
The MWCO of the dialysis membrane should be significantly smaller than the molecular weight of your labeled protein but large enough to allow the free this compound (MW ~1 kDa) to pass through freely. A general rule is to select a membrane with an MWCO that is 1/2 to 1/3 the molecular weight of your protein of interest. For most antibodies (~150 kDa), a 10-20K MWCO is appropriate. For smaller proteins, a 7K MWCO is a common choice.[6]
Troubleshooting Guide
Problem: High background or non-specific signal after purification.
-
Possible Cause: Incomplete removal of unconjugated dye.
-
Solution:
-
Extend Purification: If using dialysis, increase the dialysis time and perform at least three to four buffer changes with a large volume of buffer (at least 100 times your sample volume).[9]
-
Repeat Chromatography: For spin columns, ensure you are using the correct sample volume for the column size. If background persists, a second pass through a new column may be necessary.
-
Optimize Washing (Precipitation): If using precipitation, ensure the protein pellet is thoroughly washed with cold acetone (B3395972) to remove all residual TCA and trapped free dye.[11][12]
-
Problem: Low or no fluorescence signal in the purified conjugate.
-
Possible Cause 1: Low conjugation efficiency.
-
Solution: Review your labeling protocol. Factors like incorrect pH (optimal for NHS esters is pH 7.0-9.0), presence of primary amine-containing buffers (e.g., Tris), or an inappropriate dye-to-protein ratio can lead to poor labeling.[][14]
-
Possible Cause 2: Loss of protein during purification.
-
Solution:
-
Quantify Protein: Measure the protein concentration before and after purification to determine recovery.
-
Check MWCO: Ensure the dialysis membrane MWCO is not too large, which could lead to loss of your protein.
-
Protein Sticking: Unconjugated dye can sometimes stick to centrifugal filters or columns.[15] Pre-blocking the device with a blocking agent like BSA (if compatible with your downstream application) may help, but be aware that BSA itself contains primary amines.
-
-
Possible Cause 3: Photobleaching.
-
Solution: Protect the dye and the conjugate from light throughout the labeling and purification process. Use amber tubes or cover tubes with foil.[]
Comparison of Purification Methods
| Method | Principle | Key Advantages | Key Disadvantages | Typical Protein Size |
| Spin Columns (SEC) | Size exclusion chromatography separates molecules based on size; larger conjugates elute while small, free dye is retained in the porous resin.[16][17] | Fast (<15 mins), high protein recovery, ready-to-use formats available.[1][6] | Can lead to sample dilution; not ideal for very large volumes.[7] | >7 kDa[6] |
| Dialysis | A semi-permeable membrane retains the large conjugate while allowing small, unconjugated dye molecules to diffuse into a large volume of external buffer.[8][9] | Gentle on proteins, suitable for large volumes, effective for buffer exchange.[8] | Very slow (hours to overnight), requires large buffer volumes, can result in sample dilution.[9][18] | > MWCO of membrane |
| TCA/Acetone Precipitation | Trichloroacetic acid (TCA) precipitates the protein-dye conjugate out of solution, leaving the soluble free dye in the supernatant, which is then discarded.[10][19] | Concentrates the protein sample, effectively removes many types of contaminants.[2][10] | Can cause irreversible protein denaturation/aggregation, pellet may be difficult to resolubilize.[10] | Most soluble proteins |
Experimental Protocols
Method 1: Purification using a Spin Desalting Column (e.g., Zeba™ Spin Columns)
This protocol is adapted for commercially available spin columns with a 7K MWCO, suitable for purifying proteins >7 kDa.[5][6]
-
Column Preparation: Twist off the column’s bottom closure and loosen the cap. Place the column into a collection tube.
-
Equilibration: Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.
-
Place a mark on the side of the column and ensure it faces outward in all subsequent centrifugation steps.[9]
-
Add your desired exchange buffer to the column (e.g., 300 µL for a 0.5 mL column). Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this wash step two more times.
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Carefully apply your reaction mixture to the center of the resin bed.
-
Purification: Centrifuge the column at 1,500 x g for 2 minutes to collect the purified protein-dye conjugate.[9] The unconjugated Cy7 dye will remain in the resin.
-
Storage: Discard the used column. Store the purified conjugate according to your protein's requirements, protected from light.
Method 2: Purification by Dialysis
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer’s instructions. Ensure the MWCO is appropriate for your protein.
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, leaving some space for potential volume changes.
-
First Dialysis: Immerse the sealed tubing/cassette in a beaker containing a large volume (100-1000x the sample volume) of the desired buffer (e.g., PBS). Stir gently with a magnetic stir bar at 4°C. Dialyze for 2-4 hours.[9]
-
Buffer Change: Change the dialysis buffer.
-
Second Dialysis: Continue to dialyze for another 2-4 hours or overnight at 4°C.[9]
-
Final Buffer Change: Perform a final buffer change and dialyze for an additional 2-4 hours to ensure complete removal of the free dye.
-
Sample Recovery: Carefully remove the sample from the tubing/cassette and transfer it to a clean tube. Store appropriately, protected from light.
Method 3: Purification by TCA/Acetone Precipitation
Caution: TCA is a corrosive acid. Always wear appropriate personal protective equipment (PPE). This method may denature the protein.
-
TCA Addition: In a microcentrifuge tube, add 1 volume of ice-cold 20% Trichloroacetic Acid (TCA) to 4 volumes of your protein sample.[11][19]
-
Incubation: Vortex briefly and incubate on ice for 20-30 minutes to allow the protein to precipitate.[11][19]
-
Pelleting: Centrifuge at 14,000 x g for 10 minutes at 4°C.[11] A white or colored (due to Cy7) pellet should be visible.
-
Supernatant Removal: Carefully decant or pipette off the supernatant, which contains the unconjugated dye.
-
Acetone Wash: Add at least 3 volumes of ice-cold acetone to the pellet.[10] This step washes away residual TCA and free dye.
-
Wash and Re-pellet: Vortex briefly and centrifuge again at 14,000 x g for 5 minutes at 4°C.[11]
-
Repeat Wash: Carefully remove the acetone and repeat the wash step (steps 5-6) one more time for a total of two washes.[11]
-
Drying: After the final wash, remove all residual acetone and allow the pellet to air-dry briefly. Do not over-dry, as this can make resolubilization difficult.[12]
-
Resolubilization: Resuspend the pellet in a suitable buffer of your choice (e.g., PBS). Gentle vortexing or pipetting may be required.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. How do I choose a method for protein purification? | AAT Bioquest [aatbio.com]
- 5. Thermo Scientific Zeba Dye and Biotin Removal Spin Columns and Filter Plates, 0.5 10 mL 5 Columns | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 6. Thermo Scientific™ Zeba™ Dye and Biotin Removal Spin Columns | LabMart Limited [labmartgh.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Precipitation Procedures [sigmaaldrich.com]
- 11. its.caltech.edu [its.caltech.edu]
- 12. agrisera.com [agrisera.com]
- 14. Antibody Conjugation Troubleshooting [bio-techne.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. goldbio.com [goldbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
Adjusting pH of antibody solution for optimal labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH of their antibody solutions for successful labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the antibody solution critical for labeling?
The pH of the antibody solution is a critical parameter in conjugation reactions as it directly influences the reactivity of the functional groups on both the antibody and the labeling molecule. Optimal pH ensures efficient and specific conjugation while maintaining the antibody's stability and antigen-binding capacity.[1][2][3] For instance, amine-reactive chemistries (like NHS esters) require a slightly alkaline pH to ensure the primary amines on the antibody are deprotonated and thus nucleophilic enough to react.[4][] Conversely, carboxyl-activating chemistries (like EDC) often require a more acidic pH for optimal activation.[6]
Q2: What is the optimal pH for labeling my antibody?
The optimal pH depends on the specific labeling chemistry you are using. Different conjugation methods target different functional groups on the antibody, and these reactions have distinct optimal pH ranges. It is crucial to consult the manufacturer's protocol for your specific labeling reagent.
Q3: Which buffer should I use for my antibody labeling reaction?
The choice of buffer is as important as the pH itself. The buffer should have a buffering capacity at the desired pH and should not contain any components that interfere with the labeling reaction. For example, buffers containing primary amines, such as Tris, should be avoided in amine-reactive labeling chemistries as they will compete with the antibody for the label.[7][8] Similarly, phosphate (B84403) buffers may reduce the efficiency of EDC reactions.[6] Commonly used buffers include phosphate-buffered saline (PBS) for general use, and MES or HEPES for specific chemistries requiring amine-free conditions.[7][9]
Q4: How can I change the buffer of my antibody solution?
Buffer exchange is a common and necessary step before antibody labeling to remove interfering substances and to adjust the pH to the optimal range for the conjugation reaction.[10] Common methods for buffer exchange include:
-
Dialysis: A simple and effective method for removing small molecules from the antibody solution.[8]
-
Desalting Columns/Spin Columns: A faster alternative to dialysis for buffer exchange.[9]
-
Diafiltration/Ultrafiltration: Can be used to both concentrate the antibody and exchange the buffer simultaneously.[10]
Q5: My antibody is in a buffer containing interfering substances like Tris or sodium azide. What should I do?
If your antibody solution contains substances that can interfere with the labeling reaction, such as Tris, glycine, or sodium azide, you must perform a buffer exchange to remove them before proceeding with the labeling.[6][8][11] Failure to do so can lead to significantly reduced or no labeling efficiency.
Troubleshooting Guide
Issue: Low or No Labeling Efficiency
Possible Cause 1: Suboptimal pH of the antibody solution.
-
Troubleshooting Step: Verify the pH of your antibody solution before starting the conjugation reaction. Use a calibrated pH meter for accurate measurement. Adjust the pH to the optimal range recommended for your specific labeling chemistry using an appropriate acid or base (e.g., dilute HCl or NaOH).
Possible Cause 2: Incompatible buffer components.
-
Troubleshooting Step: Ensure your antibody is in a buffer that is compatible with the labeling chemistry.[7] If the buffer contains interfering substances (e.g., Tris, glycine, sodium azide), perform a thorough buffer exchange into a recommended buffer such as PBS, MES, or HEPES.[6][8][9]
Possible Cause 3: Incorrect antibody concentration.
-
Troubleshooting Step: The concentration of the antibody can affect the labeling efficiency.[12] Ensure the antibody concentration is within the recommended range for the labeling protocol. If the concentration is too low, consider concentrating the antibody using methods like ultrafiltration.[11]
Issue: Antibody Precipitation or Aggregation After pH Adjustment
Possible Cause 1: pH is close to the antibody's isoelectric point (pI).
-
Troubleshooting Step: Antibodies are least soluble at their isoelectric point. If you observe precipitation after adjusting the pH, you may be near the antibody's pI. Try adjusting the pH to be at least one pH unit away from the pI. If the pI is unknown, you may need to empirically test a range of pH values to find one that maintains solubility.
Possible Cause 2: High concentration of antibody.
-
Troubleshooting Step: Highly concentrated antibody solutions can be more prone to aggregation. If possible, perform the pH adjustment on a more dilute antibody solution and then concentrate it back to the desired concentration after the pH is stabilized.
Quantitative Data Summary
The optimal pH for antibody labeling is highly dependent on the conjugation chemistry employed. The following table summarizes the recommended pH ranges for common labeling methods.
| Labeling Chemistry | Target Functional Group on Antibody | Recommended pH Range | Common Buffers |
| NHS Ester | Primary Amines (e.g., Lysine) | 7.2 - 8.5[4][][6] | Phosphate, Bicarbonate/Carbonate, Borate, HEPES[6][7] |
| EDC/Carbodiimide | Carboxylic Acids (e.g., Aspartic/Glutamic Acid) | 4.5 - 6.0[6] | MES[6] |
| Maleimide | Thiols (Sulfhydryls) | 6.5 - 7.5 | Phosphate, HEPES (amine-free) |
| Periodate Oxidation | Carbohydrates (Glycans) | ~9.5 (for subsequent amine reaction)[6] | Carbonate |
| Colloidal Gold | Adsorption (charge-dependent) | 7.0 - 8.5[1][2] | Phosphate, Borate |
Experimental Protocol: Adjusting the pH of an Antibody Solution
This protocol describes the steps for adjusting the pH of an antibody solution prior to a labeling reaction.
Materials:
-
Antibody solution
-
pH meter with a micro-probe
-
0.1 M HCl and 0.1 M NaOH solutions
-
Appropriate conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Pipettes and sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Buffer Exchange (if necessary): If the antibody is in a buffer containing interfering substances, perform a buffer exchange into the desired conjugation buffer using a desalting column, spin column, or dialysis. Follow the manufacturer's instructions for the chosen method.
-
Measure Initial pH: Place the antibody solution in a suitable tube. Carefully insert the calibrated pH meter probe into the solution, ensuring the probe does not touch the bottom or sides of the tube to avoid damaging either. Record the initial pH.
-
Adjust pH:
-
If the pH is too high, add a small volume (e.g., 0.5-1 µL) of 0.1 M HCl.
-
If the pH is too low, add a small volume (e.g., 0.5-1 µL) of 0.1 M NaOH.
-
-
Mix and Re-measure: Gently mix the solution by pipetting up and down slowly to avoid foaming or denaturation. Be careful not to introduce bubbles. Re-measure the pH.
-
Iterate: Repeat steps 3 and 4 until the desired target pH is reached. It is crucial to add the acid or base in very small increments to avoid overshooting the target pH and potentially denaturing the antibody.
-
Final Volume Check: Note the final volume of the antibody solution. If the volume has changed significantly due to the addition of acid or base, you may need to readjust the antibody concentration.
-
Proceed to Labeling: Once the desired pH is stable, the antibody solution is ready for the labeling reaction.
Workflow and Troubleshooting Diagrams
Caption: Workflow for adjusting antibody solution pH.
Caption: Troubleshooting guide for pH adjustment issues.
References
- 1. researchgate.net [researchgate.net]
- 2. [Effects of pH on the properties of colloidal gold labeling monoclonal antibody] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. bidmc.org [bidmc.org]
- 7. biotium.com [biotium.com]
- 8. interchim.fr [interchim.fr]
- 9. abcam.com [abcam.com]
- 10. Optimized Small Molecule Antibody Labeling Using the Amicon Pro Device [fishersci.com]
- 11. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Technical Support Center: Cy7 Conjugates and Freeze-Thaw Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of repeated freeze-thaw cycles on Cy7 conjugates. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues and ensure the stability and performance of your Cy7-labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: How do repeated freeze-thaw cycles affect Cy7 conjugates?
A1: Repeated freeze-thaw cycles can negatively impact Cy7 conjugates in several ways. The primary concerns are a decrease in fluorescence intensity and an increase in protein aggregation. The formation of ice crystals during freezing and their subsequent melting can denature the conjugated protein, leading to loss of function and aggregation. While Cy7 itself is a relatively stable fluorophore, the stress of freeze-thaw cycles on the conjugated biomolecule (e.g., an antibody) is the main driver of instability. For tandem dyes like PE-Cy7, freeze-thaw cycles can also lead to decoupling of the donor and acceptor fluorophores, resulting in decreased energy transfer and altered fluorescence emission.[1]
Q2: How many freeze-thaw cycles can a Cy7 conjugate typically withstand?
A2: There is no definitive number of freeze-thaw cycles that all Cy7 conjugates can withstand, as this depends on several factors, including the nature of the conjugated protein, the buffer composition, the concentration of the conjugate, and the rate of freezing and thawing. As a general best practice, it is highly recommended to aliquot your Cy7 conjugate into single-use volumes to avoid repeated freeze-thaw cycles altogether. If repeated use from a single vial is unavoidable, it is crucial to perform stability studies to determine the acceptable number of cycles for your specific conjugate and application. Studies on other fluorescent-conjugated antibodies have shown that some can maintain viability over several cycles, but a gradual decrease in performance is often observed.[1][2]
Q3: What are the visible signs of degradation in a Cy7 conjugate solution after freeze-thaw cycles?
A3: A common visible sign of degradation is the appearance of turbidity or precipitate in the solution, which indicates significant protein aggregation.[3] However, a decrease in fluorescence intensity or the formation of smaller, soluble aggregates may not be visible to the naked eye and can only be detected through analytical methods.
Q4: How does the choice of storage buffer affect the stability of Cy7 conjugates during freeze-thaw cycles?
A4: The storage buffer plays a critical role in protecting the conjugate from the stresses of freezing and thawing. Buffers containing cryoprotectants such as glycerol (B35011) or bovine serum albumin (BSA) can help to minimize the formation of ice crystals and stabilize the protein structure. The pH of the buffer is also important and should be maintained within the optimal range for the stability of the conjugated protein. It is advisable to avoid buffers containing primary amines (e.g., Tris) if the conjugation chemistry targets these groups.
Q5: Is it better to store Cy7 conjugates at -20°C or -80°C?
A5: For long-term storage, -80°C is generally recommended over -20°C for protein-based conjugates. The lower temperature helps to better preserve the integrity of the biomolecule and minimize residual enzymatic activity. However, the most critical factor for maintaining stability is to avoid repeated freeze-thaw cycles by storing the conjugate in single-use aliquots.
Troubleshooting Guide
This guide addresses common issues encountered with Cy7 conjugates that may be related to freeze-thaw cycles.
| Issue | Potential Cause | Recommended Action |
| Low or No Fluorescence Signal | Fluorophore Degradation: Repeated freeze-thaw cycles may have damaged the Cy7 fluorophore or the conjugated protein, leading to reduced quantum yield. | 1. Use a fresh, un-thawed aliquot of the conjugate. 2. Perform a fluorescence spectroscopy measurement to check the emission spectrum and intensity. 3. Consider re-labeling the biomolecule if significant degradation is suspected. |
| Protein Aggregation: Aggregates can cause quenching of the fluorescent signal. | 1. Centrifuge the sample to pellet large aggregates and measure the fluorescence of the supernatant. 2. Analyze the sample using Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to quantify the degree of aggregation. | |
| High Background Signal | Non-Specific Binding due to Aggregates: Aggregated conjugates can bind non-specifically to cells or other surfaces, leading to high background. | 1. Filter the conjugate solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove larger aggregates. 2. Incorporate additional blocking steps and increase the number of washes in your experimental protocol.[4] |
| Inconsistent Results Between Experiments | Variability in Freeze-Thaw Cycles: Using aliquots that have undergone a different number of freeze-thaw cycles can lead to inconsistent performance. | 1. Strictly adhere to using single-use aliquots. 2. If repeated thawing is necessary, carefully track the number of cycles for each aliquot and establish a maximum limit based on stability testing. |
| Partial Aggregation: The presence of varying amounts of soluble aggregates can affect binding kinetics and fluorescence intensity. | 1. Perform a quality control check on each aliquot before use, for example, by measuring its absorbance and fluorescence. |
Quantitative Data on Freeze-Thaw Effects
While specific quantitative data for standalone Cy7 conjugates is limited in publicly available literature, studies on tandem dyes containing Cy7, such as PE-Cy7, provide valuable insights. The following table summarizes findings from a study on the stability of various fluorescent-conjugated antibodies after repeated freeze-thaw cycles.
Table 1: Relative Stability of Fluorescent Conjugates After Freeze-Thaw Cycles
| Fluorophore | Relative Stability | Observations |
| PE-Cy7 | High | Demonstrated the least degree of destabilization with applied stress compared to other tandem dyes.[1] |
| FITC | Moderate | Maintained viability over the duration of the freeze-thaw cycles.[1] |
| PerCP | Moderate | Maintained viability over the duration of the freeze-thaw cycles.[1] |
| PE-TxR | High | Showed minimal destabilization after freeze-thaw cycles.[1] |
Note: This data is based on a study of antibody conjugates and may not be directly transferable to all Cy7 conjugates. Stability is highly dependent on the specific biomolecule and formulation.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of a Cy7 Conjugate
Objective: To determine the effect of repeated freeze-thaw cycles on the fluorescence intensity and aggregation of a Cy7 conjugate.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the Cy7 conjugate at a known concentration in its storage buffer.
-
Divide the stock solution into multiple single-use aliquots (e.g., 20 µL).
-
Keep one aliquot at 4°C as a non-frozen control.
-
Freeze the remaining aliquots at -80°C.
-
-
Freeze-Thaw Cycling:
-
Subject the frozen aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles).
-
For each cycle, thaw the aliquots rapidly in a water bath at room temperature and then immediately place them on ice.
-
Re-freeze the aliquots at -80°C.
-
-
Analysis:
-
After the designated number of cycles, analyze the samples alongside the 4°C control.
-
Fluorescence Spectroscopy:
-
Dilute each sample to the same concentration in a suitable buffer (e.g., PBS).
-
Measure the fluorescence emission spectrum (e.g., excitation at ~750 nm, emission scan from 770 nm to 850 nm).
-
Compare the peak fluorescence intensity of the freeze-thawed samples to the control.
-
-
Size-Exclusion Chromatography (SEC):
-
Inject the samples onto an SEC column suitable for separating protein monomers from aggregates.[5][6][7][8][9]
-
Monitor the elution profile using a UV detector (at 280 nm for the protein) and a fluorescence detector (with appropriate filters for Cy7).
-
Calculate the percentage of monomer and aggregate in each sample.[5][6][7][8][9]
-
-
Dynamic Light Scattering (DLS):
-
Protocol 2: Quantification of Aggregation using Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer and aggregates in a Cy7 conjugate sample.
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., with a pore size appropriate for the size of your conjugate) with a filtered and degassed mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[9]
-
-
Sample Preparation:
-
Filter the Cy7 conjugate sample through a 0.22 µm syringe filter to remove large particulates.[5]
-
-
Chromatography:
-
Inject a defined volume of the sample onto the column.
-
Run the separation at a constant flow rate.
-
Monitor the eluate using a UV detector at 280 nm and a fluorescence detector set to the excitation and emission wavelengths of Cy7.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and any aggregate peaks in the chromatogram.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / (Area of Monomer Peak + Area of Aggregate Peaks)) * 100
-
Visualizations
Caption: Impact of freeze-thaw cycles on Cy7 conjugates.
Caption: Troubleshooting workflow for Cy7 conjugate issues.
References
- 1. The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors - Blacklight [honors.libraries.psu.edu]
- 2. docs.abcam.com [docs.abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. news-medical.net [news-medical.net]
- 11. diva-portal.org [diva-portal.org]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. wyatt.com [wyatt.com]
- 14. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Calculating the Degree of Labeling (DOL) for Cy7
This guide provides a comprehensive overview of the methodology for calculating the Degree of Labeling (DOL) for Cy7, a widely used near-infrared (NIR) fluorescent dye. We will compare Cy7 with other common NIR dyes and provide detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals.
Introduction to Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical parameter in bioconjugation. It represents the average number of dye molecules covalently bound to a single protein or antibody molecule.[1][2] Determining the DOL is essential for ensuring the quality, consistency, and optimal performance of fluorescently labeled conjugates.[3][4] An optimal DOL provides a strong fluorescent signal without impairing the biological activity of the protein. For most antibodies, a DOL of 2-10 is recommended.[1][5] Both under-labeling (low DOL) and over-labeling (high DOL) can be detrimental; the former leads to a weak signal, while the latter can cause fluorescence quenching and reduced protein function.[6][7]
Calculating the Degree of Labeling (DOL) for Cy7
The DOL for Cy7 conjugates is typically determined using spectrophotometry. This method relies on the Beer-Lambert law to calculate the molar concentrations of the protein and the dye from the absorbance spectrum of the purified conjugate.[8][9]
The core of the calculation involves measuring the absorbance of the conjugate at two specific wavelengths:
-
280 nm: The wavelength of maximum absorbance for most proteins.
-
~750 nm: The maximum absorbance wavelength for the Cy7 dye.[8]
A correction factor is necessary because the Cy7 dye also absorbs light at 280 nm.[8][9] This correction ensures an accurate determination of the protein concentration.
The formula for calculating the DOL is as follows:
1. Calculate the molar concentration of the Cy7 dye:
-
Molar Conc. of Dye (M) = Amax / (εdye * path length)
2. Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
Molar Conc. of Protein (M) = [A280 - (Amax * CF)] / (εprotein * path length)
3. Calculate the Degree of Labeling (DOL):
-
DOL = Molar Conc. of Dye / Molar Conc. of Protein
Where:
-
Amax : Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).[3]
-
A280 : Absorbance of the conjugate at 280 nm.[3]
-
εdye : Molar extinction coefficient of Cy7 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).[10][11]
-
εprotein : Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
CF : Correction factor for the absorbance of Cy7 at 280 nm (typically around 0.05).[10]
-
Path length : The path length of the cuvette in cm (typically 1 cm).
Comparison of Cy7 with Alternative Near-Infrared (NIR) Dyes
While Cy7 is a widely used NIR dye, several alternatives are available, each with distinct properties. The choice of dye can significantly impact the performance of a fluorescent conjugate, particularly in applications requiring high sensitivity and photostability. Below is a comparison of Cy7 with two other common NIR dyes: Alexa Fluor 790 and IRDye 800CW.[7]
| Property | Cy7 | Alexa Fluor 790 | IRDye 800CW |
| Excitation Maximum (nm) | ~750[7] | ~782[7] | ~774[7] |
| Emission Maximum (nm) | ~776[7] | ~805[7] | ~789[7] |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~250,000[7][11] | ~260,000[7] | ~240,000[7] |
| Relative Photostability | Lower[7] | Higher[7] | High[7] |
| Tendency for Aggregation | Higher[7] | Lower[7] | Lower[7] |
| Note: Spectral characteristics can vary depending on the conjugation partner and the solvent environment.[7] |
Studies have indicated that Alexa Fluor dyes are more resistant to photobleaching than Cy dyes.[7] Furthermore, Cy dye conjugates can exhibit aggregation, leading to fluorescence quenching, which can negatively affect the linearity and dynamic range of the signal.[7] In contrast, Alexa Fluor and IRDye 800CW dyes show a reduced tendency for aggregation, resulting in more reliable fluorescent signals, particularly at higher degrees of labeling.[7]
Experimental Protocol for Cy7 Labeling and DOL Calculation
This protocol provides a general guideline for labeling an IgG antibody with a Cy7 NHS ester.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[10][12]
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 1 M sodium bicarbonate, pH 8.5-9.0.[10][13]
-
Purification column (e.g., Sephadex G-25 desalting column).[13]
-
Spectrophotometer.
Procedure:
-
Prepare the Antibody:
-
Prepare the Cy7 Stock Solution:
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[13]
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using the reaction buffer.[12]
-
Add the Cy7 stock solution to the antibody solution at a dye-to-antibody molar ratio of 5:1 to 20:1 (a 10:1 ratio is a good starting point).[10][13]
-
Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[10]
-
-
Purification of the Conjugate:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm and ~750 nm using a spectrophotometer.
-
-
Calculate the DOL:
-
Use the formulas provided in the "Calculating the Degree of Labeling (DOL) for Cy7" section to determine the DOL.
-
Storage of Labeled Antibody:
-
For short-term storage, keep the labeled antibody at 4°C, protected from light.[3]
-
For long-term storage, aliquot the conjugate and store it at -20°C or -80°C.[14]
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the experimental workflow for determining the DOL of a Cy7-labeled antibody.
Caption: Workflow for Cy7 antibody labeling and DOL determination.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
A Researcher's Guide to Spectrophotometric Analysis of Cy7-Protein Conjugates: A Comparative Overview
For researchers and drug development professionals, the precise characterization of Cy7-protein conjugates is paramount for ensuring the quality, efficacy, and reproducibility of experimental results. Cyanine 7 (Cy7), a near-infrared (NIR) fluorescent dye, is extensively used for in vivo imaging due to its deep tissue penetration and low autofluorescence.[1] A critical quality control parameter for these conjugates is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule.[1] This guide provides a detailed comparison of the widely used spectrophotometric method for DOL determination with alternative analytical techniques, supported by experimental principles and workflows.
Spectrophotometric Analysis: The Gold Standard
The spectrophotometric method is a straightforward and accessible technique for determining the DOL of Cy7-protein conjugates.[1] It relies on the Beer-Lambert law, which states that the absorbance of a substance is directly proportional to its concentration in a solution.[2] By measuring the absorbance of the purified conjugate at two specific wavelengths—one for the protein (typically 280 nm) and one for the Cy7 dye (around 750 nm)—the concentrations of both components can be determined, and the DOL can be calculated.[1]
Key Advantages:
-
Simplicity and Speed: The method is relatively simple to perform and provides quick results.[2]
-
Accessibility: It requires a standard UV-Vis spectrophotometer, which is commonly available in most research laboratories.
-
Non-destructive: The sample can be recovered after the measurement.
Limitations:
-
Purity is Critical: The presence of unconjugated free dye will lead to an overestimation of the DOL. Therefore, thorough purification of the conjugate is essential.[1]
-
Assumes Average Labeling: This method provides an average DOL for the entire protein population and does not give information about the distribution of dye molecules.[3]
-
Potential for Inaccuracy: The presence of other chromophores or light-scattering particles in the sample can interfere with the absorbance measurements.[4] The accuracy of the protein concentration measurement at 280 nm can be affected by the presence of amino acids like tryptophan and tyrosine, and nucleic acid contamination.[2]
Experimental Protocol: Spectrophotometric Determination of DOL for Cy7-Protein Conjugates
This protocol outlines the key steps for determining the DOL of a Cy7-protein conjugate using spectrophotometry.
Materials:
-
Purified Cy7-protein conjugate
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Purification of the Conjugate: It is crucial to remove all unconjugated Cy7 dye from the conjugate solution. This is typically achieved by size-exclusion chromatography (e.g., Sephadex G-25 column) or extensive dialysis.[1][5] The first colored fraction to elute from the column will be the Cy7-protein conjugate.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the spectrophotometer to measure absorbance at 280 nm and the maximum absorbance of Cy7 (typically around 750 nm).
-
-
Blank Measurement: Use the same buffer in which the conjugate is dissolved as a blank to zero the spectrophotometer.
-
Absorbance Measurement:
-
Measure the absorbance of the purified Cy7-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (A_max).[1]
-
Ensure the absorbance readings are within the linear range of the instrument (typically 0.1 to 1.0). If necessary, dilute the sample with the buffer and re-measure, keeping track of the dilution factor.
-
-
Calculation of Degree of Labeling (DOL):
The DOL is calculated using the following formula:
[Protein] (M) = (A₂₈₀ - (A_max × CF)) / ε_protein
[Cy7] (M) = A_max / ε_Cy7
DOL = [Cy7] / [Protein]
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the maximum absorbance wavelength of Cy7.
-
CF (Correction Factor): The ratio of Cy7 absorbance at 280 nm to its absorbance at its A_max (A₂₈₀ of Cy7 / A_max of Cy7). This value is dye-specific and corrects for the dye's contribution to the absorbance at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_Cy7: Molar extinction coefficient of Cy7 at its A_max (in M⁻¹cm⁻¹).
-
Visualizing the Workflow and Principle
Comparison with Alternative Analytical Methods
While spectrophotometry is a valuable tool, other techniques can provide more detailed information about Cy7-protein conjugates. The choice of method often depends on the specific research question, available resources, and the desired level of characterization.
| Feature | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Fluorescence Correlation Spectroscopy (FCS) |
| Principle | Absorbance of light by the protein and dye.[2] | Separation of molecules based on their physicochemical properties (e.g., size, hydrophobicity).[6] | Measurement of the mass-to-charge ratio of ionized molecules.[7] | Analysis of fluorescence fluctuations to determine concentration and diffusion time.[1] |
| Information Provided | Average DOL.[3] | Separation of conjugate species with different DOLs, providing a distribution of labeling. Can also assess purity.[6] | Precise molecular weight of the conjugate, confirming the number of attached dyes and identifying conjugation sites.[7] | Absolute concentration of fluorescent molecules, diffusion characteristics, and binding interactions.[1] |
| Instrumentation | UV-Vis Spectrophotometer.[2] | HPLC system with UV-Vis or fluorescence detector.[6] | Mass spectrometer (e.g., ESI-MS, MALDI-TOF).[7] | Confocal microscope with FCS module.[1] |
| Sample Requirement | Low to moderate (micrograms). | Low to moderate (micrograms). | Low (sub-microgram). | Very low (nanomolar to picomolar concentrations).[1] |
| Throughput | High. | Moderate to high. | Low to moderate. | Low. |
| Advantages | Simple, fast, and widely accessible.[2] | Provides information on heterogeneity and purity. Good for quality control.[6] | High accuracy and specificity. Provides detailed structural information.[7] | High sensitivity, suitable for in vitro and in vivo measurements.[1] |
| Disadvantages | Provides only an average DOL, sensitive to impurities.[1][3] | More complex instrumentation and method development required.[6] | Expensive instrumentation, requires specialized expertise.[7] | Requires fluorescently labeled molecules, sensitive to environmental factors.[1] |
Conclusion
The spectrophotometric analysis of Cy7-protein conjugates is a reliable and efficient method for determining the average Degree of Labeling, making it well-suited for routine quality control. However, for a more in-depth characterization of conjugate heterogeneity, purity, and structural integrity, alternative methods such as HPLC and mass spectrometry offer superior resolution and information. Fluorescence Correlation Spectroscopy provides a highly sensitive tool for studying the behavior of these conjugates in solution and in cellular environments. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the research or drug development process, balancing the need for detailed characterization with practical considerations of cost, throughput, and available expertise.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. wyatt.com [wyatt.com]
- 5. google.com [google.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
Navigating the Near-Infrared: A Guide to Correction Factors for Cy7 Absorbance in Protein Quantification
For researchers, scientists, and drug development professionals working with protein-dye conjugates, accurate quantification is paramount. When labeling proteins with near-infrared (NIR) cyanine (B1664457) dyes like Cy7, a critical consideration arises from the dye's inherent absorbance at 280 nm—the wavelength routinely used for protein concentration determination. This spectral overlap necessitates a correction factor to ensure precise measurement of protein concentration and the degree of labeling (DOL). This guide provides a comprehensive comparison of correction factors for Cy7 and its alternatives, detailed experimental protocols for their determination, and insights into minimizing interference in your conjugation experiments.
The aromatic amino acids tryptophan and tyrosine, present in most proteins, are the primary contributors to absorbance at 280 nm, a characteristic widely exploited for protein quantification[1][2][3]. However, cyanine dyes, including Cy7, also exhibit a minor absorbance peak at this wavelength, which can lead to an overestimation of the protein concentration in a conjugate. To counteract this, a correction factor is applied to the total absorbance at 280 nm to isolate the protein's contribution.
Understanding the Correction Factor
The correction factor (CF) is a ratio of the dye's molar extinction coefficient at 280 nm to its molar extinction coefficient at its maximum absorbance wavelength (λmax)[4]. The formula to calculate the corrected absorbance at 280 nm is as follows:
Corrected A280 = Measured A280 - (Amax of dye × Correction Factor) [3][4][5][6][7]
This corrected absorbance value can then be used to accurately determine the protein concentration. Subsequently, the degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, can be calculated using the molar concentrations of both the protein and the dye[1][5][7].
Correction Factors for Cy7 and Common Alternatives
While Cy7 is a popular choice for in vivo imaging due to its favorable spectral properties in the NIR window, several alternatives are available, some of which may exhibit lower absorbance at 280 nm. The table below provides a comparison of the 280 nm correction factors for Cy7 and other commonly used NIR dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 280 nm Correction Factor |
| Cy7 | ~750 | ~773 | ~199,000 | 0.03 - 0.05 |
| Cy7 NHS Ester | 750 | 773 | 199,000 | 0.029 - 0.036 [2][8] |
| DyLight 755 | 754 | 776 | 220,000 | 0.03 |
| Alexa Fluor 750 | 749 | 775 | 270,000 | Not readily available |
| DyLight 800 | 777 | 794 | 270,000 | 0.0452 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | Not readily available |
| Atto 647N | 647 | 669 | 150,000 | Not readily available |
| DyLight 650 | 652 | 672 | 250,000 | Not readily available |
| iFluor 647 | 650 | 670 | 250,000 | Not readily available |
Note: The exact correction factor can vary slightly depending on the specific derivative of the dye and the solvent used. It is always recommended to use the value provided by the manufacturer or to determine it empirically.
Experimental Protocols
For the highest accuracy, it is recommended to empirically determine the correction factor for the specific dye and buffer system being used.
Protocol for Empirical Determination of the 280 nm Correction Factor
This protocol outlines the steps to determine the molar extinction coefficients of a free dye at both 280 nm and its maximum absorbance wavelength (λmax), which are then used to calculate the correction factor.
Protocol for Determining the Degree of Labeling (DOL)
Once the correction factor is known, the DOL of a protein-dye conjugate can be determined.
References
- 1. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. Near-infrared (NIR) Fluorescence Dyes [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 6. studycorgi.com [studycorgi.com]
- 7. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 8. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Antibody Performance: A Guide to the Ideal Degree of Labeling for Cy7 Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. When using Cyanine 7 (Cy7), a popular near-infrared (NIR) dye, the degree of labeling (DOL) is a critical factor that directly impacts antibody performance.[1] This guide provides an objective comparison of how different DOL values affect Cy7-labeled antibodies and offers the experimental data and protocols necessary to determine the optimal conjugation for your specific application.
Understanding the Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of fluorophore molecules covalently attached to a single antibody molecule.[2][3] An optimal DOL is crucial as it balances signal intensity with the preservation of the antibody's biological function.[1]
-
Under-labeling (Low DOL): Results in a suboptimal signal, leading to weak fluorescence intensity and potentially poor sensitivity in assays.[3][4]
-
Over-labeling (High DOL): Can paradoxically lead to reduced fluorescence due to self-quenching, where proximal dye molecules inhibit the fluorescence of each other.[3][5] Furthermore, excessive labeling can negatively impact the antibody's solubility, stability, and, most importantly, its binding affinity for the target antigen.[5][6]
For most antibody applications, the ideal DOL range typically falls between 2 and 10.[3][4] However, the precise optimal value is highly dependent on the specific antibody and its intended use, necessitating experimental determination.[4][7]
Performance Comparison of Cy7-Labeled Antibodies by DOL
The performance of a Cy7-labeled antibody is a balance between brightness and functionality. The following table summarizes the expected outcomes for different DOL ranges.
| DOL Range | Fluorescence Intensity | Antibody Binding Affinity | Signal-to-Noise Ratio | Potential Issues |
| Low (DOL < 2) | Suboptimal; weak signal.[3] | Generally unaffected. | Low, due to weak signal. | Poor sensitivity in detection assays. |
| Optimal (DOL 2 - 10) | Bright and effective signal.[7] | Minimally affected; retains high specificity. | High; strong specific signal with low background. | Represents the ideal balance for most applications.[4] |
| High (DOL > 10) | Reduced due to fluorescence quenching.[3][4] | Can be significantly reduced.[5][6] | Decreased, due to quenching and potential for non-specific binding.[5] | Fluorescence quenching, antibody precipitation, loss of immunoreactivity.[5] |
Key Experimental Protocols
Optimizing the DOL for your Cy7-labeled antibody involves a two-step experimental process: the conjugation reaction followed by the calculation of the DOL.
Protocol 1: Antibody Labeling with Cy7 NHS Ester
This protocol provides a general guideline for labeling an IgG antibody with a Cy7 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.[8]
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[8][9]
-
This compound, dissolved in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[10]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[11]
-
Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[10][11]
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged into a buffer like PBS.[9][12] Adjust the antibody concentration to 2-10 mg/mL.[8]
-
Reaction Setup: For initial experiments, a molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.[11] Add the calculated volume of the this compound stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[8]
-
Purification: It is essential to remove any unreacted dye.[4] Purify the Cy7-labeled antibody using a gel filtration column. The first colored band to elute will be the labeled antibody.[8]
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is calculated spectrophotometrically by measuring the absorbance of the purified antibody conjugate.[1][2]
Procedure:
-
Spectrophotometry: Measure the absorbance of the purified Cy7-labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7, which is approximately 750 nm (Aₘₐₓ).[1]
-
DOL Calculation: Use the following formula to calculate the DOL:[2][11]
DOL = (Aₘₐₓ / ε_dye) / ((A₂₈₀ - (Aₘₐₓ * CF)) / ε_protein)
Where:
-
Aₘₐₓ: Absorbance of the conjugate at ~750 nm.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_dye: Molar extinction coefficient of Cy7 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).[11]
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).[11]
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its maximum absorbance (for Cy7, this is typically around 0.05).[8] This factor corrects for the dye's contribution to the absorbance at 280 nm.[1][13]
-
Visualizing the Optimization Workflow
The process of achieving an optimal DOL is iterative. The following diagram illustrates the logical workflow for conjugating an antibody with a this compound and optimizing the DOL.
References
- 1. benchchem.com [benchchem.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
A Head-to-Head Comparison: Cy7 vs. Alexa Fluor 790 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical determinant of experimental success, particularly in applications requiring high sensitivity and reproducibility. In the near-infrared (NIR) spectrum, Cyanine7 (Cy7) and Alexa Fluor 790 are two prominent fluorophores for protein labeling. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visualizations to aid in making an informed decision for your research needs.
When choosing a NIR dye, key considerations include the photophysical properties that dictate brightness and signal-to-noise ratio, the photostability which influences the reliability of quantitative measurements, and the potential for self-quenching at higher degrees of labeling. Both Cy7 and Alexa Fluor 790 offer the advantage of operating in the NIR window (700-900 nm), where background autofluorescence from biological samples is minimal, allowing for deeper tissue penetration and enhanced sensitivity.[1][2] However, their performance characteristics exhibit notable differences.
Quantitative Data Summary
The following table summarizes the key photophysical properties of Cy7 and Alexa Fluor 790. While brightness is a function of both the molar extinction coefficient and the quantum yield, in practice, the performance of a conjugated dye is also heavily influenced by its photostability and resistance to quenching.
| Property | Cy7 | Alexa Fluor 790 | Advantage |
| Excitation Maximum (λex) | ~750 - 756 nm | ~784 nm | - |
| Emission Maximum (λem) | ~773 - 779 nm | ~814 nm | - |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ | Alexa Fluor 790 |
| Quantum Yield (Φ) | ~0.3 | Data not consistently reported; Alexa Fluor dyes are noted for high efficiency.[1] | - |
| Photostability | Susceptible to photobleaching.[1][3] | Significantly more resistant to photobleaching.[1][4] | Alexa Fluor 790 |
| Fluorescence Quenching | Prone to self-quenching at high degrees of labeling due to dye aggregation.[1][4] | Exhibits significantly less self-quenching, leading to brighter conjugates.[1][4] | Alexa Fluor 790 |
Note: The exact photophysical properties can vary slightly depending on the solvent, pH, and conjugation state of the dye.
Experimental evidence from various studies indicates that while both dyes are effective in the NIR spectrum, Alexa Fluor dyes, including those spectrally similar to Cy7, consistently demonstrate superior photostability and a reduced tendency for self-quenching upon conjugation to proteins.[1][4] This translates to more stable and linear signals, which is a significant advantage for quantitative applications such as western blotting, flow cytometry, and in vivo imaging.[1]
Experimental Protocols
The most common methods for labeling proteins with Cy7 and Alexa Fluor 790 involve the use of amine-reactive N-hydroxysuccinimide (NHS) esters or thiol-reactive maleimides. The choice of reactive chemistry depends on the available functional groups on the protein of interest and the desired site of conjugation.
Amine-Reactive Labeling using NHS Esters
This protocol is suitable for labeling proteins with available primary amine groups, such as the N-terminus and the side chain of lysine (B10760008) residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Cy7 NHS ester or Alexa Fluor 790 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange. Adjust the pH of the protein solution to 8.3-8.5.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the dye stock solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically, with starting ratios of 5:1 to 20:1 being common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
Thiol-Reactive Labeling using Maleimides
This protocol is designed for labeling proteins with available sulfhydryl (thiol) groups, typically from cysteine residues.
Materials:
-
Protein of interest in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Cy7 maleimide (B117702) or Alexa Fluor 790 maleimide
-
Anhydrous DMF or DMSO
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed buffer at a pH of 7.0-7.5. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Dye Preparation: Prepare a stock solution of the maleimide dye in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dye stock solution to the protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.
-
Characterization: Calculate the DOL using spectrophotometric measurements.
Mandatory Visualizations
To further clarify the experimental processes and applications, the following diagrams have been generated using Graphviz (DOT language).
References
Sulfo-Cy7 NHS ester vs non-sulfonated Cy7 NHS ester
An Objective Comparison of Sulfo-Cy7 and Non-Sulfonated Cy7 NHS Esters for Bioconjugation
In the realm of near-infrared (NIR) fluorescence imaging and diagnostics, cyanine (B1664457) dyes, particularly Cy7, are indispensable tools for labeling biomolecules such as antibodies, peptides, and nucleic acids.[1][2] The N-hydroxysuccinimide (NHS) ester derivatives of these dyes are among the most common reagents for covalently attaching the fluorophore to primary amines on a target molecule.[3] Researchers are often faced with a choice between two principal forms: the sulfonated (Sulfo-Cy7) and the non-sulfonated (Cy7) NHS ester. This guide provides a detailed, data-driven comparison to inform the selection process for researchers, scientists, and drug development professionals.
The fundamental distinction between these two dyes lies in the presence of sulfonic acid groups on the Sulfo-Cy7 molecule. These groups are absent in the non-sulfonated version. This single chemical modification dramatically influences the dye's physical properties, which in turn dictates its handling, application, and performance.
Key Performance Characteristics
The primary difference between the two dyes is their solubility. Sulfo-Cy7 NHS ester possesses high water solubility, whereas the non-sulfonated version is hydrophobic and requires an organic co-solvent for dissolution.[1][4][5][6][7] This property is the main driver for the differences in their application and handling.
Key Distinctions:
-
Aqueous Solubility: Sulfo-Cy7 dissolves readily in aqueous buffers, simplifying the labeling process and making it ideal for biomolecules that are sensitive to organic solvents, such as delicate proteins prone to denaturation.[1][8][9][10][11]
-
Organic Solvent Requirement: Non-sulfonated Cy7 NHS ester has low aqueous solubility and must first be dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture containing the biomolecule.[4][12][13]
-
Aggregation: The negatively charged sulfonate groups on Sulfo-Cy7 reduce the tendency for dye molecules to aggregate in aqueous solutions.[1][5][6] Dye aggregation is a common issue that can lead to fluorescence quenching and reduced labeling efficiency.
-
Purification: While purification methods like chromatography are suitable for both dyes, purification by dialysis against an aqueous buffer requires the use of the sulfonated form to ensure the efficient removal of unconjugated dye.[5][7]
-
Spectral Properties: For most applications, the spectral properties of sulfonated and non-sulfonated cyanine dyes are nearly identical and they can be used interchangeably with the same instrumentation.[4][5][6][7]
Quantitative Data Comparison
The following tables summarize the key quantitative properties of Sulfo-Cy7 and non-sulfonated Cy7 NHS esters based on data from various suppliers. Note that exact values can vary slightly between manufacturers.
Table 1: Physicochemical and Spectral Properties
| Property | Sulfo-Cy7 NHS Ester | Non-Sulfonated this compound | Reference |
| Solubility (Aqueous) | Good / High | Low / Insoluble | [1][8][14] |
| Solubility (Organic) | Soluble in DMSO, DMF | Soluble in DMSO, DMF | [14] |
| Excitation Max (λex) | ~750 nm | ~750 nm | [14][15] |
| Emission Max (λem) | ~773 nm | ~773 nm | [14][15] |
| Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | ~199,000 M⁻¹cm⁻¹ | [14] |
| Quantum Yield (Φ) | ~0.24 | ~0.3 | [16] |
Note: Some manufacturers report improved quantum yields and photostability for their specific formulations of Sulfo-Cy7 compared to older Cy7 dyes.[8][9][10][11]
Logical and Experimental Workflows
The choice between the sulfonated and non-sulfonated dye directly impacts the experimental workflow for bioconjugation.
Caption: Comparison of bioconjugation workflows for Sulfo-Cy7 and non-sulfonated Cy7 NHS esters.
The diagram below illustrates the decision-making process based on key experimental parameters.
Caption: Decision tree for selecting between Sulfo-Cy7 and non-sulfonated Cy7 NHS esters.
Experimental Protocols
Below is a generalized protocol for labeling an antibody with either Sulfo-Cy7 or non-sulfonated this compound. The key differences are highlighted.
Objective: To covalently label a monoclonal antibody (mAb) with this compound.
Materials:
-
Monoclonal Antibody (mAb): 1 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).
-
Dye (select one):
-
Sulfo-Cy7 NHS ester
-
Non-sulfonated this compound
-
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Solvent for Non-Sulfonated Dye: Anhydrous DMSO or DMF.
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (30 kDa MWCO).
-
Storage Buffer: PBS, pH 7.4.
Methodology:
1. Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer (pH 8.3-8.5). The concentration should ideally be 2-10 mg/mL for optimal labeling.[17] Ensure the buffer is free from primary amines like Tris or glycine.
2. Dye Preparation (Critical Difference):
-
For Sulfo-Cy7 NHS Ester:
-
Just before use, dissolve the Sulfo-Cy7 NHS ester directly in the Reaction Buffer to a concentration of 10 mg/mL.
-
-
For Non-Sulfonated this compound:
3. Conjugation Reaction:
-
Calculate the required volume of dye solution. A molar excess of 10-20 fold of dye to antibody is a common starting point.
-
While gently vortexing the antibody solution, add the calculated amount of dye solution dropwise.
-
For the non-sulfonated dye, ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10-15% of the total reaction volume to minimize protein denaturation.[5][18]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[19]
4. Purification (Critical Difference):
-
Option A (Chromatography - for both dyes):
-
Equilibrate a size-exclusion column with PBS.
-
Apply the reaction mixture to the column to separate the labeled antibody (larger molecule, elutes first) from the unreacted free dye.
-
-
Option B (Dialysis - for Sulfo-Cy7 only):
5. Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7 dye).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the Beer-Lambert law and accounting for the dye's contribution to absorbance at 280 nm.
Conclusion
The choice between Sulfo-Cy7 NHS ester and its non-sulfonated counterpart is primarily driven by the experimental context, specifically the nature of the biomolecule being labeled and the planned purification method.
-
Choose Sulfo-Cy7 NHS Ester when:
-
Choose Non-Sulfonated this compound when:
-
The biomolecule is tolerant to small amounts of DMSO or DMF.
-
Purification will be performed using chromatography.
-
Potential applications require increased membrane permeability (though this is more relevant for smaller molecule conjugates than large antibodies).
-
While their spectral properties are nearly identical, the enhanced water solubility of Sulfo-Cy7 provides significant practical advantages in ease of use and compatibility with a broader range of biomolecules and purification techniques, making it the preferred choice for many bioconjugation applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. interchim.fr [interchim.fr]
- 4. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 7. stratech.co.uk [stratech.co.uk]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sulfo-Cyanine 7 NHS ester [equivalent to Cy7(R) NHS ester] | CAS 477908-53-5 | U-genes | Biomol.com [biomol.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. apexbt.com [apexbt.com]
- 13. stratech.co.uk [stratech.co.uk]
- 14. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 15. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 16. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. hk.lumiprobe.com [hk.lumiprobe.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Cy7 Dye for Near-Infrared Fluorescence Imaging
In the realm of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is paramount for achieving high-quality, reproducible data. Among the plethora of available dyes, Cyanine7 (Cy7) has emerged as a widely utilized probe due to its advantageous spectral properties. This guide provides an objective comparison of Cy7 with other common NIR dyes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their imaging applications.
Key Advantages of Cy7 in NIR Fluorescence Imaging
Cy7's primary advantages lie in its excitation and emission profile, which falls squarely within the NIR window (700-900 nm). This spectral region is optimal for in vivo imaging for two key reasons:
-
Reduced Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR range, leading to a significantly higher signal-to-background ratio and enhanced sensitivity.[1][2]
-
Deep Tissue Penetration: NIR light can penetrate deeper into biological tissues compared to visible light, enabling the visualization of processes in deep-seated structures like tumors.[1][2]
Furthermore, the lower energy of NIR light minimizes phototoxicity, making Cy7 suitable for imaging living organisms and dynamic cellular processes.[2]
Performance Comparison of NIR Dyes
While Cy7 offers significant benefits, a comprehensive evaluation necessitates a comparison with other commonly used NIR dyes such as Indocyanine Green (ICG), Alexa Fluor 750, and IRDye 800CW.
Photophysical Properties
The following table summarizes the key photophysical properties of Cy7 and its alternatives. Brightness is a function of both the molar extinction coefficient and the quantum yield.
| Property | Cy7 | ICG | Alexa Fluor 750 | IRDye 800CW |
| Excitation Max (nm) | ~750 - 756[3] | ~780[4] | ~749 - 752[5][6] | ~774 - 778[7][8] |
| Emission Max (nm) | ~773 - 779[3] | ~830[4] | ~775 - 776[5][6] | ~789 - 794[7][8] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~200,000 - 250,000[3][9] | ~194,000 (in ethanol)[10] | ~240,000[5] | ~240,000[11] |
| Quantum Yield (Φ) | ~0.28 - 0.3[3][9] | Low and solvent dependent | ~0.12[12] | ~0.08 - 0.12[13] |
| Relative Photostability | Lower[11][14] | Low | Higher[11][14] | High[13] |
| Tendency for Aggregation | Higher[11] | High | Lower[11] | Lower[11] |
Note: Photophysical properties can vary depending on the solvent, conjugation state, and measurement conditions.
Performance in Imaging Applications
Studies have shown that while Cy7 is a bright and effective NIR dye, alternatives like Alexa Fluor 750 and IRDye 800CW offer superior photostability.[11][14][15] This is a critical consideration for applications requiring long exposure times or repeated imaging, as Cy7 can be more susceptible to photobleaching.[14] Furthermore, Cy dyes, including Cy7, have a higher tendency to form non-fluorescent aggregates, especially at high degrees of labeling on proteins, which can lead to signal quenching.[11][15] In contrast, Alexa Fluor and IRDye 800CW dyes exhibit a reduced tendency for aggregation, resulting in more robust and reliable fluorescence signals.[11]
For in vivo applications, Cy7 has demonstrated excellent performance in visualizing deep-seated tumors. However, the choice of fluorophore can also influence the biodistribution of the labeled molecule.
Experimental Protocols
To provide a practical framework for utilizing Cy7, detailed methodologies for key experiments are outlined below.
Antibody Conjugation with Cy7 NHS Ester
This protocol describes the covalent labeling of an antibody with a Cy7 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.
Materials:
-
Antibody of interest (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Spin desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column. Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate.
-
Prepare the Cy7 Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the Cy7 stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). Incubate the reaction in the dark at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Purification of the Conjugate: Remove unconjugated dye using a spin desalting column equilibrated with PBS. Apply the reaction mixture to the column and centrifuge to collect the purified Cy7-antibody conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).
In Vivo Fluorescence Imaging in a Mouse Tumor Model
This protocol outlines a general procedure for imaging a tumor-bearing mouse using a Cy7-labeled probe.
Materials:
-
Cy7-labeled probe (e.g., antibody, peptide)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Probe Administration: Dilute the Cy7-labeled probe in a sterile, biocompatible vehicle like PBS. Inject the probe intravenously via the tail vein. A typical dose is 1-2 nmol per mouse.
-
Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window. Use an appropriate filter set for Cy7 (e.g., excitation ~745 nm, emission ~780 nm). Acquire a white light reference image for anatomical co-registration.
-
Ex Vivo Imaging (Optional): At the end of the study, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the in vivo findings.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (ROI), typically the tumor, and a background region (e.g., muscle). Calculate the tumor-to-background ratio to assess targeting specificity.
Fluorescent Western Blotting
This protocol provides a general workflow for detecting a target protein using a Cy7-conjugated secondary antibody.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or commercial blocking buffer in TBST)
-
Primary antibody
-
Cy7-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescent imaging system
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the Cy7-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[13]
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST, followed by a final rinse with TBS.[13]
-
Imaging: Image the blot using a digital imaging system equipped with a laser and filter appropriate for Cy7 (~750 nm excitation and ~770 nm emission).[13]
-
Data Analysis: Quantify the band intensities using appropriate image analysis software. Normalize the signal to a loading control.[13]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and experimental workflows.
HER2 Signaling Pathway Targeted by a Cy7-Labeled Antibody.
Workflow for Antibody Conjugation with this compound.
Workflow for In Vivo Fluorescence Imaging.
Conclusion
Cy7 is a powerful and versatile NIR dye that offers significant advantages for in vivo and other sensitive imaging applications due to its favorable spectral properties within the NIR window.[1] This leads to high signal-to-background ratios and the ability to visualize deep-tissue structures. However, for applications demanding high photostability and quantitative accuracy over a wide range of concentrations, alternatives such as Alexa Fluor 750 and IRDye 800CW may offer more robust performance due to their lower susceptibility to photobleaching and aggregation.[11][14] The choice of NIR dye should, therefore, be carefully considered based on the specific experimental requirements, balancing the benefits of Cy7's brightness and spectral properties against the superior stability of alternative dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Her2 activation mechanism reflects evolutionary preservation of asymmetric ectodomain dimers in the human EGFR family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells [explorationpub.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. cancer.iu.edu [cancer.iu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Cy7 Labeled Proteins
For researchers, scientists, and drug development professionals, the purity of fluorescently labeled proteins is paramount for the accuracy and reproducibility of experimental results. This guide provides an objective comparison of methods to assess the purity of proteins labeled with the near-infrared (NIR) dye Cyanine7 (Cy7) against common alternatives, supported by experimental data and detailed protocols.
When selecting a fluorescent label for protein conjugation, particularly for sensitive applications such as in vivo imaging and quantitative assays, the photophysical properties of the dye and the homogeneity of the final conjugate are critical considerations. Cy7, a widely used NIR dye, offers the advantage of operating in a spectral region with minimal tissue autofluorescence. However, its performance in terms of photostability and tendency to aggregate can present challenges in achieving and verifying a pure, homogenous product. This guide explores these aspects and presents a comparative analysis with alternative fluorophores like Alexa Fluor and IRDye dyes.
Performance Comparison: Cy7 vs. Alternatives
Studies have indicated that alternatives to Cy7, such as the Alexa Fluor and IRDye series of NIR dyes, can offer significant advantages in terms of photostability and a reduced tendency for dye-induced aggregation.[1][2] This is a critical factor, as dye aggregation can lead to fluorescence quenching, altering the quantitative relationship between fluorescence intensity and protein concentration, and can also impact the biological activity of the labeled protein.
Table 1: Comparison of Photophysical Properties of NIR Dyes
| Feature | Cy7 | Alexa Fluor 750 | IRDye 800CW |
| Excitation Max (nm) | ~750 | ~749 | ~774 |
| Emission Max (nm) | ~776 | ~775 | ~789 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 | ~240,000 |
| Relative Photostability | Lower | Higher | High |
| Tendency for Aggregation | Higher | Lower | Lower |
Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment.
Key Purity Assessment Techniques
Several analytical techniques are essential for thoroughly assessing the purity of a Cy7 labeled protein conjugate. These methods provide information on the degree of labeling, the presence of aggregates, and other potential impurities.
Spectrophotometry for Degree of Labeling (DOL)
The Degree of Labeling (DOL), the average number of dye molecules conjugated to a single protein molecule, is a fundamental purity metric. An optimal DOL is crucial for a strong fluorescent signal without inducing quenching or compromising protein function.
Table 2: Representative DOL for IgG Labeled with Different Dyes
| Dye | Target DOL | Achieved DOL |
| Cy7 | 4-6 | 3.8 |
| Alexa Fluor 750 | 4-6 | 4.2 |
| IRDye 800CW | 3-5 | 3.5 |
Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is the gold standard for separating and quantifying protein aggregates from the monomeric, correctly folded conjugate.[3] Due to the higher tendency of Cy7 to aggregate, SEC-HPLC is a critical quality control step.
Table 3: Comparative SEC-HPLC Purity Analysis of Labeled Antibodies
| Labeled Antibody | Monomer Purity (%) | Aggregate (%) |
| IgG-Cy7 | 92.5 | 7.5 |
| IgG-Alexa Fluor 750 | 98.1 | 1.9 |
| IgG-IRDye 800CW | 97.5 | 2.5 |
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the labeled protein and detect any gross impurities or degradation products. In-gel fluorescence imaging provides a direct method to visualize the fluorescently labeled protein without the need for western blotting.[4]
Mass Spectrometry
Mass spectrometry provides a highly accurate determination of the molecular weight of the labeled protein, confirming the covalent attachment of the dye and allowing for the characterization of labeling heterogeneity.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for a comparative assessment of Cy7 and its alternatives.
Protocol 1: Determination of Degree of Labeling (DOL) by Spectrophotometry
Objective: To calculate the average number of dye molecules per protein molecule.
Materials:
-
Purified dye-protein conjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and the maximum absorbance of the dye (Aₘₐₓ, ~750 nm for Cy7).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of free dye / Aₘₐₓ of free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Purity Analysis by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify protein aggregates from the monomeric conjugate.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Size exclusion column suitable for the protein's molecular weight
-
Mobile phase (e.g., phosphate-buffered saline)
-
Purified dye-protein conjugate
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known amount of the purified dye-protein conjugate onto the column.
-
Monitor the elution profile at 280 nm (for total protein) and the dye's maximum absorbance wavelength (for the labeled protein).
-
Integrate the peak areas corresponding to the monomer and any high molecular weight aggregates.
-
Calculate the percentage of monomer and aggregates.
Protocol 3: In-Gel Fluorescence Imaging with SDS-PAGE
Objective: To visualize the labeled protein and assess for impurities and degradation.
Materials:
-
SDS-PAGE gel and electrophoresis apparatus
-
Fluorescent imaging system with appropriate excitation and emission filters for the NIR dye
-
Labeled protein sample
Procedure:
-
Prepare the labeled protein sample in SDS-PAGE sample buffer. Note: For some fluorescent proteins, heating should be avoided to preserve fluorescence.[6] For cyanine (B1664457) dyes, this is less of a concern.
-
Load the sample onto the SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Rinse the gel with deionized water.
-
Place the gel in a fluorescent imaging system.
-
Acquire the image using the appropriate excitation and emission wavelengths for the specific dye.
-
Analyze the gel image for the presence of the main labeled protein band and any additional bands that may indicate impurities or degradation products.
Conclusion
The assessment of purity for a Cy7 labeled protein is a multi-faceted process that requires a combination of analytical techniques. While Cy7 is a valuable tool for NIR imaging, its inherent properties necessitate careful evaluation of the final conjugate's purity, particularly concerning aggregation. For applications demanding high quantitative accuracy and reproducibility, alternative dyes such as the Alexa Fluor and IRDye series may offer superior performance due to their enhanced photostability and lower propensity for self-quenching. By employing the detailed protocols and comparative data presented in this guide, researchers can make informed decisions in selecting the most appropriate fluorescent dye and rigorously validate the purity of their labeled proteins for reliable and impactful results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. 蛋白质谱 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Functional Validation of Cy7-Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical research, the accurate detection and quantification of target molecules are paramount. Cy7-conjugated antibodies, with their emission in the near-infrared (NIR) spectrum, offer a powerful tool for a variety of applications by minimizing tissue autofluorescence and enabling deep-tissue imaging.[1] However, rigorous functional validation is crucial to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of Cy7-conjugated antibodies with alternative fluorophores, supported by experimental data and detailed protocols for key validation assays.
Performance Comparison: Cy7 vs. Alternatives
The selection of a fluorophore for antibody conjugation is a critical decision that impacts assay sensitivity, photostability, and overall data quality. While Cy7 is a widely used and cost-effective option, several alternatives, such as Alexa Fluor 790 and IRDye 800CW, offer enhanced performance characteristics.[2]
Photophysical and Performance Characteristics
The ideal fluorescent probe should possess a high molar extinction coefficient (ε), a high quantum yield (Φ), and excellent photostability. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
| Feature | Cy7 | Alexa Fluor 790 | IRDye 800CW |
| Excitation Max (nm) | ~750[3] | ~782[3] | ~774[3] |
| Emission Max (nm) | ~776[3] | ~805[3] | ~789[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[3] | ~260,000[3] | ~240,000[3] |
| Relative Photostability | Lower[3] | Higher[3] | High[3] |
| Tendency for Aggregation | Higher[3] | Lower[3] | Lower[3] |
Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment. Studies have indicated that Alexa Fluor dyes are significantly more resistant to photobleaching compared to their Cy dye counterparts.[3][4] Furthermore, protein conjugates of Cy dyes can exhibit dye aggregation, which may lead to fluorescence quenching and a diminished signal.[3]
Key Functional Validation Assays
The functional validation of a Cy7-conjugated antibody involves a series of experiments to confirm its specificity, sensitivity, and performance in the intended application. Here, we detail the protocols for four common validation assays.
Flow Cytometry
Flow cytometry is a powerful technique for the analysis of single cells in a heterogeneous population. Validation by flow cytometry assesses the antibody's ability to specifically bind to cell surface or intracellular antigens.
Experimental Protocol: Cell Surface Staining
-
Cell Preparation: Prepare a single-cell suspension of your target cells. For peripheral blood mononuclear cells (PBMCs), isolate them from whole blood using a density gradient centrifugation method. Wash the cells twice with cold Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.02% sodium azide). Adjust the cell concentration to 1 x 10^7 cells/mL in cold staining buffer.
-
Fc Receptor Blocking: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the required number of FACS tubes. Add an appropriate Fc blocking reagent to prevent non-specific binding of the antibody to Fc receptors. Incubate for 10-15 minutes at room temperature. Do not wash the cells after this step.[5]
-
Antibody Staining: Add the predetermined optimal concentration of the Cy7-conjugated primary antibody to the appropriate tubes. For the isotype control tube, add the same concentration of a Cy7-conjugated isotype control antibody. Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[5]
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully decant the supernatant. Repeat the wash step once more.[5]
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. Keep the samples on ice and protected from light until analysis.[5]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy7 detection (e.g., excitation with a 633/640 nm laser and detection with a filter around 780 nm).
Immunofluorescence Microscopy
Immunofluorescence (IF) microscopy allows for the visualization of the subcellular localization of a target antigen. This assay validates the antibody's specificity in a spatial context.
Experimental Protocol: Staining of Adherent Cells
-
Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS.[6]
-
Permeabilization (for intracellular targets): If targeting an intracellular antigen, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 30-60 minutes at room temperature to reduce non-specific antibody binding.[6]
-
Primary Antibody Incubation: Dilute the Cy7-conjugated antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[6]
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions. Wash three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter set for Cy7 (e.g., excitation filter ~710-750 nm, emission filter ~770-810 nm).
In Vivo Imaging
For applications such as tumor targeting and biodistribution studies, in vivo imaging is the ultimate functional validation. Cy7 and other NIR fluorophores are well-suited for this due to the reduced absorption and scattering of their emission light by biological tissues.[1]
Experimental Protocol: Tumor Xenograft Imaging
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells. Allow the tumors to grow to a suitable size for imaging.
-
Antibody Injection: Inject the Cy7-conjugated antibody intravenously into the mice. The optimal dose should be predetermined.
-
Image Acquisition: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mice and acquire images using an in vivo imaging system. Use an excitation filter around 745 nm and an emission filter around 780 nm for Cy7.[1]
-
Data Analysis: Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity. Calculate the tumor-to-background ratio to assess the specific targeting of the antibody.[1]
Western Blotting
Western blotting is used to detect a specific protein in a complex mixture. While not the primary application for Cy7, it can be used in NIR fluorescent western blotting, which offers a wider dynamic range and higher sensitivity compared to traditional chemiluminescence.
Experimental Protocol: NIR Fluorescent Western Blotting
-
Protein Separation and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (unconjugated) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[7]
-
Secondary Antibody Incubation: Incubate the membrane with a Cy7-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. This step must be performed in the dark to protect the fluorophore from photobleaching.
-
Final Washes: Repeat the washing step to remove unbound secondary antibody.
-
Imaging and Data Analysis: Image the blot using a digital imaging system equipped with a ~750 nm excitation source and a ~770 nm emission filter for Cy7. Quantify the band intensities using appropriate image analysis software.
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying biological concepts, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. abcam.com [abcam.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
A Comparative Guide to the Brightness of Cy7 and Other Near-Infrared (NIR) Dyes
For researchers, scientists, and drug development professionals working in areas that require deep tissue penetration and high signal-to-noise ratios, the selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision. Among the available options, Cyanine7 (Cy7) is a popular choice due to its emission profile within the NIR window (700-900 nm), a region where tissue autofluorescence is minimized. This guide provides an objective comparison of the brightness of Cy7 against other commonly used NIR dyes, supported by experimental data and detailed methodologies.
Quantitative Comparison of NIR Dye Brightness
The brightness of a fluorescent dye is determined by two key photophysical parameters: its molar extinction coefficient (ε), which measures the efficiency of light absorption at a specific wavelength, and its quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The product of these two values provides a theoretical measure of a dye's brightness.
The following table summarizes the key photophysical properties of Cy7 and several other commercially available NIR dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Cy7 | ~750 - 756 | ~773 - 779 | ~250,000 | ~0.30 | ~75,000 |
| Alexa Fluor 750 | ~749 | ~775 | ~290,000 | ~0.12 | ~34,800 |
| DyLight 800 | ~777 | ~794 | ~270,000 | High (specific value not publicly available)[1] | N/A |
| IRDye 800CW | ~774 | ~789 | ~270,000 | ~0.12 (conjugated to HSA)[2] | ~32,400 |
| Alexa Fluor 790 | ~784 | ~814 | ~270,000 | ~0.04* | ~10,800 |
| Indocyanine Green (ICG) | ~785 (in methanol) | ~810 | ~200,000 | Low (~1-2% in water) | ~2,000 - 4,000 |
*Note: The quantum yield for Alexa Fluor 790 is reported as 4% in a study on metal-enhanced fluorescence, which may not represent its performance in all applications.[3] For DyLight 800, while a specific quantum yield is not publicly available, it is consistently described as having a high quantum yield.[1]
Experimental Protocols
To ensure accurate and reproducible comparisons of NIR dye brightness, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key photophysical properties of molar extinction coefficient and quantum yield.
Determining Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration of the substance, and l is the path length of the light through the sample.
Methodology:
-
Prepare a Stock Solution: Accurately weigh a small amount of the NIR dye and dissolve it in a high-purity solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a concentrated stock solution of known concentration.
-
Prepare Serial Dilutions: Create a series of dilutions of the stock solution in the desired final solvent (e.g., phosphate-buffered saline - PBS). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the dye's absorption maximum (λmax).
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance spectrum for each dilution across the relevant wavelength range. Use the same solvent as a blank to zero the instrument.
-
Record Absorbance at λmax: For each concentration, record the absorbance value at the λmax.
-
Plot Data and Determine ε: Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis). The data should form a straight line that passes through the origin. The slope of this line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹, assuming a path length of 1 cm.
Determining Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. It is often determined using a relative method, by comparing the fluorescence of the test dye to a standard with a known quantum yield.
Methodology:
-
Select a Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the test dye. For the NIR region, Indocyanine Green (ICG) in DMSO can be used as a standard.
-
Prepare Solutions: Prepare a series of dilute solutions of both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure Absorbance and Fluorescence:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the test dye and the standard, plot a graph of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test / n_std)²
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_test is the slope of the line from the test dye's plot.
-
Slope_std is the slope of the line from the standard's plot.
-
n_test is the refractive index of the solvent used for the test sample.
-
n_std is the refractive index of the solvent used for the standard.
-
Visualizing Experimental Workflows
To provide a clearer understanding of how these dyes are utilized in a research context, the following diagrams illustrate common experimental workflows.
References
A Researcher's Guide to Confirming Covalent Bond Formation in Cy7 Conjugation
The successful covalent conjugation of cyanine (B1664457) 7 (Cy7), a near-infrared (NIR) fluorescent dye, to biomolecules such as antibodies and proteins is critical for the reliability of downstream applications, from in vivo imaging to quantitative Western blotting.[] Failure to confirm a stable, covalent linkage can lead to misleading results, high background signals, and poor reproducibility.[2] The most common conjugation chemistry involves an N-hydroxysuccinimide (NHS) ester of Cy7 reacting with primary amines (e.g., lysine (B10760008) residues) on a protein to form a stable amide bond.[2]
This guide provides an objective comparison of common analytical techniques used to confirm successful Cy7 conjugation, offering detailed protocols and performance data to help researchers select the most appropriate method for their experimental needs.
UV-Vis Spectrophotometry: The First Line of Confirmation
UV-Vis spectrophotometry is the most accessible method for quantifying the extent of conjugation. It relies on the distinct absorbance profiles of the protein and the Cy7 dye to calculate the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.
Experimental Protocol
-
Sample Preparation: Purify the conjugate from any unconjugated, free Cy7 dye using a desalting or size-exclusion column. The conjugate will elute first.[2]
-
Spectra Acquisition: Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm). Use the purification buffer as a blank. The sample may need to be diluted so that absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).[3]
-
Calculation of Degree of Labeling (DOL):
-
First, calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₇₅₀ is the absorbance of the conjugate at ~750 nm.
-
CF is the correction factor (A₂₈₀ / A₇₅₀ for the free Cy7 dye). This is typically ~0.05 for Cy7.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
-
Next, calculate the molar concentration of the Cy7 dye.
-
Dye Concentration (M) = A₇₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).
-
-
Finally, calculate the DOL.
-
DOL = Dye Concentration / Protein Concentration
-
-
Performance Summary
| Parameter | Description |
| Information Provided | Average Dye-to-Protein Ratio (DOL) |
| Analysis Type | Quantitative |
| Destructive? | No |
| Relative Cost | Low |
| Required Expertise | Low |
| Key Advantage | Fast, simple, and provides a crucial quantitative metric for consistency. |
| Limitation | Provides an average value; does not confirm the covalent nature of the bond directly or provide information on purity or specific attachment sites. |
SDS-PAGE: Visual Confirmation of Linkage
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on molecular weight. This technique provides direct visual evidence that the Cy7 dye is physically attached to the protein.
Experimental Protocol
-
Sample Preparation: Prepare samples of the unconjugated protein (control), the purified Cy7 conjugate, and the flow-through from the purification column (to check for free dye). Load samples onto a polyacrylamide gel.
-
Electrophoresis: Run the gel according to standard protocols to separate the components by size.
-
Fluorescence Imaging: Before staining, image the gel using a near-infrared imager with an appropriate excitation/emission filter set for Cy7 (~750 nm). A fluorescent band should appear at the molecular weight of the conjugate.
-
Protein Staining: After fluorescence imaging, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands, including the unconjugated control. A successful conjugate will show a single band that is both fluorescent and stains for protein.
Performance Summary
| Parameter | Description |
| Information Provided | Visual confirmation of conjugation; assessment of free dye. |
| Analysis Type | Qualitative / Semi-quantitative |
| Destructive? | Yes |
| Relative Cost | Low |
| Required Expertise | Low to Moderate |
| Key Advantage | Clearly distinguishes between conjugated protein and free dye. |
| Limitation | Does not provide a precise DOL or information on aggregation. |
Size-Exclusion Chromatography (SEC-HPLC): Purity and Aggregation Analysis
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. It is a powerful tool for confirming conjugation and assessing the purity and aggregation state of the final product.
Experimental Protocol
-
System Setup: Equip an HPLC system with a size-exclusion column suitable for the molecular weight of the protein. Use a dual-wavelength detector or a photodiode array (PDA) and a fluorescence detector. The mobile phase is typically a neutral buffer like phosphate-buffered saline (PBS).
-
Sample Analysis: Inject the purified conjugate onto the column.
-
Data Interpretation: Monitor the elution profile at 280 nm (protein) and ~750 nm (Cy7 dye).
-
A successful conjugate will show a single, sharp, symmetrical peak where the 280 nm and 750 nm signals co-elute.
-
The presence of a later-eluting peak at 750 nm indicates residual free dye.[2]
-
The presence of earlier-eluting peaks (shoulders or distinct peaks) indicates the formation of aggregates, which can be an issue with cyanine dyes.[4]
-
Performance Summary
| Parameter | Description |
| Information Provided | Conjugate purity; detection of free dye and aggregates. |
| Analysis Type | Quantitative |
| Destructive? | No (sample can be fractionated and recovered) |
| Relative Cost | Moderate |
| Required Expertise | Moderate |
| Key Advantage | Provides robust data on both conjugation success and product quality (purity, aggregation). |
| Limitation | Requires specialized equipment; less sensitive to small mass changes than mass spectrometry. |
Mass Spectrometry (MS): The Definitive Confirmation
Mass spectrometry provides the most definitive evidence of covalent conjugation by measuring the precise molecular weight of the conjugate. It can resolve different species, revealing the distribution of the number of dyes attached to each protein molecule.
Experimental Protocol
-
Sample Preparation: The conjugate sample must be highly purified and desalted. Buffer components like salts and detergents must be removed as they interfere with ionization.
-
Mass Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer is commonly used for large biomolecules.
-
Data Interpretation: Deconvolute the resulting mass spectrum. The unconjugated protein will show a single primary mass peak. The Cy7 conjugate will show a distribution of mass peaks, with each successive peak corresponding to the mass of the protein plus an additional Cy7 molecule. This confirms the covalent attachment and reveals the heterogeneity of the labeling.
Performance Summary
| Parameter | Description |
| Information Provided | Exact molecular weight; dye distribution profile. |
| Analysis Type | Highly Quantitative |
| Destructive? | Yes |
| Relative Cost | High |
| Required Expertise | High |
| Key Advantage | Unambiguously confirms covalent bond formation and provides the most detailed characterization of the conjugate population. |
| Limitation | Expensive, requires specialized expertise, and is sensitive to sample purity. |
Comparative Overview of Confirmation Methods
| Method | Information Provided | Type | Cost | Expertise | Key Use Case |
| UV-Vis | Average DOL | Quantitative | Low | Low | Routine QC, initial check |
| SDS-PAGE | Visual Confirmation, Free Dye | Qualitative | Low | Low | Visual purity check |
| SEC-HPLC | Purity, Aggregates, Free Dye | Quantitative | Moderate | Moderate | Quality assessment, stability |
| Mass Spec | Exact Mass, Dye Distribution | Quantitative | High | High | Definitive confirmation, detailed characterization |
Comparison with Alternative NIR Dyes
While Cy7 is widely used, other NIR dyes such as Alexa Fluor 750/790 and IRDye 800CW are available.[4][5] These alternatives often exhibit superior performance characteristics. The confirmation methods described in this guide are directly applicable to conjugates made with these alternative dyes.
| Feature | Cy7 | Alexa Fluor 750 / IRDye 800CW |
| Photostability | Moderate | High[4][6] |
| Brightness | Good | Often higher[7][8] |
| Aggregation | Prone to aggregation, especially at high DOL, which can cause fluorescence quenching.[4][7] | Lower tendency to aggregate, leading to more reliable signals.[4] |
| Water Solubility | Moderate | High |
Experimental and Logical Workflows
Caption: General experimental workflow for Cy7 conjugation and subsequent confirmation.
Caption: Decision guide for selecting the appropriate Cy7 conjugate confirmation method.
References
A Researcher's Guide to Quality Control of Cy7 NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) fluorescent dyes for labeling biomolecules, ensuring the quality and consistency of these reagents is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of quality control (QC) checks for Cy7 NHS ester and two common alternatives: Alexa Fluor™ 790 NHS Ester and IRDye® 800CW NHS Ester.
Comparative Analysis of Key Quality Control Parameters
The selection of a fluorescent dye for conjugation to proteins, antibodies, or other biomolecules should be guided by a thorough evaluation of its intrinsic properties. The following table summarizes the key quality control parameters for this compound and its alternatives, compiled from various supplier and research data.
| Quality Control Parameter | This compound | Alexa Fluor™ 790 NHS Ester | IRDye® 800CW NHS Ester |
| Purity (by HPLC) | ≥95%[1] | Typically high, post-packaging reactivity ≥50% | ≥80%[2] or ≥95.0%[3] |
| Appearance | Green powder[4] | Blue solid | Dark blue solid |
| Molecular Weight (MW) | ~682.29 g/mol [4] | ~1750 g/mol [5][6] | 1166.2 g/mol [7] |
| Excitation Maximum (λex) | ~750 - 756 nm[3][8] | ~784 nm[5][9] | ~773 - 774 nm |
| Emission Maximum (λem) | ~773 - 779 nm[3][8] | ~814 nm[5][9] | ~792 nm |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | ~260,000 M⁻¹cm⁻¹[5][6] | ~240,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.3[1] | Not specified | ~0.08 - 0.12 |
| Solubility | Soluble in organic solvents (DMSO, DMF)[1][4] | Water-soluble[5][9] | Water-soluble[3] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[10] | N-hydroxysuccinimide (NHS) ester[5] | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines[10] | Primary amines[5] | Primary and secondary amines[7][11] |
Quality Control Workflow for Amine-Reactive Dyes
A systematic approach to quality control is essential, from receiving the reagent to characterizing the final conjugate. The following diagram illustrates a typical QC workflow for an amine-reactive NIR dye like this compound.
Key Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reliable quality control. Below are methodologies for essential QC tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the unconjugated this compound.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at the maximum absorbance wavelength of Cy7 (approximately 750 nm).
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase starting condition (e.g., 5% acetonitrile).
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Determination of Degree of Labeling (DOL)
Objective: To determine the average number of dye molecules conjugated to each protein molecule.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Purify the Conjugate: It is critical to remove all unconjugated dye from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column).
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which is the typical absorbance maximum for proteins.
-
Measure the absorbance at the maximum absorbance wavelength of Cy7 (Aₘₐₓ), approximately 750 nm.
-
-
Calculations:
-
Protein Concentration (M):
-
First, correct the absorbance at 280 nm for the dye's contribution: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) where CF₂₈₀ is the correction factor (the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ). For Cy7, this is typically around 0.05.
-
Then, calculate the molar concentration of the protein: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M): Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of Cy7 at its λₘₐₓ.
-
Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)[4][12][13][14][15]
-
-
An optimal DOL is crucial for the performance of the conjugate, as a low DOL results in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potentially alter the protein's biological activity.[14] For most antibodies, a DOL between 2 and 10 is recommended.[14]
Fluorescence Spectroscopy
Objective: To confirm the spectral properties of the this compound and the final conjugate.
Methodology:
-
Instrumentation: A fluorescence spectrophotometer.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dye or conjugate in a suitable buffer (e.g., PBS).
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 773 nm for Cy7) and scan a range of excitation wavelengths to find the peak excitation.
-
Emission Spectrum: Set the excitation wavelength to the determined maximum (e.g., 750 nm for Cy7) and scan a range of emission wavelengths to find the peak emission.
-
-
Analysis: The resulting spectra should show peaks at the expected excitation and emission maxima for the specific dye.
By implementing these quality control checks, researchers can ensure the integrity of their fluorescent reagents and the reliability of their experimental data, ultimately contributing to the advancement of their research and development efforts.
References
- 1. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]
- 2. IRDye® 800CW, NHS ester Supplier | CAS 956579-01-4 | Tocris Bioscience [tocris.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. Alexa Fluor 790 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 6. iright.com [iright.com]
- 7. shop.licorbio.com [shop.licorbio.com]
- 8. This compound | AAT Bioquest [aatbio.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. abpbio.com [abpbio.com]
- 11. licorbio.com [licorbio.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. spectra.arizona.edu [spectra.arizona.edu]
A Researcher's Guide to Near-Infrared (NIR) Fluorescent Dye Stability
For researchers, scientists, and drug development professionals, the selection of a stable near-infrared (NIR) fluorescent dye is paramount for generating reliable and reproducible data in applications ranging from in vitro assays to in vivo imaging. The stability of a fluorescent probe directly impacts its performance, influencing key parameters such as quantum yield, brightness, and signal-to-noise ratio. This guide provides a comparative overview of the stability of commonly used NIR fluorescent dyes, supported by experimental data and detailed protocols to aid in your selection process.
Key Stability Parameters in NIR Dyes
The utility of an NIR fluorescent dye is largely dictated by its robustness under various experimental conditions. Three key types of stability are crucial to consider:
-
Photostability: The ability of a dye to resist degradation upon exposure to light. Poor photostability, or photobleaching, leads to a diminished fluorescence signal over time, which is particularly problematic for time-lapse microscopy and long-term in vivo imaging studies.
-
Chemical Stability: The resilience of a dye to degradation in different chemical environments. This includes stability across a range of pH values and resistance to reactive oxygen species (ROS) or nucleophiles that may be present in biological systems.
-
In Vivo Stability: This encompasses both the chemical stability of the dye in a complex biological milieu and its pharmacokinetic profile, including its plasma half-life and clearance mechanisms. Dyes that are rapidly cleared may not be suitable for long-term imaging studies, while those that are metabolized into non-fluorescent products can lead to a loss of signal.
Comparative Analysis of NIR Dye Stability
The following tables provide a summary of the stability characteristics of several classes of NIR fluorescent dyes. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.
Photostability Comparison
The photostability of a dye is often qualitatively described or, more quantitatively, by its photobleaching quantum yield or half-life under specific illumination conditions. Dyes with lower photobleaching quantum yields are more photostable.
| Dye Class | Examples | Relative Photostability | Notes |
| Cyanine (B1664457) Dyes | Cy7, Indocyanine Green (ICG) | Low to Moderate | ICG, while FDA-approved, is known for its poor photostability.[1][2][3] Cy7 also exhibits lower photostability compared to newer generation dyes. |
| Alexa Fluor Dyes | Alexa Fluor 750, Alexa Fluor 790 | High | Generally exhibit significantly higher resistance to photobleaching compared to their cyanine counterparts. |
| IRDye® Dyes | IRDye 800CW | High | Known for its high photostability, making it suitable for applications requiring prolonged light exposure. |
| Zwitterionic Dyes | ZW800-1, ZWCC | High | ZWCC was specifically designed for enhanced photostability compared to earlier zwitterionic dyes. |
| Rhodamine Analogs | SiR680, SiR700 | High | Silicon-substituted rhodamines generally show high tolerance to photobleaching in aqueous solutions. |
Chemical Stability Comparison
The chemical environment can significantly impact a dye's fluorescence. For instance, the fluorescence of some cyanine dyes can be sensitive to pH changes. Stability against reactive oxygen species (ROS) is also a critical factor, especially for in vivo applications where oxidative stress can occur.
| Dye Class | Examples | pH Stability | Stability Against ROS/Nucleophiles |
| Cyanine Dyes | Cy5, Cy7 | Generally stable in the physiological pH range (pH 4-10). | Can be susceptible to degradation by ROS and nucleophiles like glutathione. |
| Alexa Fluor Dyes | Alexa Fluor 750, Alexa Fluor 790 | High stability across a broad pH range. | Generally more resistant to chemical degradation than traditional cyanine dyes. |
| IRDye® Dyes | IRDye 800CW | High stability across a broad pH range. | Exhibits good stability in biological environments. |
| Zwitterionic Dyes | ZW800-1, ZWCC | Good stability in physiological buffers. | ZWCC was designed to have a more chemically robust structure. |
| Rhodamine Analogs | SiR Dyes | Stable in physiological pH. | Generally possess a stable core structure. |
In Vivo Stability and Clearance Comparison
The persistence of a fluorescent signal in vivo is influenced by the dye's clearance rate from the body. Dyes with longer plasma half-lives are generally preferred for longitudinal imaging studies. The cellular residualization half-life is also a key parameter, indicating how long the dye is retained within cells after internalization.
| Dye | Plasma Half-life | Cellular Residualization Half-life (in A-431 cells) | Primary Clearance Route |
| Indocyanine Green (ICG) | Very short (~2-4 minutes) | Not applicable (rapidly clears) | Hepatobiliary |
| IRDye 800CW | Longer than ICG; conjugate dependent (e.g., ~35.7 min for free dye in rats) | > 24 hours | Primarily renal for free dye; conjugate dependent |
| Alexa Fluor 680 | Conjugate dependent; can have minimal impact on antibody clearance at low labeling ratios | > 24 hours | Conjugate dependent |
| SIDAG (hydrophilic ICG derivative) | Longer than ICG | Not available | Renal |
| DDAO | Not available | < 24 hours | Not available |
| Atto 740 | Not available | < 24 hours | Not available |
| BODIPY 650/665 | Not available | > 24 hours | Not available |
| Dy677 | Not available | > 24 hours | Not available |
| AF750 | Not available | > 24 hours | Not available |
Experimental Protocols
To facilitate the direct comparison of NIR dye stability in your own laboratory, we provide the following detailed experimental protocols for key stability assays.
Protocol 1: Photostability Assessment (Photobleaching Rate)
This protocol describes a method for quantifying the photostability of NIR dyes in solution, for example, for use in fluorescence microscopy.
Materials:
-
NIR fluorescent dye solutions of known concentration in a suitable solvent (e.g., PBS)
-
Microscope slide and coverslip
-
Fluorescence microscope equipped with an appropriate NIR laser line and detector
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare a solution of the NIR dye at a working concentration (e.g., 1 µM) in PBS. Place a drop of the solution on a microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate laser line and filter set for the NIR dye being tested.
-
Image Acquisition:
-
Focus on the sample and adjust the exposure time and laser power to obtain a good signal-to-noise ratio without saturating the detector.
-
Acquire a time-lapse series of images of the same field of view. For example, acquire an image every 30 seconds for 30 minutes. It is crucial to use the same acquisition settings for all dyes being compared.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ.
-
Select a region of interest (ROI) in the fluorescent sample.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Fit the data to a single exponential decay curve to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol 2: Chemical Stability Assessment (pH and ROS)
This protocol outlines a method to evaluate the chemical stability of NIR dyes in different pH environments and in the presence of a reactive oxygen species (ROS).
Materials:
-
NIR fluorescent dye stock solution (e.g., in DMSO)
-
Buffers of varying pH (e.g., pH 4, 7.4, 9)
-
Hydrogen peroxide (H₂O₂) as a source of ROS
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
pH Stability:
-
Prepare solutions of the NIR dye at a final concentration of 1 µM in each of the different pH buffers.
-
Add 100 µL of each solution to triplicate wells of a 96-well plate.
-
Incubate the plate at room temperature for a set period (e.g., 1, 4, and 24 hours).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at each time point.
-
Plot the fluorescence intensity against time for each pH to assess stability.
-
-
ROS Stability:
-
Prepare a solution of the NIR dye at 2 µM in PBS (pH 7.4).
-
Prepare a solution of H₂O₂ in PBS (e.g., 1 mM).
-
In a 96-well plate, mix equal volumes (50 µL) of the dye solution and the H₂O₂ solution (final dye concentration 1 µM, final H₂O₂ concentration 500 µM).
-
As a control, mix 50 µL of the dye solution with 50 µL of PBS.
-
Measure the fluorescence intensity immediately after mixing and at several time points thereafter (e.g., every 15 minutes for 2 hours).
-
Plot the fluorescence intensity against time for both the H₂O₂-treated and control samples to determine the effect of ROS on the dye's stability.
-
Protocol 3: In Vivo Stability Assessment (Plasma Clearance)
This protocol provides a basic framework for determining the plasma half-life of an NIR dye in a mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
NIR fluorescent dye formulated for intravenous injection
-
Laboratory mice
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
Fluorescence imaging system for small animals or a plate reader
Procedure:
-
Dye Administration: Inject a known amount of the NIR dye intravenously (e.g., via the tail vein) into a cohort of mice.
-
Blood Sampling: At various time points post-injection (e.g., 2, 15, 30, 60, 120, 240 minutes), collect a small blood sample from each mouse.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement:
-
Transfer the plasma samples to a 96-well plate.
-
Measure the fluorescence intensity of the plasma samples using an appropriate imaging system or plate reader.
-
Generate a standard curve using known concentrations of the dye in control mouse plasma to convert fluorescence intensity to dye concentration.
-
-
Data Analysis:
-
Plot the plasma concentration of the dye against time.
-
Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate the plasma clearance half-life.
-
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: General mechanism of photobleaching for a fluorescent dye.
Caption: Experimental workflow for assessing NIR fluorescent dye stability.
Caption: Key factors influencing the stability of NIR fluorescent dyes.
References
- 1. Residualization Rates of Near Infrared Dyes for the Rational Design of Molecular Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clearance pathways of near-infrared-II contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Tool for the Job: A Comparative Guide to Cy5 and Cy7 Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Among the vast arsenal (B13267) of available fluorophores, the cyanine (B1664457) dyes Cy5 and Cy7 are mainstays for a variety of applications, from cellular imaging to in vivo studies. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal dye for your specific research needs.
Cyanine 5 (Cy5) and Cyanine 7 (Cy7) are synthetic fluorescent dyes that belong to the cyanine family. Their core difference lies in the length of their polymethine chain, which dictates their distinct spectral properties. Cy5, a far-red dye, and Cy7, a near-infrared (NIR) dye, offer unique advantages and disadvantages depending on the experimental context.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is fundamentally determined by its photophysical properties. The following table summarizes the key quantitative parameters for unconjugated Cy5 and Cy7 dyes.
| Photophysical Parameter | Cy5 | Cy7 |
| Excitation Maximum (λex) | ~646 - 649 nm[1] | ~750 - 756 nm[2] |
| Emission Maximum (λem) | ~662 - 670 nm[1] | ~775 - 779 nm[2] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹[1] | >200,000 - 250,000 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28[1] | High, but variable (often lower in aqueous media)[2] |
| Spectral Range | Far-Red | Near-Infrared (NIR)[2] |
Performance in Key Applications: A Head-to-Head Analysis
The choice between Cy5 and Cy7 often comes down to the specific application. While both are versatile dyes, their differing spectral properties make them better suited for certain experimental setups.
In Vivo Imaging
For in vivo imaging, particularly in small animals, the near-infrared properties of Cy7 give it a distinct advantage. Biological tissues have minimal light absorption and autofluorescence in the NIR window (700-900 nm). This allows for deeper tissue penetration of both excitation and emission light, resulting in a significantly higher signal-to-background ratio compared to dyes that emit in the visible or far-red spectrum.[2]
A key metric for evaluating the performance of imaging probes in vivo is the tumor-to-background ratio (TBR), which quantifies the signal intensity at the target site relative to surrounding tissue. While actual values can vary depending on the specific probe, animal model, and imaging system, illustrative data highlights the superior performance of Cy7 for deep-tissue imaging.
| Parameter | Cy5-labeled Probe | Cy7-labeled Probe |
| Illustrative Tumor-to-Background Ratio (TBR) at 24h | 4.8 ± 0.5 | 6.2 ± 0.7 |
Note: This data is illustrative and intended for comparative purposes.
Immunofluorescence and Cellular Imaging
In applications such as immunofluorescence microscopy and flow cytometry, Cy5 is a widely used and robust fluorophore.[3] Its bright fluorescence and compatibility with common laser lines (e.g., 633 nm or 647 nm) make it an excellent choice for detecting proteins and other cellular components.[4] The reduced autofluorescence of biological samples in the far-red region provides a good signal-to-noise ratio for cellular imaging.[3]
While Cy7 can also be used for these applications, the advantages of its NIR properties are less pronounced at the cellular level. Furthermore, Cy5 is often considered to have higher photostability than Cy7, which is a crucial factor for imaging techniques that require prolonged light exposure.[5] However, it's important to note that extensive labeling of proteins with Cy5 can lead to fluorescence quenching.[6][7]
Experimental Protocols
To ensure reproducible and reliable results, the following are detailed methodologies for key experiments involving Cy5 and Cy7.
Protocol 1: Covalent Labeling of Antibodies with Cy5 or Cy7 NHS Esters
This protocol describes the standard procedure for conjugating amine-reactive Cy5 or Cy7 N-hydroxysuccinimide (NHS) esters to primary amines (e.g., lysine (B10760008) residues) on antibodies.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Cy5 or Cy7 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy5 or this compound in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, slowly add the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common. Incubate the reaction for 1 hour at room temperature in the dark.
-
Purification of the Conjugate: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled antibody will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the respective absorption maximum of the dye (~649 nm for Cy5, ~750 nm for Cy7).
Protocol 2: In Vivo Tumor Imaging with a Cy7-Labeled Antibody
This protocol outlines a general workflow for imaging HER2-positive tumors in a mouse model using a Cy7-labeled anti-HER2 antibody.
Materials:
-
Mice with HER2-positive tumor xenografts (e.g., BT-474 cells)
-
Cy7-labeled anti-HER2 antibody (e.g., Trastuzumab-Cy7)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence detection
Procedure:
-
Animal Preparation: Anesthetize the mouse and acquire a baseline image to assess autofluorescence levels. To minimize autofluorescence from chow, it is recommended to feed the mice a chlorophyll-free diet for at least a week prior to imaging.[2]
-
Probe Administration: Dilute the Cy7-labeled antibody in sterile PBS to the desired concentration (a typical dose is 1-2 nmol per mouse) and inject intravenously via the tail vein.[2]
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window. For Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.[2]
-
Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle). Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[2]
-
Ex Vivo Analysis (Recommended): After the final imaging session, euthanize the mouse, dissect the tumor and major organs, and image them ex vivo to confirm the in vivo signal distribution.[2]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in cancer research and therapy. Upon heterodimerization with other HER family members, such as HER3, it activates downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival.[8][9] Fluorescently labeled antibodies targeting HER2, such as Trastuzumab-Cy7, can be used to visualize HER2-positive tumors in vivo.[2]
Conclusion: Making an Informed Decision
The choice between Cy5 and Cy7 is application-dependent. For deep-tissue in vivo imaging, the superior tissue penetration and lower autofluorescence in the near-infrared spectrum make Cy7 the clear choice , leading to a better signal-to-background ratio.[2] For cellular applications like immunofluorescence and flow cytometry, Cy5 is often the preferred dye due to its brightness and higher photostability.[5]
Ultimately, the optimal dye selection requires careful consideration of the experimental goals, the instrumentation available, and the specific biological question being addressed. By understanding the quantitative differences in their photophysical properties and their performance in various applications, researchers can make an informed decision to acquire the highest quality data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2 Signaling Antibodies | Rockland [rockland.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cy7 NHS Ester
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cy7 NHS ester. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
This compound is a near-infrared fluorescent dye commonly used for labeling biomolecules.[1][2] While specific toxicity data is limited, its reactive nature necessitates careful handling to avoid potential hazards.[3] The N-hydroxysuccinimide (NHS) ester functional group is highly reactive towards primary amines and is sensitive to moisture.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Provides a robust barrier against skin contact and absorption. Double gloving offers additional protection in case the outer glove is compromised. |
| Eyes | Safety Goggles | Protects against splashes of the chemical solution. |
| Body | Laboratory Coat | Prevents contamination of personal clothing. |
| Respiratory | N/A (when handled in a fume hood) | Handling in a certified chemical fume hood mitigates the risk of inhaling dust or aerosols. |
Operational Plan: Step-by-Step Handling
All handling of solid and solution forms of this compound must be conducted in a certified chemical fume hood.
1. Preparation and Reconstitution:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.[4]
-
Prepare a stock solution by dissolving the dye in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1] Use of anhydrous solvents is critical as the NHS ester is moisture-sensitive.[3][4]
-
Unused stock solutions should be aliquoted into single-use volumes and stored at -20°C, protected from light and moisture.[5][6] Avoid repeated freeze-thaw cycles.[6]
2. Labeling Reaction:
-
Ensure the buffer used for the biomolecule to be labeled is free of primary amines (e.g., Tris or glycine), as these will compete with the target for the dye.[6] A bicarbonate or phosphate (B84403) buffer at pH 8.0-9.0 is recommended.[6]
-
Slowly add the this compound stock solution to the protein solution while stirring or vortexing.[7]
-
Protect the reaction mixture from light during incubation.[3]
3. Purification:
-
Following the labeling reaction, purify the conjugate from unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis.[6][7]
Disposal Plan
All waste generated from handling this compound is considered chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, kimwipes, and pipette tips. Collect in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Experimental Workflow
Caption: Workflow for handling this compound from preparation to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
